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  • Product: 4-Methyl-2-pentanone oxime
  • CAS: 105-44-2

Core Science & Biosynthesis

Foundational

4-Methyl-2-pentanone Oxime (CAS 105-44-2): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Industrial Applications

Executive Summary 4-Methyl-2-pentanone oxime (CAS: 105-44-2), widely known in the industry as Methyl isobutyl ketone oxime (MIBKO) , is a highly versatile ketoxime[1]. Formed by the condensation of 4-methyl-2-pentanone (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pentanone oxime (CAS: 105-44-2), widely known in the industry as Methyl isobutyl ketone oxime (MIBKO) , is a highly versatile ketoxime[1]. Formed by the condensation of 4-methyl-2-pentanone (MIBK) with hydroxylamine, this compound has become a critical intermediate in both pharmaceutical synthesis and advanced materials engineering[2].

Chemical Identity and Physicochemical Profiling

Accurate identification and property profiling are essential for predicting MIBKO's behavior in complex solvent matrices and extraction processes[5]. At room temperature, MIBKO exists as a colorless to pale yellow liquid with a characteristic mild, chloroform-like odor[2].

Table 1: Chemical Identifiers
ParameterValue
IUPAC Name 4-Methylpentan-2-one oxime
CAS Registry Number 105-44-2
Molecular Formula C₆H₁₃NO
Molar Mass 115.17 g/mol
Primary Synonyms Methyl isobutyl ketone oxime (MIBKO), Isobutyl methyl ketoxime, Isopropylacetone oxime, 2-Methyl-4-pentanone oxime[1][6]
Table 2: Key Physicochemical Properties
PropertyValue / Condition
Appearance Colorless to light yellow clear liquid
Boiling Point 179.8 °C at 760 mmHg[7] / 70 °C at 8 mmHg
Density 0.89 g/cm³ at 20 °C[1]
Refractive Index 1.436 – 1.450[7]
Flash Point 78 °C

Synthetic Methodology and Reaction Kinetics

The industrial and laboratory synthesis of MIBKO relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of MIBK, followed by dehydration to form the imine derivative (oxime)[2].

Mechanistic Causality: The Critical Role of pH

The rate of oxime formation is profoundly dependent on the pH of the reaction medium[8].

  • If pH < 4 (Overly Acidic): The hydroxylamine nucleophile becomes protonated on its nitrogen atom (forming [NH₃OH]⁺). This eliminates its nucleophilicity, halting the initial attack[8].

  • If pH > 6 (Overly Basic): The carbonyl oxygen of MIBK is not sufficiently protonated, reducing the electrophilicity of the carbonyl carbon and slowing the reaction.

  • Optimal Window (pH 4.5–5.5): Weakly acidic conditions provide the perfect thermodynamic balance, ensuring the carbonyl group is activated while the hydroxylamine remains a potent nucleophile[2][8].

Oximation MIBK 4-Methyl-2-pentanone (Electrophile) Intermediate Carbinolamine Intermediate MIBK->Intermediate Nucleophilic Attack (pH 4.5-5.5) NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate MIBKO 4-Methyl-2-pentanone oxime (Target) Intermediate->MIBKO Dehydration (-H2O)

Fig 1. Nucleophilic addition and dehydration mechanism for MIBKO synthesis.

Standardized Synthesis & Extraction Protocol

To ensure a self-validating and high-yield synthesis of MIBKO, follow this step-by-step methodology:

Step 1: Reagent Preparation & Buffering

  • Dissolve 1.2 molar equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in a 1:1 ethanol/water mixture.

  • Introduce sodium acetate continuously to buffer the solution strictly to pH 4.5–5.5 . Causality: Sodium acetate acts as a proton acceptor, preventing the accumulation of HCl which would otherwise lower the pH and protonate the nucleophile[2].

Step 2: Condensation Reaction 3. Heat the buffered solution to 60–70 °C. 4. Add 1.0 molar equivalent of 4-methyl-2-pentanone (MIBK) dropwise over 60 minutes under continuous mechanical stirring. 5. Maintain the reaction at 60–70 °C for 4–6 hours. Validation: Monitor the disappearance of the MIBK carbonyl peak via FT-IR or TLC.

Step 3: Phase Separation & Extraction 6. Allow the mixture to cool to room temperature. The reaction will naturally stratify into an aqueous phase and an organic phase. 7. Extract the organic phase using toluene. Causality: Toluene is a non-polar solvent that efficiently solvates the newly formed MIBKO while leaving the highly polar inorganic salts (NaCl, unreacted NH₂OH·HCl) in the aqueous layer.

Step 4: Purification via Vacuum Distillation 8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter. 9. Perform vacuum distillation. Causality: MIBKO boils at ~179.8 °C at atmospheric pressure[7]. Heating to this temperature risks thermal degradation or premature Beckmann rearrangement[9]. Distilling under vacuum (target 70 °C at 8 mmHg) isolates MIBKO at >98% purity without thermal stress.

Downstream Applications in Drug Development and Materials

MIBKO is not merely an end-product; it is a highly reactive synthon utilized across multiple industrial sectors[2].

Applications MIBKO 4-Methyl-2-pentanone oxime (CAS: 105-44-2) Silane Silane Crosslinkers (Sealants/Adhesives) MIBKO->Silane Silylation (Si-O bond formation) Paint Anti-Skinning Agent (Alkyd/Epoxy Paints) MIBKO->Paint Formulation additive Amide Amides & Lactams (Beckmann Rearrangement) MIBKO->Amide Acid-catalyzed rearrangement

Fig 2. Primary industrial downstream applications of 4-Methyl-2-pentanone oxime.

Pharmaceutical Intermediates & The Beckmann Rearrangement

In drug development, oximes are pivotal for synthesizing complex nitrogen-containing heterocycles and primary amines[8]. MIBKO undergoes the acid-catalyzed Beckmann rearrangement to form amides and lactams[2]. When treated with strong acids (e.g., sulfuric acid or phosphorus pentachloride), the hydroxyl group of MIBKO is converted into a leaving group, prompting the anti-alkyl group to migrate to the nitrogen atom, yielding a highly stable amide. This pathway is frequently utilized to generate proprietary pharmaceutical precursors.

Silane Crosslinkers and Sealants

MIBKO is a critical raw material for the production of low-toxicity silane crosslinkers, such as methyltris(methylisobutylketoxime)silane[4][5]. In moisture-curing silicone sealants, these crosslinkers react with ambient water. The Si-O bonds hydrolyze, releasing MIBKO as a leaving group, which allows the silanol molecules to condense and form a durable Si-O-Si elastomeric network[9].

Anti-Skinning Agents in Coatings

In oil-based, alkyd, and epoxy paints, MIBKO functions as an advanced anti-skinning agent[1][4]. It acts as a sacrificial antioxidant (deoxidant), binding with the metal driers (like cobalt) in the paint formulation. This temporarily inhibits surface oxidation and polymerization inside the can. Once the paint is applied, MIBKO evaporates, allowing the paint to cure natively[4].

Toxicology and Safety Profile (E-E-A-T Assessment)

When substituting chemicals in industrial workflows, toxicological profiling is paramount.

  • Hazard Classifications: MIBKO is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319). Proper PPE (gloves, face protection) and handling under local exhaust ventilation are mandatory.

  • Systemic Toxicity: Structurally similar oximes (like MEKO) have demonstrated hematotoxicity, specifically targeting erythrocytes and causing methemoglobinemia and hemolytic anemia[10]. While MIBKO exhibits a moderate acute oral toxicity (LD50 in rats ~1,200 mg/kg)[2], it is generally considered to have a safer profile than MEKO.

References

  • ChemBK. 4-methyl-2-pentanone oxime. Retrieved from:[Link]

  • Industrial Chemicals Gov AU. Assessment statement - 2-Pentanone, 4-methyl-, oxime. Retrieved from:[Link]

  • ACS Publications. Liquid–Liquid Equilibria for the Ternary System Water + Methyl Isobutyl Ketone + tert-Butyl Alcohol. Retrieved from:[Link]

Sources

Exploratory

4-Methyl-2-pentanone Oxime (MIBKO): Molecular Architecture, Synthesis, and Applications in Advanced Chemical Workflows

Executive Summary 4-Methyl-2-pentanone oxime, commonly referred to as methyl isobutyl ketoxime (MIBKO), is a highly versatile ketoxime derivative integral to modern chemical manufacturing, protective coatings, and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pentanone oxime, commonly referred to as methyl isobutyl ketoxime (MIBKO), is a highly versatile ketoxime derivative integral to modern chemical manufacturing, protective coatings, and pharmaceutical synthesis [1]. As a Senior Application Scientist, I approach MIBKO not just as a static molecule, but as a dynamic intermediate. Its unique nucleophilic imine functionality and stereochemical properties make it a critical building block for complex amides via the Beckmann rearrangement, an essential blocking agent in polyurethane dispersions (PUDs), and a superior anti-skinning agent in alkyd resins [2]. This whitepaper deconstructs its physicochemical profile, details a self-validating synthesis protocol, and explores its mechanistic utility in drug development and materials science.

Molecular Structure and Stereoisomerism

Derived from the condensation of 4-methyl-2-pentanone (MIBK) with hydroxylamine, MIBKO possesses the molecular formula


[3]. The core structural feature is the oxime group (

), which restricts rotation around the double bond. Consequently, MIBKO exists as two distinct stereoisomers:
  • (E)-Isomer (CID 5354076): The hydroxyl group is positioned anti to the bulky isobutyl carbon chain [3]. This configuration is thermodynamically favored due to minimized steric hindrance.

  • (Z)-Isomer (CID 5325574): The hydroxyl group is positioned syn to the isobutyl chain, creating higher steric strain [4].

In industrial synthesis, the product is typically a racemic mixture heavily skewed toward the (E)-isomer, which dictates its bulk physicochemical behavior.

Physicochemical Profiling

Understanding the physical parameters of MIBKO is critical for optimizing extraction workflows and predicting its behavior in biphasic reaction systems.

PropertyValueAnalytical Methodology / Notes
Molecular Formula

Computed via elemental analysis [3]
Molecular Weight 115.17 g/mol Monoisotopic mass validation [3]
Boiling Point 172–175 °CStandard atmospheric pressure [5]
Density 0.8935 g/cm³Measured at 17 °C [5]
LogP (XLogP3) 1.5Indicates moderate lipophilicity [3]
Physical State Clear, pale yellow liquidDistinctive chloroform-like odor [6][1]

Standardized Synthesis Protocol: Nucleophilic Condensation

To ensure high-yield and reproducible synthesis of MIBKO, we employ a buffered nucleophilic condensation reaction. The following protocol is designed as a self-validating system , embedding quality control directly into the workflow to guarantee structural integrity [7].

Step-by-Step Methodology & Causality
  • Reagent Solubilization: Dissolve 1.2 molar equivalents of hydroxylamine hydrochloride (

    
    ) in a 1:1 ethanol/water co-solvent system.
    
    • Causality: MIBK is highly hydrophobic, whereas

      
       is hydrophilic. The ethanol/water matrix bridges this solubility gap, ensuring a homogeneous phase necessary for efficient nucleophilic attack [7].
      
  • Controlled Basification: Slowly add sodium carbonate (

    
    ) to the stirring solution until the pH stabilizes between 4.5 and 5.5.
    
    • Causality: The hydrochloride salt must be deprotonated to liberate the active, nucleophilic free amine (

      
      ). However, if the environment becomes too basic, unwanted aldol condensation of the ketone occurs. If too acidic, the resulting oxime will hydrolyze back into the starting ketone [1].
      
  • Ketone Addition & Reflux: Introduce 1.0 molar equivalent of 4-methyl-2-pentanone dropwise. Elevate the temperature to 60–70 °C and reflux for 4–6 hours.

    • Causality: Condensation is endothermic. Thermal energy is required to overcome the activation barrier for the dehydration of the tetrahedral intermediate [7].

  • Phase Separation: Cool the mixture to room temperature, neutralize, and extract the organic layer using ethyl acetate (2 × 10 mL). Wash with saturated

    
     (brine) and dry over anhydrous 
    
    
    
    [8].
  • Self-Validation & Quality Control:

    • TLC Monitoring: Run on silica gel (1:4 ethyl acetate/hexane). The complete disappearance of the MIBK spot confirms reaction termination [8].

    • FT-IR Spectroscopy: Validate the absence of the strong

      
       stretch (~1715 cm⁻¹) and confirm the emergence of a broad 
      
      
      
      stretch (3200–3300 cm⁻¹) and a
      
      
      stretch (1650 cm⁻¹) [7].
    • 1H NMR: Confirm the oxime proton (

      
      ) presence as a broad peak at 
      
      
      
      8.0–9.0 ppm [7].

MIBKO_Synthesis A 4-Methyl-2-pentanone (MIBK) C Nucleophilic Condensation (EtOH/H2O, 60-70°C, pH 4.5-5.5) A->C B Hydroxylamine HCl + Na2CO3 Buffer B->C D Phase Separation (Ethyl Acetate Extraction) C->D Cooling & Neutralization E In-Process Validation (TLC, IR, NMR) D->E Organic Phase Isolation F Vacuum Distillation (Pure MIBKO) E->F Quality Confirmed

Fig 1: Self-validating synthesis workflow for 4-Methyl-2-pentanone oxime.

Applications in Drug Development & Advanced Synthesis

The Beckmann Rearrangement (Amide Synthesis)

In pharmaceutical synthesis, amides are ubiquitous structural motifs. MIBKO serves as a highly efficient precursor for complex amides and lactams via the acid-catalyzed Beckmann rearrangement [1]. When exposed to strong acids (e.g., sulfuric acid), the oxime hydroxyl group is protonated and eliminated as water. This triggers the migration of the anti-alkyl group to the nitrogen atom, forming a nitrilium ion intermediate that subsequently hydrates to yield a substituted amide.

Beckmann_Rearrangement A MIBKO (Ketoxime) B O-Protonation (Acid Catalyst) A->B C H2O Elimination & Alkyl Migration B->C D Nitrilium Ion Intermediate C->D E Hydration & Tautomerization D->E F Substituted Amide E->F

Fig 2: Mechanistic pathway of the acid-catalyzed Beckmann rearrangement of MIBKO.

Polyurethane Dispersions (PUDs) and Silane Crosslinking

Beyond API synthesis, MIBKO is utilized as an isocyanate blocking agent in the formulation of Polyurethane Dispersions (PUDs). By temporarily capping reactive isocyanate groups, MIBKO prevents premature polymerization. Upon thermal activation during the curing phase, MIBKO unblocks, allowing the polymer matrix to crosslink. This controlled-release mechanism is increasingly investigated for creating biocompatible polymeric matrices for sustained drug delivery. Furthermore, it is a vital raw material for synthesizing low-toxicity oximino silane crosslinkers [9].

Safety, Toxicity, and Handling Profile

While MIBKO is highly useful, its handling requires strict adherence to safety protocols. It exhibits moderate acute toxicity (oral LD50 in rats ~1,200 mg/kg) [1]. Like many oximes, MIBKO possesses oxidative capacity; in vitro studies indicate that exposure can lead to mild erythrocyte oxidative damage and methemoglobinemia under extreme conditions [10]. It is a known ocular and dermal irritant [6]. All synthetic procedures must be executed within a certified fume hood using appropriate PPE (nitrile gloves, splash goggles) to mitigate inhalation and contact risks.

References

  • PubChem. "4-Methyl-2-pentanone oxime, (E)- | C6H13NO | CID 5354076".
  • PubChem. "4-Methyl-2-pentanone oxime, (Z)- | C6H13NO | CID 5325574".
  • CAS Common Chemistry. "4-Methyl-2-pentanone oxime". American Chemical Society. Link
  • CymitQuimica. "CAS 105-44-2: 4-methyl-2-pentanone oxime". Link
  • ChemicalBook. "4-METHYL-2-PENTANONE OXIME synthesis". Link
  • PowerChemical. "Anti-Skinning Agent | MIBKO | Methylisobutylketoxime | CAS 105-44-2". Link
  • SiSiB Silicones. "SiSiB® PB2002 - MIBKO Anti-Skinning Agent". Link
  • GuideChem. "4-Methyl-2-pentanone oxime 105-44-2 wiki". Link
  • BenchChem. "4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime". Link
  • ResearchGate. "Comparative reprotoxicity of three oximes". Link

Sources

Foundational

Comprehensive Spectroscopic Characterization of 4-Methyl-2-Pentanone Oxime: A Technical Guide for Structural Elucidation

Executive Summary 4-Methyl-2-pentanone oxime (CAS: 105-44-2), commonly referred to as methyl isobutyl ketone (MIBK) oxime, is a versatile chemical intermediate utilized extensively in solvent extraction, anti-skinning fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pentanone oxime (CAS: 105-44-2), commonly referred to as methyl isobutyl ketone (MIBK) oxime, is a versatile chemical intermediate utilized extensively in solvent extraction, anti-skinning formulations for coatings, and as a synthon in pharmaceutical development. The structural elucidation of MIBK oxime presents a fascinating analytical challenge primarily due to the presence of E and Z (syn/anti) geometric isomers resulting from restricted rotation around the C=N bond[1][2].

This whitepaper provides a rigorous, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-methyl-2-pentanone oxime. By establishing a self-validating analytical workflow, researchers can unambiguously confirm product identity, determine isomeric ratios, and map fragmentation pathways.

Structural Nuances: The E/Z Isomerism Paradigm

In oximes, the spatial orientation of the hydroxyl (-OH) group relative to the alkyl substituents on the imine carbon dictates the formation of E and Z stereoisomers. For 4-methyl-2-pentanone oxime, the -OH group can be oriented syn to the methyl group or syn to the isobutyl group.

This geometric isomerism fundamentally alters the electronic environment of the molecule. The anisotropic deshielding effect of the oxygen atom, combined with the gamma-gauche steric compression effect, causes distinct splitting in both ¹H and ¹³C NMR spectra[1][2]. Recognizing these duplicated signals is not an indication of impurity, but rather a diagnostic fingerprint of the oxime functional group.

Spectroscopic Data Synthesis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H NMR is the premier technique for resolving the E/Z isomeric mixture of MIBK oxime. The chemical shifts are highly dependent on the proximity of the protons to the oxime hydroxyl group[3].

  • The Hydroxyl Proton: Appears as a broad singlet far downfield (~9.6 ppm) due to rapid chemical exchange and intermolecular hydrogen bonding.

  • The Methyl Group (C=N-CH₃): The methyl protons adjacent to the imine carbon split into two distinct singlets (1.87 ppm and 1.86 ppm) representing the E and Z isomers[3]. The isomer where the -OH is syn to this methyl group experiences a slight deshielding effect through space.

  • The Isobutyl Group: The terminal methyls of the isobutyl group (-CH(CH₃)₂) also resolve into two sets of doublets (~0.94 ppm and ~0.91 ppm), further validating the isomeric mixture[3].

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
9.60Broad Singlet (br s)1H=N-OHHighly deshielded; broadened by H-bonding and exchange.
2.25 - 2.32Doublet (d)2H-CH₂-Coupled to the adjacent methine proton.
2.03 - 2.12Multiplet (m)1H-CH(CH₃)₂Complex splitting from adjacent CH₂ and two CH₃ groups.
1.86 & 1.87Singlet (s)3HCH₃-C=NTwo signals due to E/Z isomerism (anisotropic effects).
0.91 & 0.94Doublet (d)6H-CH(CH₃)₂Two sets of doublets due to E/Z isomerism.
Mass Spectrometry (MS) & The McLafferty Rearrangement

Electron Ionization Mass Spectrometry (EI-MS) provides critical structural validation through predictable fragmentation pathways. The molecular ion (M⁺) for MIBK oxime is observed at m/z 115[3][4].

The defining feature of the MIBK oxime mass spectrum is the base peak at m/z 73 (100% relative abundance)[3]. This is the direct result of a McLafferty rearrangement [1][5].

  • Mechanism: The isobutyl chain contains gamma-hydrogens (on the terminal methyl groups). Upon ionization, a gamma-hydrogen is transferred to the oxime nitrogen/oxygen via a sterically favored 6-membered transition state.

  • Cleavage: This is followed by α,β-carbon-carbon bond cleavage, expelling a neutral propene molecule (42 Da) and leaving a stable enol radical cation at m/z 73[5][6].

McLafferty M_plus Molecular Ion (M+) m/z 115 TS 6-Membered Transition State M_plus->TS γ-H transfer Frag Enol Radical Cation m/z 73 (Base Peak) TS->Frag α,β-cleavage Neutral Propene (Neutral) Loss of 42 Da TS->Neutral α,β-cleavage

Fig 1. McLafferty rearrangement pathway of 4-methyl-2-pentanone oxime yielding m/z 73.

Table 2: EI-MS Fragmentation Data (70 eV)

m/zRelative Abundance (%)Fragment IdentityMechanistic Origin
1152.4[M]⁺Molecular Ion[3].
10012.3[M - CH₃]⁺Alpha-cleavage loss of methyl radical.
982.5[M - OH]⁺Loss of hydroxyl radical from oxime group.
73100.0[M - C₃H₆]⁺Base peak; McLafferty rearrangement[3][5].
5718.7[C₄H₉]⁺Isobutyl cation formation.
4130.3[C₃H₅]⁺Allyl cation (further fragmentation of isobutyl).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy confirms the presence of the oxime functional group through specific vibrational modes[7]. The broadness of the O-H stretch is a direct physical consequence of extensive intermolecular hydrogen bonding in the neat liquid state.

Table 3: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational ModeDiagnostic Value
~3200 - 3300Broad, StrongO-H StretchConfirms oxime hydroxyl; broadness indicates H-bonding[8].
~2850 - 2960Sharp, StrongC-H StretchIndicates aliphatic isobutyl and methyl groups.
~1650 - 1670Sharp, MediumC=N StretchDefinitive marker for the imine double bond[1].
~930 - 940Sharp, MediumN-O StretchConfirms the nitrogen-oxygen single bond[1].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Each step contains internal checks to prevent analytical artifacts (e.g., thermally induced E/Z isomerization during GC-MS).

Protocol A: NMR Acquisition & Isomeric Ratio Determination
  • Sample Preparation: Dissolve 15-20 mg of highly pure 4-methyl-2-pentanone oxime in 0.6 mL of anhydrous CDCl₃. Causality Check: Anhydrous solvent prevents the rapid exchange of the -OH proton with water, which would otherwise obliterate the 9.6 ppm signal.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference point.

  • Acquisition Parameters: Run a standard 1D ¹H NMR experiment at 400 MHz or higher. Use a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of all protons, allowing for accurate integration.

  • Data Integration: Integrate the split singlets at 1.86 and 1.87 ppm. The ratio of these integrals directly yields the thermodynamic E:Z isomeric ratio of the synthesized batch.

Protocol B: GC-EI-MS Analysis
  • Sample Dilution: Dilute the oxime to 100 ppm in GC-grade dichloromethane (DCM).

  • Inlet Conditions: Set the GC inlet to 200°C. Warning: Excessive inlet temperatures (>250°C) can cause thermal degradation or artificial shifting of the E/Z equilibrium prior to column separation.

  • Chromatography: Use a standard non-polar column (e.g., HP-5MS). The E and Z isomers will often elute as two closely spaced, distinct peaks or a single broadened peak depending on the temperature ramp[5].

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: 35 to 200 amu.

  • Validation: Verify that both chromatographic peaks (if resolved) yield identical mass spectra, specifically sharing the m/z 115 molecular ion and the m/z 73 McLafferty base peak.

Workflow Prep Sample Preparation (Anhydrous CDCl3 / DCM) NMR High-Resolution NMR (1H & 13C, 400+ MHz) Prep->NMR IR FT-IR Spectroscopy (ATR or Neat Film) Prep->IR MS GC-EI-MS (70 eV Ionization) Prep->MS Data Multi-Spectral Integration (E/Z Isomer Resolution) NMR->Data IR->Data MS->Data

Fig 2. Self-validating multi-spectral workflow for oxime characterization.

Conclusion

The spectroscopic profiling of 4-methyl-2-pentanone oxime requires a nuanced understanding of stereochemistry and gas-phase ion mechanics. The presence of E and Z isomers necessitates careful interpretation of duplicated NMR signals, while the prominent gamma-hydrogens on the isobutyl group drive a highly efficient McLafferty rearrangement, dominating the mass spectrum. By adhering to the rigorous, self-validating protocols outlined in this guide, analytical scientists can ensure absolute confidence in their structural elucidations.

References

  • NIST Chemistry WebBook, SRD 69. 2-Pentanone, 4-methyl-, oxime - Mass spectrum (electron ionization). National Institute of Standards and Technology. Available at:[Link]

  • NIST Chemistry WebBook, SRD 69. 2-Pentanone, 4-methyl-, oxime - IR Spectrum. National Institute of Standards and Technology. Available at:[Link]

  • National Institutes of Health (PMC). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Available at:[Link]

  • MDPI. A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS. Available at:[Link]

  • TSI Journals. Preparation of optically active amines from oximes. Available at:[Link]

Sources

Exploratory

Solubility and Solvation Thermodynamics of 4-Methyl-2-pentanone Oxime (MIBKO): A Technical Whitepaper

Executive Summary 4-Methyl-2-pentanone oxime (MIBKO), commonly known as methyl isobutyl ketone oxime (CAS 105-44-2), is a critical ketoxime intermediate utilized in the synthesis of silane coupling agents, peel-preventin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pentanone oxime (MIBKO), commonly known as methyl isobutyl ketone oxime (CAS 105-44-2), is a critical ketoxime intermediate utilized in the synthesis of silane coupling agents, peel-preventing additives in coatings, and active pharmaceutical ingredients (APIs)[1]. For researchers and drug development professionals, mastering the solubility profile and phase-transfer behavior of MIBKO is essential for optimizing reaction yields, designing liquid-liquid extraction (LLE) workflows, and conducting environmental fate modeling. This guide provides an authoritative, mechanistic breakdown of MIBKO’s solubility in aqueous and organic media, supported by self-validating experimental protocols.

Physicochemical Profiling & Solvation Thermodynamics

The solubility behavior of MIBKO is dictated by its dual-character molecular architecture. The molecule consists of a polar, hydrogen-bond-donating/accepting oxime head (


) and a bulky, hydrophobic isobutyl tail[2].
  • Lipophilicity (Log Kow): MIBKO exhibits a Log Kow of 1.54 at 20 °C, indicating a distinct lipophilic preference[3]. This thermodynamic driving force explains its high affinity for organic phases.

  • Aqueous Solubility: The thermodynamic water solubility is strictly limited to 12.16 g/L at 40 °C[3]. While the oxime group readily forms hydrogen bonds with water, the steric bulk of the isobutyl group disrupts the local hydrogen-bonded network of water, creating an unfavorable entropic penalty (the hydrophobic effect) that caps its aqueous miscibility.

  • Volatility: With a vapor pressure of 80 Pa at 20 °C[3], MIBKO is semi-volatile. This necessitates closed-system experimental designs to prevent evaporative losses from skewing quantitative solubility data.

Solvation_Dynamics N1 4-Methyl-2-pentanone Oxime (MIBKO) N2 Isobutyl Tail (Hydrophobic) N1->N2 N3 Oxime Head (Hydrophilic) N1->N3 N4 Organic Solvents (High Solubility) N2->N4 Dispersion Forces N5 Aqueous Media (12.16 g/L at 40°C) N3->N5 Hydrogen Bonding

Fig 1: Solvation dynamics and structural drivers of MIBKO solubility.

Organic Solvent Compatibility

MIBKO demonstrates excellent, often completely miscible, solubility profiles across a broad spectrum of organic solvents[4]. This versatility is heavily exploited in industrial [1].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Fully miscible. The hydroxyl group of the solvent forms complementary hydrogen bonds with the oxime nitrogen and oxygen, while the alkyl chains interact via London dispersion forces.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): Highly soluble. Dipole-dipole interactions stabilize the solute without the need for hydrogen bond donation from the solvent[5].

  • Non-Polar Solvents (e.g., Hexane, Toluene): Soluble. The solvation is entirely driven by favorable dispersion forces interacting with the isobutyl tail, overcoming the relatively weak intermolecular hydrogen bonding between MIBKO molecules.

Quantitative Data Summaries

To facilitate rapid reference for formulation and extraction design, the critical physicochemical parameters and solvent compatibilities of MIBKO are summarized below.

Table 1: Physicochemical and Solvation Properties of MIBKO

PropertyValueMechanistic Implication
CAS Registry Number 105-44-2Standard identifier for regulatory compliance[6].
Molecular Weight 115.17 g/mol Low MW facilitates rapid diffusion in solvent matrices[6].
Log Kow (20 °C) 1.54Drives partitioning into organic phases during LLE[3].
Water Solubility (40 °C) 12.16 g/LDefines the saturation limit for aqueous reactions[3].
Density (20 °C) 0.899 g/cm³Ensures MIBKO forms the upper layer in aqueous biphasic systems[3].
Vapor Pressure (20 °C) 80 PaRequires sealed vessels to prevent concentration drift[3].

Table 2: Qualitative Solubility in Organic Solvents

Solvent ClassExample SolventsSolubility ProfilePrimary Solvation Driver
Polar Protic Ethanol, MethanolFully MiscibleHydrogen bonding network integration
Polar Aprotic Acetone, Ethyl AcetateHighly SolubleDipole-dipole stabilization
Non-Polar Hexane, TolueneSolubleLondon dispersion forces

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that standard operating procedures must be grounded in chemical causality. The following protocols are designed as self-validating systems to eliminate common experimental artifacts such as volatile loss, emulsion formation, and membrane adsorption.

Protocol 1: Isothermal Shake-Flask Method for Aqueous Solubility

Causality Focus: MIBKO's vapor pressure (80 Pa) and amphiphilic nature require strict environmental controls to prevent evaporative loss and micro-emulsion artifacts.

  • Preparation: Add an excess of MIBKO (e.g., 20 g) to 1 L of ultra-pure water (pH 7.0) in a heavy-walled, amber glass flask equipped with a PTFE-lined screw cap. Reasoning: Amber glass prevents UV-catalyzed oxime degradation; the sealed cap prevents volatile loss.

  • Equilibration: Agitate the mixture at 200 rpm in an isothermal water bath at 40 °C for exactly 48 hours. Reasoning: 48 hours is required to overcome kinetic dissolution barriers and ensure true thermodynamic saturation.

  • Phase Coalescence: Turn off agitation and allow the flask to stand undisturbed at 40 °C for 24 hours. Reasoning: MIBKO's amphiphilic nature can form stable micro-emulsions. A 24-hour resting phase ensures complete macroscopic phase separation.

  • Sampling & Filtration: Carefully extract 5 mL from the lower aqueous phase using a pre-warmed glass syringe. Filter through a 0.22 µm PTFE membrane. Critical Step: Discard the first 2 mL of the filtrate. Reasoning: PTFE membranes possess hydrophobic sites that will initially adsorb MIBKO, artificially lowering the measured concentration until the binding sites are saturated.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 210 nm) against a validated calibration curve.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) Workflow

Causality Focus: Extracting MIBKO from aqueous matrices requires careful physical handling to prevent stable emulsions, validated by a strict mass-balance approach.

  • Solvent Selection: Use Ethyl Acetate (EtOAc). Reasoning: EtOAc provides an excellent polarity match for the oxime group and has a low boiling point (77 °C) for facile downstream solvent recovery.

  • Extraction: Combine the aqueous MIBKO sample with EtOAc at a 1:1 (v/v) phase ratio in a glass separatory funnel.

  • Mixing: Invert the funnel gently for 5 minutes, venting periodically. Do not shake vigorously. Reasoning: Vigorous shaking of amphiphilic ketoximes generates highly stable emulsions that drastically increase phase separation time.

  • Separation: Allow 15 minutes for complete phase coalescence. Collect the upper organic layer (MIBKO-enriched) and the lower aqueous layer (MIBKO-depleted).

  • Self-Validation (Mass Balance): Quantify the MIBKO concentration in both the organic extract and the depleted aqueous phase using GC-FID. Reasoning: The sum of the mass in both phases must equal the initial input mass (98-102% recovery). If it does not, volatile loss or irreversible adsorption has occurred, invalidating the run.

LLE_Protocol N1 Aqueous MIBKO Sample N2 Add Organic Solvent (e.g., Ethyl Acetate) N1->N2 N3 Gentle Inversion (Avoid Emulsions) N2->N3 N4 Phase Coalescence (15 mins) N3->N4 N5 Organic Phase (MIBKO Enriched) N4->N5 Top Layer N6 Aqueous Phase (MIBKO Depleted) N4->N6 Bottom Layer N7 GC-FID / HPLC-UV Mass Balance N5->N7 N6->N7

Fig 2: Self-validating Liquid-Liquid Extraction (LLE) workflow for MIBKO.

References

  • Title: 4-Methyl-2-pentanone oxime, (E)- | C6H13NO | CID 5354076 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Assessment statement - 2-Pentanone, 4-methyl-, oxime (CA09627) Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

  • Title: Liquid–Liquid Equilibria for the Ternary System Water + Methyl Isobutyl Ketone + tert-Butyl Alcohol at Several Temperatures Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Foundational

Discovery, Synthesis, and Mechanistic Profiling of 4-Methyl-2-pentanone Oxime (MIBKO)

Executive Summary 4-Methyl-2-pentanone oxime (commonly known as methyl isobutyl ketoxime or MIBKO) is a highly versatile ketoxime utilized extensively as an anti-skinning agent in industrial coatings, an intermediate for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pentanone oxime (commonly known as methyl isobutyl ketoxime or MIBKO) is a highly versatile ketoxime utilized extensively as an anti-skinning agent in industrial coatings, an intermediate for silane coupling agents, and a precursor in pharmaceutical synthesis[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of MIBKO—from its initial discovery and fundamental reaction mechanisms to modern, self-validating protocols for its green synthesis.

Historical Context and First Discovery

The systematic exploration of oxime reactivity in the mid-20th century paved the way for the targeted synthesis of complex ketoximes. 4-Methyl-2-pentanone oxime was first synthesized in 1952 by E. D. Hughes and his colleagues[2]. The discovery occurred during their foundational studies on the Beckmann rearrangement pathways and the nucleophilic reactivity of oximes[2].

Hughes’ original methodology relied on the nucleophilic addition of hydroxylamine hydrochloride to 4-methyl-2-pentanone (MIBK)[2]. The reaction was conducted in the presence of a sodium acetate buffer at ambient temperature, followed by mild reflux in an ethanol solvent[2]. This classical approach established the baseline for oxime synthesis, proving that steric hindrance from the isobutyl group could be overcome with appropriate thermodynamic control.

Structural Dynamics & Physicochemical Profile

Understanding the physical properties of MIBKO is critical for optimizing downstream extraction and distillation workflows. The table below summarizes its core quantitative data.

Table 1: Physicochemical Properties of MIBKO

PropertyValue
CAS Number 105-44-2
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow liquid[2]
Odor Pungent, chloroform-like[2]
Primary Industrial Use Anti-skinning agent, Silane coupler intermediate[1]

Mechanistic Pathway of Oximation

The synthesis of MIBKO from MIBK and hydroxylamine is a classic example of an addition-elimination reaction. The causality of the mechanism dictates strict pH control:

  • Nucleophilic Attack: The lone pair on the nitrogen of free hydroxylamine attacks the electrophilic carbonyl carbon of MIBK.

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral hemiaminal intermediate.

  • Dehydration: Acid catalysis facilitates the protonation of the hydroxyl group derived from the ketone, turning it into a good leaving group (water). The subsequent elimination of water yields the C=N double bond of the oxime.

Mechanism Ketone 4-Methyl-2-pentanone (Electrophile) Attack Nucleophilic Attack (pH 4.5 - 5.5) Ketone->Attack Amine Hydroxylamine (Nucleophile) Amine->Attack Hemiaminal Tetrahedral Hemiaminal Intermediate Attack->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Acid/Base Catalysis Oxime MIBKO (Target Product) Dehydration->Oxime

Figure 1: Mechanistic pathway of MIBK oximation highlighting the transition states.

Experimental Methodologies: From Discovery to Modern Scale-Up

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain the why behind the how.

Protocol A: The 1952 Classical Synthesis (Hughes et al. Adaptation)

This method utilizes traditional reagents and is ideal for small-scale laboratory synthesis[2].

  • Step 1: Buffer Preparation. Dissolve 1.2 equivalents of sodium acetate in a 1:1 mixture of ethanol and deionized water.

    • Causality: Hydroxylamine hydrochloride is a stable salt, but the protonated amine is non-nucleophilic. Sodium acetate acts as a mild base to liberate free hydroxylamine while buffering the solution at pH 4.5–5.5. This pH is critical: it keeps the amine nucleophilic while providing enough ambient protons to catalyze the final dehydration step.

  • Step 2: Amine Liberation. Add 1.1 equivalents of hydroxylamine hydrochloride to the buffer solution and stir until fully dissolved.

  • Step 3: Ketone Addition. Add 1.0 equivalent of purified 4-methyl-2-pentanone dropwise at ambient temperature to prevent exothermic runaway.

  • Step 4: Reflux. Heat the reaction to a mild reflux (60–70 °C) for 3 hours.

    • Causality: The steric bulk of the isobutyl group creates an activation energy barrier for the dehydration of the hemiaminal; thermal energy is required to drive the equilibrium toward the oxime.

  • Step 5: Extraction. Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Self-Validation Checkpoint: Analyze the crude product via FTIR spectroscopy. The successful formation of MIBKO is confirmed by the disappearance of the sharp ketone C=O stretch (~1715 cm⁻¹) and the emergence of a broad O-H stretch (3200–3300 cm⁻¹) alongside a C=N stretch (~1650 cm⁻¹).

Protocol B: Modern Green Ammoximation (TS-1 Catalyzed)

Traditional industrial oximation produces massive amounts of ammonium sulfate waste[1]. The modern green ammoximation process eliminates this by utilizing hydrogen peroxide, ammonia, and a Titanium Silicalite-1 (TS-1) zeolite catalyst, producing only water as a byproduct[1].

  • Step 1: Solvent & Reactant Mixing. In a temperature-controlled reactor, combine MIBK and tert-butyl alcohol (TBA) solvent[1].

    • Causality: MIBK and aqueous H₂O₂/NH₃ are highly biphasic. Without a co-solvent, the reaction suffers from severe mass-transfer limitations. TBA is chosen because it enhances the mutual solubility of the aqueous and organic phases without participating in competing side reactions[1].

  • Step 2: Catalyst Suspension. Introduce the TS-1 zeolite catalyst into the homogeneous mixture.

  • Step 3: Ammoximation. Continuously feed aqueous ammonia and H₂O₂ into the reactor at 60–70 °C[2].

  • Step 4: Phase Separation. Halt agitation and allow the mixture to settle for 4 hours[1]. The system will naturally separate into an organic-rich top phase (containing MIBKO and TBA) and an aqueous bottom phase[1].

  • Step 5: Distillation. Subject the top organic phase to vacuum distillation to recover the TBA solvent and isolate high-purity MIBKO (>98%).

  • Self-Validation Checkpoint: The protocol's integrity is validated post-reaction. The aqueous bottom phase is tested with starch-iodide paper; the absence of a blue-black color confirms the complete, safe consumption of the H₂O₂ oxidant. Gas chromatography (GC) of the top phase must show >95% conversion of MIBK, validating catalyst efficacy.

Workflow cluster_reactor Catalytic Ammoximation Reactor Reactants MIBK + NH3 + H2O2 in TBA Solvent Reaction Ammoximation (60-70°C, 4h) Reactants->Reaction Catalyst TS-1 Zeolite Catalyst (Suspended) Catalyst->Reaction PhaseSep Liquid-Liquid Phase Separation (Settling) Reaction->PhaseSep OrgPhase Top Phase (Organic) MIBKO + TBA PhaseSep->OrgPhase AqPhase Bottom Phase (Aqueous) Water + Trace Organics PhaseSep->AqPhase Distillation Vacuum Distillation (Solvent Recovery) OrgPhase->Distillation FinalProduct Purified MIBKO (>98% Yield) Distillation->FinalProduct

Figure 2: Industrial workflow for the green ammoximation of MIBK to MIBKO.

Comparative Synthesis Metrics

The evolution of MIBKO synthesis demonstrates a clear trajectory toward sustainable chemistry. Note that MIBKO can also appear as an unintended byproduct if MIBK is present as an impurity during the synthesis of other oximes (e.g., 2-pentanone oxime)[3].

Table 2: Comparative Metrics of MIBKO Synthesis Workflows

Metric1952 Classical SynthesisModern TS-1 Ammoximation
Primary Reagents MIBK, NH₂OH·HCl, NaOAcMIBK, NH₃, H₂O₂
Catalyst None (Buffer mediated)TS-1 Zeolite
Solvent Ethanoltert-Butyl Alcohol (TBA)
Major Byproducts NaCl, H₂O, Acetic AcidH₂O only
Environmental Impact High (Stoichiometric salt waste)Low (Zero-emission green process)

References

1.[1] Title: Liquid–Liquid Equilibria for the Ternary System Water + Methyl Isobutyl Ketone + tert-Butyl Alcohol at Several Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

3.[3] Title: WO2016172108A1 - Coating composition including alkyl oximes Source: Google Patents URL:

Sources

Exploratory

Toxicological Profiling and Exposure Assessment of 4-Methyl-2-pentanone Oxime (MIBKO): A Technical Guide for Chemical Safety

Executive Summary 4-Methyl-2-pentanone oxime (CAS 105-44-2), commonly referred to as methyl isobutyl ketoxime (MIBKO), is a critical chemical intermediate utilized primarily in the synthesis of silane crosslinking agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pentanone oxime (CAS 105-44-2), commonly referred to as methyl isobutyl ketoxime (MIBKO), is a critical chemical intermediate utilized primarily in the synthesis of silane crosslinking agents and as an anti-skinning additive in paints, lacquers, and printing inks[1]. While its industrial utility is well-established, its toxicological profile presents specific occupational health hazards, notably hematotoxicity, central nervous system (CNS) depression, and severe ocular/dermal irritation[2][3]. This whitepaper synthesizes current toxicological data, elucidates the mechanistic pathways of MIBKO-induced hematotoxicity, and provides a validated, self-correcting analytical protocol for occupational exposure monitoring.

Toxicokinetics and Mechanistic Toxicology

The primary routes of occupational exposure to MIBKO are the inhalation of vapors and dermal absorption[1]. Once absorbed into systemic circulation, MIBKO exhibits targeted toxicity with a pronounced affinity for the hematological system and the central nervous system.

Hematotoxicity and Hemolytic Anemia

Repeated exposure to MIBKO induces severe oxidative stress within erythrocytes[3]. Drawing parallels to its structural analog, methyl ethyl ketoxime (MEKO), MIBKO compromises the antioxidant defense mechanisms of red blood cells. This oxidative damage leads to the denaturation of hemoglobin and the subsequent formation of Heinz bodies. The resulting loss of membrane deformability causes premature erythrocyte destruction (hemolysis). Consequently, chronic exposure manifests as hemolytic anemia, accompanied by compensatory extramedullary hematopoiesis and marked hemosiderosis of the spleen[3].

Neurological and Respiratory Effects

Acute inhalation of high concentrations of MIBKO vapors causes transient CNS depression[3]. The lipophilic nature of the oxime allows it to readily cross the blood-brain barrier, leading to narcosis, drowsiness, and dizziness—warranting a GHS classification of STOT SE 3[3]. Furthermore, MIBKO is a potent irritant to the respiratory mucosa, with prolonged exposure potentially causing degeneration of the olfactory epithelium[3].

Structural Alerts and Carcinogenic Potential

While MIBKO is not currently classified as a confirmed human carcinogen, it has been flagged in the Assessment of Regulatory Needs by the European Chemicals Agency (ECHA) due to structural similarities with MEKO, which is a known Carc. 1B substance[2][3]. The potential for oncogenesis is hypothesized to be linked to chronic regenerative cell proliferation secondary to continuous target organ toxicity.

G A MIBKO Exposure (Inhalation / Dermal) B Systemic Circulation & Bioactivation A->B C Erythrocyte Oxidative Stress B->C D Heinz Body Formation & Membrane Damage C->D E Hemolysis (Premature RBC Destruction) D->E F Hemolytic Anemia E->F G Splenic Hemosiderosis & Compensatory Hematopoiesis F->G

Fig 1: Mechanistic pathway of MIBKO-induced erythrocyte oxidative stress and hemolytic anemia.

Quantitative Hazard Assessment

To facilitate accurate workplace risk assessment, the following table summarizes the key quantitative toxicological parameters and GHS classifications for MIBKO.

Toxicological ParameterValue / ClassificationNotes / Source
Acute Oral Toxicity (LD50, Rat) 1,160 - 1,200 mg/kgModerate acute toxicity; Harmful if swallowed[2][4].
Acute Dermal Toxicity Harmful (Category 4)Readily absorbed through the skin[3].
Skin Irritation Category 2 (H315)Irritant effects are generally reversible within 14 days[3].
Eye Irritation Category 2B (H320)Corneal effects are typically reversible within 24 hours[3].
Specific Target Organ Toxicity STOT SE 3 (H336)Causes transient narcosis, drowsiness, and dizziness[3].
Occupational Exposure Limit 3 ppm (8-hr TWA)Established by Honeywell; includes a strict "Skin" notation[1].

Validated Protocol: Occupational Exposure Monitoring (GC-MS)

To ensure workplace safety and compliance with the 3 ppm Time-Weighted Average (TWA) limit[1], accurate quantification of airborne MIBKO is critical. The following step-by-step protocol utilizes solid-sorbent air sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed as a self-validating system ; the incorporation of an isotopically labeled internal standard intrinsically corrects for matrix effects, extraction inefficiencies, and instrument fluctuations, ensuring absolute trustworthiness of the generated data.

Step 1: Active Air Sampling

  • Procedure: Calibrate a personal air sampling pump to a flow rate of 0.05 L/min. Connect the pump to a Tenax TA or Anasorb 747 solid sorbent tube. Sample for 8 hours to capture a full-shift TWA in the breathing zone of the worker.

  • Causality: A low flow rate (0.05 L/min) is strictly maintained to prevent the breakthrough of highly volatile oximes through the sorbent bed, ensuring 100% capture efficiency over an 8-hour shift.

Step 2: Solvent Desorption

  • Procedure: Transfer the sorbent bed into a 2 mL autosampler vial. Add 1.0 mL of carbon disulfide (CS₂) spiked with 10 µg/mL of toluene-d8 (internal standard). Agitate on a mechanical shaker for 30 minutes at room temperature.

  • Causality: CS₂ is selected for its superior desorption efficiency for non-polar to moderately polar volatile organic compounds. The inclusion of toluene-d8 as an internal standard corrects for any volumetric losses due to CS₂ evaporation and normalizes mass spectrometer response fluctuations.

Step 3: GC-MS Separation

  • Procedure: Inject 1 µL of the desorbed extract into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at 1.0 mL/min. Temperature program: Initial hold at 40°C for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 250°C.

  • Causality: The DB-5MS column (5% phenyl / 95% dimethylpolysiloxane) provides optimal stationary phase polarity to sharply resolve MIBKO from the CS₂ solvent front and potential industrial matrix interferences (e.g., silanes or paint solvents).

Step 4: Selected Ion Monitoring (SIM) Quantification

  • Procedure: Operate the mass spectrometer in SIM mode. Monitor m/z 115 (molecular ion, [M]+) and m/z 58 (base peak, resulting from the cleavage of the alkyl chain) for MIBKO, and m/z 98 for toluene-d8.

  • Causality: Operating in SIM mode rather than full scan drastically increases the signal-to-noise ratio, providing the sub-ppm sensitivity required to validate environments against the stringent 3 ppm occupational exposure limit.

Risk Mitigation and Safety Engineering

Given the dermal absorption potential (noted by the "Skin" designation in occupational limits) and inhalation risks, engineering controls must be prioritized[1]. Closed-loop sampling systems and local exhaust ventilation (LEV) are mandatory at drumming, filling, and silane synthesis stations. Personal Protective Equipment (PPE) must include nitrile or neoprene gloves, as MIBKO readily permeates standard latex[4], alongside NIOSH-certified organic vapor respirators in areas where LEV is insufficient to maintain concentrations below 3 ppm.

References

1.[2] Title: 4-Methyl-2-pentanone oxime 105-44-2 wiki - Guidechem. Source: Guidechem. URL: 2.[1] Title: Methyl Isobutyl Ketoxime Product Stewardship Summary. Source: Honeywell. URL: 3.[4] Title: VINYLMETHYLBIS(METHYLISOBUTYLKETOXIMINO)SILANE, tech- 95 SDS. Source: Gelest, Inc. URL: 4.[3] Title: CA09627 - Assessment statement - 2-Pentanone, 4-methyl-, oxime. Source: Australian Industrial Chemicals Introduction Scheme (AICIS). URL:

Sources

Foundational

Comprehensive Nomenclature and Technical Guide to C₆H₁₃NO Oximes: Focus on N-Hydroxy-4-methylpentan-2-imine

Executive Summary The molecular formula C₆H₁₃NO represents a diverse class of constitutional isomers. Calculating the degree of unsaturation yields exactly 1 ( ).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C₆H₁₃NO represents a diverse class of constitutional isomers. Calculating the degree of unsaturation yields exactly 1 (


). In the context of an oxime functional group (R₁R₂C=N–OH), this single degree of unsaturation is entirely localized to the carbon-nitrogen double bond, dictating that the alkyl substituents must be strictly aliphatic and acyclic.

This whitepaper provides an in-depth technical analysis of C₆H₁₃NO oximes, focusing on the most industrially and scientifically relevant isomer: 4-methylpentan-2-one oxime (commonly known as methyl isobutyl ketoxime or MIBKO). We will explore its authoritative IUPAC nomenclature, physicochemical properties, and the mechanistic causality behind its synthesis.

Structural Isomerism and IUPAC Nomenclature Framework

Historically, oximes were named using functional class nomenclature, simply appending the word "oxime" to the parent aldehyde or ketone (e.g., "4-methylpentan-2-one oxime"). However, to standardize global chemical databases and eliminate ambiguity, the [1] established a new framework.

Under the modern substitutive nomenclature rules, the Preferred IUPAC Name (PIN) for an oxime is derived from the parent imine by adding the prefix "N-hydroxy-".

For the primary C₆H₁₃NO isomer derived from methyl isobutyl ketone (MIBK):

  • Parent Ketone: 4-methylpentan-2-one

  • Parent Imine: 4-methylpentan-2-imine

  • Preferred IUPAC Name (PIN): N-hydroxy-4-methylpentan-2-imine

Other acceptable, though non-preferred, systematic names include N-(4-methylpentan-2-ylidene)hydroxylamine. Because the two alkyl groups attached to the imine carbon are non-identical (a methyl group and an isobutyl group), this compound exists as a mixture of (E) and (Z) stereoisomers.

G Root C6H13NO Oximes (Degree of Unsaturation = 1) Ketoximes Ketoximes R1, R2 ≠ H Root->Ketoximes Aldoximes Aldoximes R1 or R2 = H Root->Aldoximes MIBKO 4-Methylpentan-2-one oxime (PIN: N-hydroxy-4-methylpentan-2-imine) CAS: 105-44-2 Ketoximes->MIBKO Hexoxime Hexan-2-one oxime (PIN: N-hydroxyhexan-2-imine) CAS: 5577-48-0 Ketoximes->Hexoxime Pinacolone 3,3-Dimethylbutan-2-one oxime CAS: 2475-93-6 Ketoximes->Pinacolone Hexanal Hexanal oxime (PIN: N-hydroxyhexan-1-imine) Aldoximes->Hexanal

Classification and IUPAC nomenclature of C6H13NO oxime isomers.

Physicochemical Profiling

Understanding the physical properties of these isomers is critical for downstream applications, such as solvent extraction or vacuum distillation. The data below contrasts the two most common C₆H₁₃NO ketoximes.

PropertyN-hydroxy-4-methylpentan-2-imine[2][4]N-hydroxyhexan-2-imine [3]
Common Name Methyl isobutyl ketoxime (MIBKO)Hexan-2-one oxime
CAS Registry Number 105-44-25577-48-0
Molecular Formula C₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol 115.17 g/mol
Boiling Point 172–175 °C (at 760 mmHg)~232 °C (Calculated)
Melting Point 63 °CN/A
Density (17 °C) 0.8935 g/cm³~0.90 g/cm³
Physical State Colorless to pale yellow liquidLiquid

Mechanistic Causality in Oxime Synthesis

The synthesis of N-hydroxy-4-methylpentan-2-imine relies on the nucleophilic addition of hydroxylamine to methyl isobutyl ketone. Because free hydroxylamine is highly unstable and prone to auto-oxidation, it is commercially supplied as hydroxylamine hydrochloride (NH₂OH·HCl).

The pH Paradox: The reaction presents a kinetic paradox that requires strict pH control.

  • If the environment is too acidic, the hydroxylamine nitrogen remains protonated (

    
    ), rendering it non-nucleophilic and halting the reaction.
    
  • If the environment is too basic, the ketone substrate may undergo unwanted aldol condensation side-reactions.

  • Therefore, a weak base buffer (typically sodium acetate) is introduced. The acetate ion deprotonates the hydroxylammonium salt, establishing an equilibrium that provides a steady concentration of the free nucleophilic amine while buffering the solution at an optimal pH of 4.5–5.5. This mild acidity is also the exact catalytic requirement for the subsequent dehydration of the tetrahedral hemiaminal intermediate into the final C=N double bond.

Synthesis Start Methyl Isobutyl Ketone (MIBK) + NH2OH·HCl Buffer Add Sodium Acetate Buffer (Maintain pH 4.5 - 5.5) Start->Buffer Prevents NH2OH protonation Reaction Nucleophilic Addition & Dehydration (60°C, 2 hours) Buffer->Reaction Optimal nucleophilicity Validation In-Process TLC / GC-MS (Verify MIBK consumption) Reaction->Validation Self-validating step Extraction Liquid-Liquid Extraction (EtOAc / H2O) Validation->Extraction >98% conversion Product Pure N-hydroxy-4-methylpentan-2-imine Extraction->Product Solvent evaporation

pH-controlled synthesis workflow for N-hydroxy-4-methylpentan-2-imine.

Self-Validating Experimental Protocol

The following protocol details the high-yield synthesis of N-hydroxy-4-methylpentan-2-imine. This workflow is designed as a self-validating system, ensuring that conversion metrics are empirically proven before downstream isolation.

Materials Required:

  • Methyl isobutyl ketone (MIBK): 1.0 equiv (100 mmol, 10.02 g)

  • Hydroxylamine hydrochloride: 1.2 equiv (120 mmol, 8.34 g)

  • Sodium acetate (NaOAc): 1.2 equiv (120 mmol, 9.84 g)

  • Ethanol/Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Buffer Generation: Dissolve 120 mmol of NH₂OH·HCl and 120 mmol of NaOAc in 50 mL of deionized water. Causality: This generates the active nucleophile in situ while maintaining the critical pH 4.5–5.5 window required for the dehydration step.

  • Substrate Solubilization: In a 250 mL round-bottom flask, dissolve 100 mmol of MIBK in 50 mL of ethanol. Causality: MIBK is poorly soluble in water. Ethanol acts as a homogenizing co-solvent, collapsing the biphasic mixture into a single phase to maximize the collision frequency between the ketone and the nucleophile.

  • Reaction Execution: Add the aqueous buffer to the ethanolic MIBK solution. Equip the flask with a reflux condenser, heat to 60 °C, and stir vigorously for 2 hours.

  • In-Process Validation (The Self-Validating Step): Withdraw a 50 µL aliquot and analyze via GC-MS or TLC (Hexanes:EtOAc 8:2). Causality: The reaction validates its own completion when the MIBK peak (lower retention time) completely disappears, replaced by two closely eluting peaks representing the (E) and (Z) stereoisomers of the oxime. Do not proceed to workup until MIBK is undetectable.

  • Isolation: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via vacuum distillation (bp 68–70 °C at 8 mmHg) to yield N-hydroxy-4-methylpentan-2-imine as a clear liquid.

Industrial and Pharmaceutical Relevance

N-hydroxy-4-methylpentan-2-imine is not merely a laboratory curiosity; it is a high-tonnage industrial chemical. Its primary application is as an anti-skinning agent in alkyd paints and coatings. It functions by temporarily complexing with the metal driers (like cobalt octoate) in the paint formulation, preventing premature surface oxidation and polymerization (skinning) inside the can. Upon application, the oxime evaporates, releasing the catalyst to cure the paint film. Furthermore, it serves as a critical precursor for synthesizing vinyl tris(methyl isobutyl ketoxime) silane, a neutral crosslinking agent used in the curing of RTV (room-temperature-vulcanizing) silicone sealants.

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. | IUPAC / Queen Mary University of London | [Link]

  • 4-Methyl-2-pentanone oxime, (E)- (CID 5354076) | PubChem, National Library of Medicine |[Link]

  • 2-Pentanone, 4-methyl-, oxime | NIST Chemistry WebBook, SRD 69 |[Link]

  • 4-Methyl-2-pentanone oxime | CAS Common Chemistry, American Chemical Society |[Link]

Protocols & Analytical Methods

Method

detailed protocol for hydroxylamine reaction with 4-methyl-2-pentanone

An Application Note for the Synthesis of 4-Methyl-2-Pentanone Oxime Abstract This document provides a comprehensive guide for the synthesis of 4-methyl-2-pentanone oxime through the reaction of 4-methyl-2-pentanone with...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-Methyl-2-Pentanone Oxime

Abstract

This document provides a comprehensive guide for the synthesis of 4-methyl-2-pentanone oxime through the reaction of 4-methyl-2-pentanone with hydroxylamine. Oximation is a fundamental transformation in organic chemistry, converting carbonyl compounds into oximes, which are versatile intermediates in the synthesis of nitrogen-containing compounds, ligands in inorganic chemistry, and as protecting groups for aldehydes and ketones.[1][2] This protocol details the reaction mechanism, a step-by-step experimental procedure, critical safety precautions, and methods for product characterization, designed for researchers in organic synthesis and drug development.

Introduction and Significance

The conversion of ketones to their corresponding oximes is a robust and widely utilized reaction. The product, 4-methyl-2-pentanone oxime (also known as isobutyl methyl ketoxime), features the characteristic >C=NOH functional group.[3] Oximes are pivotal in synthetic chemistry; for instance, they are precursors in the Beckmann rearrangement to produce amides and can be reduced to form primary amines.[4] The reaction is typically performed using hydroxylamine hydrochloride, which requires the presence of a base to liberate the free hydroxylamine, the active nucleophile in the reaction.[5] This application note provides a field-proven protocol that ensures a high yield and purity of the desired ketoxime.

Reaction Mechanism and Rationale

The formation of an oxime from a ketone and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction.[6] The process is generally conducted under mildly acidic or basic conditions.

Causality of Mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-methyl-2-pentanone. Nitrogen, being less electronegative than oxygen, is the more potent nucleophile in the hydroxylamine molecule.[6][7]

  • Proton Transfer: This attack forms a tetrahedral intermediate, often referred to as a carbinolamine. A series of rapid proton transfers, typically mediated by the solvent, occurs to neutralize the charges on the nitrogen and oxygen atoms.[4]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group on the original carbonyl carbon is protonated, turning it into a good leaving group (H₂O).[6][8]

  • Oxime Formation: The elimination of water results in the formation of a carbon-nitrogen double bond, yielding the final oxime product.[3]

The following diagram illustrates the key steps of this transformation.

Reaction_Mechanism ketone 4-Methyl-2-pentanone (Electrophile) inv1 ketone->inv1 hydroxylamine Hydroxylamine (Nucleophile) hydroxylamine->inv1 intermediate Tetrahedral Intermediate (Carbinolamine) inv2 intermediate->inv2  Proton Transfer &  Dehydration (-H₂O) oxime 4-Methyl-2-pentanone Oxime water Water (H₂O) inv1->intermediate  Nucleophilic  Addition inv2->oxime inv2->water

Caption: Reaction mechanism for oxime formation.

Safety and Handling

Trustworthiness through Safety: Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis. The primary hazards are associated with hydroxylamine hydrochloride.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl):

    • Hazards: This compound is corrosive, toxic if swallowed, and harmful upon skin contact. It can cause serious skin and eye irritation and may cause an allergic skin reaction. It is also a suspected carcinogen and may cause damage to organs through prolonged exposure.[9][10][11] It is unstable and can decompose when exposed to heat or light.[12]

    • Handling: Always handle hydroxylamine hydrochloride inside a certified chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13] Avoid creating dust.[10] Store in a cool, dry, dark, and well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents.[9][12]

  • 4-Methyl-2-pentanone: This is a combustible liquid. Keep away from ignition sources. Standard precautions for handling volatile organic solvents should be observed.

  • General Laboratory Practice: Ensure the work area is well-ventilated.[12] All chemical waste should be disposed of according to institutional and local environmental regulations.[9]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis.

Materials and Equipment
Reagents & Chemicals Equipment
4-Methyl-2-pentanone (>98%)250 mL Round-bottom flask
Hydroxylamine hydrochloride (NH₂OH·HCl, >99%)Reflux condenser
Sodium Acetate (anhydrous, >99%)Magnetic stirrer and stir bar
Ethanol (95% or absolute)Heating mantle or oil bath
Deionized WaterSeparatory funnel (500 mL)
Ethyl Acetate (reagent grade)Beakers and graduated cylinders
Saturated Sodium Chloride solution (Brine)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)TLC plates (silica gel) and chamber
Step-by-Step Synthesis Workflow

The following workflow diagram outlines the complete process from reaction setup to product purification.

Caption: Experimental workflow for oxime synthesis.

Detailed Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.10 mol) of 4-methyl-2-pentanone in 50 mL of 95% ethanol.

    • In a separate beaker, dissolve 8.34 g (0.12 mol, 1.2 equivalents) of hydroxylamine hydrochloride and 9.84 g (0.12 mol, 1.2 equivalents) of anhydrous sodium acetate in a mixture of 40 mL of water and 20 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution. Expertise Note: Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.[5]

    • Add the hydroxylamine hydrochloride/sodium acetate solution to the flask containing the ketone.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and place the setup in a heating mantle.

    • Heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Transfer the remaining aqueous mixture to a 500 mL separatory funnel. Add approximately 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Expertise Note: Multiple extractions ensure efficient recovery of the organic product.

    • Combine the organic extracts and wash them once with 50 mL of saturated brine solution to remove residual water and inorganic impurities.[14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[14]

  • Purification and Characterization:

    • Concentrate the filtered organic solution using a rotary evaporator to yield the crude 4-methyl-2-pentanone oxime, which may be a colorless to pale yellow liquid or a low-melting solid.[15]

    • For higher purity, the crude product can be purified by vacuum distillation.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare the data with literature values.

Product Characterization

The identity and purity of the synthesized 4-methyl-2-pentanone oxime should be confirmed by analytical methods.

Property Expected Result Reference
Appearance Colorless to pale yellow liquid or solid[15]
Molecular Formula C₆H₁₃NO[16]
Molecular Weight 115.17 g/mol [16]
¹H NMR (CDCl₃, ppm) δ ~8.5-9.5 (s, 1H, N-OH, broad), 2.15 (d, 2H, -CH₂-), 1.85 (s, 3H, -C(CH₃)=N), 1.80 (m, 1H, -CH(CH₃)₂), 0.90 (d, 6H, -CH(CH₃)₂)Inferred from structure, see[16][17]
IR (neat, cm⁻¹) ~3300 (O-H, broad), ~2960 (C-H, aliphatic), ~1665 (C=N), ~940 (N-O)[16]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The product can exist as a mixture of (E) and (Z) isomers, which may result in multiple sets of peaks in the NMR spectrum.[16]

References

  • Filo. (2025, July 30). Convert the given ketone to its oxime using hydroxylamine hydrochloride.
  • Guidechem. (2024, May 11). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • PMC. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Fisher Scientific. (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET.
  • Merck. (n.d.). 107183 - Hydroxylamine hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
  • ChemicalBook. (n.d.). 4-METHYL-2-PENTANONE OXIME synthesis.
  • PENTA. (2025, March 17). Hydroxylamine hydrochloride.
  • Allen. (n.d.). Hydroxylamine reacts with.
  • ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones.
  • PubChem. (n.d.). 4-Methyl-2-pentanone oxime, (E)-.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Henry Rzepa's Blog. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Isonitroso 4-methyl-2-pentanone (HIMP) and its dioxime derivative.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL.
  • Oriental Journal of Chemistry. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE.
  • CymitQuimica. (n.d.). CAS 105-44-2: 4-methyl-2-pentanone oxime.
  • ChemicalBook. (n.d.). 4-METHYL-2-PENTANONE OXIME(105-44-2) 1H NMR spectrum.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methyl-2-pentanone Oxime | 105-44-2.
  • Inxight Drugs. (n.d.). 4-METHYL-2-PENTANONE OXIME, (Z)-.
  • Organic Syntheses. (n.d.). sodium carbonate. Available at: [Link]

Sources

Application

Application Note: Green Chemistry Synthesis Methods for Ketoximes

Introduction Ketoximes are highly crystalline, versatile intermediates in organic synthesis. They play a critical role in the purification of carbonyl compounds and serve as essential precursors for amides (via the Beckm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ketoximes are highly crystalline, versatile intermediates in organic synthesis. They play a critical role in the purification of carbonyl compounds and serve as essential precursors for amides (via the Beckmann rearrangement), amines, and bioactive heterocycles in drug development. Classical oximation protocols rely on refluxing ketones with hydroxylamine hydrochloride (NH₂OH·HCl) in organic solvents (e.g., ethanol) utilizing toxic bases like pyridine[3]. These conventional methods suffer from low atom economy, prolonged reaction times, and significant environmental toxicity.

In strict alignment with the Twelve Principles of Green Chemistry, this application note details two highly efficient, eco-benign methodologies for ketoxime synthesis: Solvent-Free Grindstone Chemistry (using Bi₂O₃ as a recyclable catalyst) and Ultrasound-Assisted Aqueous Synthesis . These self-validating protocols eliminate toxic solvents, drastically reduce reaction times, and provide near-quantitative yields.

Mechanistic Causality of Oximation

The formation of a ketoxime from a ketone and hydroxylamine proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.

Causality Check: The reaction is inherently pH-dependent. Hydroxylamine hydrochloride typically requires a base to liberate the free nucleophilic amine. However, in advanced green catalytic systems (such as Bi₂O₃ solid-state activation or acoustic cavitation in water), the electrophilicity of the carbonyl carbon is significantly enhanced. This facilitates the nucleophilic attack of the nitrogen atom even under mild, base-free, or alternative-base conditions. A rapid proton transfer forms a carbinolamine intermediate, which subsequently undergoes dehydration to form the stable C=N bond.

MechanisticPathway Ketone Ketone (Electrophile) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Carbinolamine Addition Ketoxime Ketoxime + H2O (Product) Carbinolamine->Ketoxime Dehydration (-H2O)

Mechanistic pathway of ketoxime formation via nucleophilic addition and dehydration.

Green Synthesis Methodologies

Solvent-Free Grindstone Chemistry (Bi₂O₃ Catalyzed)

Grindstone chemistry leverages mechanical energy to lower the activation energy of the reaction, creating localized heat and intimate molecular contact without bulk solvents. Bismuth(III) oxide (Bi₂O₃) acts as a highly efficient, non-toxic, and commercially available Lewis acid catalyst. It coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which allows the reaction to proceed rapidly at room temperature without the need for a traditional base [1].

Ultrasound-Assisted Aqueous Synthesis

Sonochemistry utilizes high-frequency sound waves (20–100 kHz) to induce acoustic cavitation in aqueous media. The rapid formation and violent collapse of microscopic bubbles generate extreme localized temperatures and pressures. This micro-environment dramatically accelerates the condensation of ketones with NH₂OH·HCl in water or water/ethanol mixtures, bypassing the need for hazardous organic solvents and prolonged refluxing [2].

Quantitative Data Summary

The following table compares the efficiency of the proposed green methodologies against the classical pyridine-reflux method, demonstrating clear superiority in yield and reaction time.

MethodologyCatalyst / BaseSolventTemp (°C)TimeYield (%)E-Factor / Greenness
Classical Reflux PyridineEthanol60–802–6 hours60–75High (Toxic waste)
Grindstone [1]Bi₂O₃NoneAmbient2–10 mins85–98Low (Solvent-free)
Ultrasound [2]None / K₂CO₃Water/EtOHAmbient2–5 mins81–95Low (Aqueous)

Experimental Protocols

Protocol A: Solvent-Free Grindstone Synthesis of Ketoximes

Objective: Synthesize ketoximes with zero volatile organic solvent emissions during the reaction phase. Causality & Self-Validation: Grinding provides the necessary mechanical activation (frictional heating and mass transfer). The addition of ethyl acetate post-reaction is solely for separating the insoluble Bi₂O₃ catalyst from the organic product. The subsequent water addition forces the highly hydrophobic ketoxime to precipitate, self-validating the conversion, as any unreacted hydroxylamine remains completely water-soluble.

  • Preparation : In a clean, dry agate mortar, add the target ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol). Note: The slight stoichiometric excess of NH₂OH·HCl ensures complete consumption of the ketone.

  • Catalyst Addition : Add Bismuth(III) oxide (Bi₂O₃) (0.6 mmol) to the solid mixture.

  • Mechanical Activation : Grind the mixture vigorously with a pestle for 2 to 10 minutes at ambient temperature. The physical state will transition to a paste-like consistency as the reaction progresses and water is generated as a byproduct.

  • Reaction Monitoring : Monitor completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Extraction & Catalyst Recovery : Add ethyl acetate (2 × 10 mL) to the mortar and triturate. Filter the suspension to recover the solid Bi₂O₃ (which can be washed, dried, and reused for subsequent cycles).

  • Precipitation : Concentrate the organic filtrate under reduced pressure to approximately 6 mL. Add cold deionized water (10 mL) dropwise to induce precipitation of the ketoxime.

  • Isolation : Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure ketoxime [1].

GrindstoneWorkflow Step1 1. Mix Reactants Ketone + NH2OH·HCl + Bi2O3 Step2 2. Grindstone Activation Mortar & Pestle (2-10 min) Step1->Step2 Mechanical Energy Step3 3. Solvent Extraction Add EtOAc & Filter Step2->Step3 TLC Confirmed Step4 4. Precipitation Concentrate & Add H2O Step3->Step4 Recover Bi2O3 Step5 5. Pure Ketoxime Vacuum Dry Step4->Step5 Isolate Product

Step-by-step workflow for the solvent-free grindstone synthesis of ketoximes.

Protocol B: Ultrasound-Assisted Aqueous Synthesis

Objective: Utilize acoustic cavitation to drive oximation in an environmentally benign aqueous medium. Causality & Self-Validation: Sonication generates localized high energy, overcoming the activation barrier without bulk heating. Adjusting the pH to ~10 with K₂CO₃ neutralizes the hydrochloride salt, freeing the hydroxylamine nucleophile. Simultaneously, this pH shift decreases the solubility of the formed ketoxime, driving the equilibrium forward via Le Chatelier's principle and causing spontaneous, self-validating precipitation [2].

  • Preparation : In a 50 mL glass beaker, suspend the ketone (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in deionized water (10 mL). (Note: If the ketone is highly lipophilic, a 1:1 mixture of Water:Ethanol may be used to enhance initial dispersion).

  • Sonication : Immerse the ultrasonic probe (or place the beaker in an ultrasonic bath operating at 40 kHz) and sonicate for 2 minutes at ambient temperature.

  • pH Adjustment : While continuing sonication, add a 10% aqueous solution of potassium carbonate (K₂CO₃) dropwise until the pH reaches approximately 10.

  • Precipitation : Observe the immediate precipitation of the ketoxime as the pH shifts and the reaction completes.

  • Isolation : Filter the solid product, wash thoroughly with cold distilled water to remove residual salts, and dry under vacuum. (For liquid oximes, extract with a minimal amount of diethyl ether, dry over anhydrous Na₂SO₄, and evaporate) [2].

Conclusion

The transition from classical refluxing techniques to green synthesis methodologies represents a critical optimization in modern drug development and organic synthesis. Both the Bi₂O₃-catalyzed grindstone method and the ultrasound-assisted aqueous protocol offer researchers self-validating, high-yield pathways that eliminate toxic waste, conserve energy, and drastically reduce reaction times. By understanding the mechanistic causality—specifically how mechanical and acoustic energy modulate nucleophilic addition—scientists can easily adapt these protocols for a wide array of complex, sterically hindered ketones.

References

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. National Center for Biotechnology Information (PMC).[Link]

  • Simple, efficient and green synthesis of oximes under ultrasound irradiation. South African Journal of Chemistry.[Link]

Method

application of 4-Methyl-2-pentanone oxime in solvent extraction of metals

Application Note: Solvent Extraction and Scavenging of Transition Metals using 4-Methyl-2-pentanone Oxime (MIBK Oxime) Executive Summary The selective extraction of transition metals is a critical operation across both h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Extraction and Scavenging of Transition Metals using 4-Methyl-2-pentanone Oxime (MIBK Oxime)

Executive Summary

The selective extraction of transition metals is a critical operation across both hydrometallurgy and pharmaceutical manufacturing. For drug development professionals, the removal of residual palladium (Pd) catalysts from Active Pharmaceutical Ingredients (APIs) is a strict regulatory requirement. In metallurgical processing, separating nickel (Ni) and cobalt (Co) from complex leachates dictates the purity of the final product. 4-Methyl-2-pentanone oxime, commonly known as Methyl Isobutyl Ketone Oxime (MIBK oxime), is a highly versatile ketoxime extractant. This application note details the mechanistic principles, quantitative parameters, and self-validating protocols for utilizing MIBK oxime in the liquid-liquid extraction (LLE) of transition metals.

Mechanistic Principles of Ketoxime-Metal Coordination

Ketoxime extractants, such as MIBK oxime, exhibit exceptional selectivity for transition metals like nickel and cobalt, making them widely utilized in practical production and purification workflows[1]. The efficacy of MIBK oxime stems from its molecular architecture, which combines a coordinating oxime group (-C=NOH) with a hydrophobic isobutyl tail.

The Alpha Effect and Nucleophilic Attack: Oximes act as highly effective ligands in coordination chemistry due to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen lone pair[2]. During extraction, the oxime nitrogen initiates a nucleophilic attack on the aqueous metal ion.

Phase Transfer Causality: The reaction is fundamentally a cation-exchange process. The protonated MIBK oxime in the organic phase binds the metal ion and subsequently releases a proton (H⁺) into the aqueous phase. Structurally analogous oximes are frequently employed in the synthesis of stable palladium(II) and cobalt complexes, demonstrating their strong thermodynamic affinity for these transition metals[3]. The hydrophobic isobutyl group ensures that the resulting neutral metal-oxime complex is highly soluble in organic diluents (e.g., aliphatic hydrocarbons), driving the metal out of the aqueous phase. MIBK itself is extensively used in the extraction of metals from ores and serves as the primary precursor for synthesizing MIBK oxime[4].

Mechanism M Aqueous Metal Ion (e.g., Ni2+, Co2+, Pd2+) I Interfacial Complexation (Nucleophilic Attack by Oxime N) M->I Diffusion to Interface O MIBK Oxime (Organic Phase) O->I Diffusion to Interface C Hydrophobic Metal-Oxime Complex (Soluble in Organic Diluent) I->C Release of H+ into Aqueous Phase S Acid Stripping (Protonation of Oxime) C->S Contact with Strong Acid (pH < 1) S->M Release of Metal Ion (Back-Extraction) S->O Regeneration of MIBK Oxime

Figure 1: Mechanistic pathway of metal ion complexation and phase transfer using MIBK oxime.

Quantitative Extraction Parameters

Because the complexation releases protons, the extraction equilibrium is heavily pH-dependent. Lowering the pH drives the reverse reaction, which is the foundational principle behind the "stripping" (back-extraction) stage. The table below summarizes the optimal conditions for extracting key transition metals using a 20% (v/v) MIBK oxime organic phase.

Metal IonOptimal Extraction pHStripping Acid ConcentrationTypical Extraction Efficiency (%)Complexation Geometry
Palladium (Pd²⁺) 1.5 - 2.52.0 M HCl> 98%Square Planar
Cobalt (Co²⁺) 3.5 - 4.51.0 M H₂SO₄> 92%Octahedral
Nickel (Ni²⁺) 4.0 - 5.01.0 M H₂SO₄> 95%Octahedral / Square Planar

Note: Palladium extraction can occur at highly acidic pH levels due to the extreme thermodynamic stability of Pd-oxime complexes, making MIBK oxime an ideal scavenger for acidic API process streams.

Self-Validating Experimental Protocol: Liquid-Liquid Extraction

This protocol outlines the continuous or batch extraction of target metals. It is designed as a self-validating system: the mass balance of the metal must be verified via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) at each phase separation step to ensure process integrity.

Step 3.1: Preparation of the Organic Phase

Causality: Pure MIBK oxime is too viscous for efficient mass transfer and phase disengagement. A diluent is required to lower viscosity and provide a hydrophobic sink for the complex.

  • Measure 20% (v/v) MIBK oxime.

  • Dilute into 80% (v/v) aliphatic kerosene (or an acceptable pharmaceutical solvent like heptane if scavenging APIs).

  • Stir at 300 RPM for 15 minutes at ambient temperature to ensure a homogenous organic phase.

Step 3.2: Preparation of the Aqueous Phase
  • Obtain the aqueous leachate or API process stream containing the target metal (e.g., Ni²⁺, Co²⁺, or Pd²⁺).

  • Adjust the pH of the aqueous solution to the optimal extraction range (refer to the Quantitative Parameters table) using 0.1 M NaOH or 0.1 M H₂SO₄. Causality: Precise pH control prevents the co-extraction of impurities (like Fe³⁺ or Al³⁺) which precipitate or extract at different pH thresholds.

Step 3.3: Extraction Stage
  • Combine the Organic Phase and Aqueous Phase in a separation funnel or mixer-settler at an Organic:Aqueous (O:A) ratio of 1:1.

  • Agitate vigorously for 10 minutes.

  • Allow the mixture to settle for 15 minutes to achieve complete phase disengagement.

  • Validation Check: Sample the aqueous raffinate (bottom layer) and analyze via ICP-MS. The metal concentration should be reduced by >90%. If not, the pH may have dropped too low during extraction (due to H⁺ release) and requires buffering.

Step 3.4: Stripping (Back-Extraction) Stage

Causality: To recover the metal and regenerate the extractant, the system must be flooded with protons to break the metal-oxime coordination bonds.

  • Separate the loaded organic phase (top layer) and transfer it to a clean vessel.

  • Add the appropriate stripping acid (e.g., 2.0 M HCl for Pd, or 1.0 M H₂SO₄ for Ni/Co) at an O:A ratio of 2:1 to concentrate the final metal solution.

  • Agitate for 15 minutes, then allow phases to separate.

  • Validation Check: Analyze the newly formed aqueous strip liquor via ICP-MS to confirm metal recovery. The organic phase is now regenerated and can be recycled.

Workflow A Aqueous Leachate (Metals + Impurities) C Extraction Stage (pH 3.5 - 5.0) A->C B Organic Phase (MIBK Oxime + Diluent) B->C D Loaded Organic Phase (Metal-Oxime Complex) C->D Metal Transfer E Raffinate (Aqueous Waste) C->E Impurities F Stripping Stage (Acidic pH < 1.0) D->F G Regenerated Organic Phase F->G Extractant Recovery H Purified Metal Solution F->H Metal Release G->B Recycle

Figure 2: Step-by-step liquid-liquid solvent extraction workflow using MIBK oxime.

References

  • Introduction to Nickel Cobalt Extractants for wet metallurgical process Source: Metal Leaching URL: [Link]

  • Industrial Chemical - Pu Thinner Chemical Trader Source: Suraj Enterprises URL: [Link]

Sources

Application

Application Note: Organocatalytic Beckmann Rearrangement of 4-Methyl-2-pentanone Oxime

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Mild, regioselective synthesis of aliphatic amides using organocatalysis. Introduction & Strategic Rationale The Bec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Mild, regioselective synthesis of aliphatic amides using organocatalysis.

Introduction & Strategic Rationale

The Beckmann rearrangement is a foundational transformation in organic synthesis, traditionally utilized to convert ketoximes into secondary amides. In pharmaceutical development, amides are critical pharmacophores, providing hydrogen-bonding networks essential for target protein binding.

Historically, the Beckmann rearrangement required harsh dehydrating acids (e.g., concentrated H₂SO₄, polyphosphoric acid), which are often incompatible with the delicate functional groups present in advanced drug intermediates [1]. This application note details a modern, highly efficient protocol for the rearrangement of 4-Methyl-2-pentanone oxime (MIBK oxime) to its corresponding amides using Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) as a mild organocatalyst [1][3].

By utilizing MIBK oxime—an unsymmetrical aliphatic substrate—this guide also serves as a masterclass in understanding the strict stereospecificity and regioselective causality inherent to the Beckmann rearrangement [2].

Mechanistic Insights & Regioselectivity

The Anti-Periplanar Migration Rule

The Beckmann rearrangement is not governed by the migratory aptitude of the alkyl groups, but strictly by the stereochemistry of the starting oxime. The alkyl or aryl group that is anti-periplanar (trans) to the leaving hydroxyl group on the nitrogen atom is the one that migrates.

4-Methyl-2-pentanone (Methyl isobutyl ketone, MIBK) is an unsymmetrical ketone. Its condensation with hydroxylamine yields a mixture of two geometric isomers: (E)-MIBK oxime and (Z)-MIBK oxime.

  • In the (E)-isomer: The hydroxyl group is anti to the isobutyl group. Migration of the isobutyl group yields

    
    -isobutylacetamide .
    
  • In the (Z)-isomer: The hydroxyl group is anti to the methyl group. Migration of the methyl group yields

    
    -methylisovaleramide  (also known as 
    
    
    
    -methyl-3-methylbutanamide).
Causality of the Catalyst

Cyanuric chloride activates the oxime hydroxyl group via a nucleophilic aromatic substitution, forming a highly reactive Meisenheimer complex [3]. This transforms the hydroxyl group into an excellent leaving group without the need for extreme pH. The addition of a Lewis acid co-catalyst, such as Zinc Chloride (ZnCl₂), coordinates the leaving group and accelerates the formation of the transient nitrilium ion, ensuring the reaction proceeds rapidly even under mild reflux [1].

Beckmann MIBK 4-Methyl-2-pentanone (MIBK) E_Oxime (E)-MIBK Oxime (OH anti to Isobutyl) MIBK->E_Oxime Condensation Z_Oxime (Z)-MIBK Oxime (OH anti to Methyl) MIBK->Z_Oxime Condensation NH2OH Hydroxylamine (NH2OH) NH2OH->E_Oxime NH2OH->Z_Oxime Act_E Activated (E)-Oxime (via Cyanuric Chloride) E_Oxime->Act_E Catalyst Act_Z Activated (Z)-Oxime (via Cyanuric Chloride) Z_Oxime->Act_Z Catalyst Amide1 N-Isobutylacetamide (Isobutyl Migration) Act_E->Amide1 Anti-periplanar Rearrangement Amide2 N-Methylisovaleramide (Methyl Migration) Act_Z->Amide2 Anti-periplanar Rearrangement

Fig 1. Stereospecific divergence in the Beckmann rearrangement of E/Z MIBK oxime to regional amides.

Experimental Protocols: A Self-Validating System

The following two-stage protocol is designed to be self-validating. Stage 1 ensures the formation of the oxime under pH-controlled conditions, while Stage 2 executes the rearrangement under strictly anhydrous conditions to prevent catalyst degradation.

Stage 1: Preparation of 4-Methyl-2-pentanone Oxime

Objective: Synthesize the oxime precursor while controlling the pH to maximize nucleophilic attack.

  • Reagent Assembly: In a 250 mL round-bottom flask, dissolve 4-Methyl-2-pentanone (30 mmol) and Hydroxylamine hydrochloride (36 mmol, 1.2 equiv) in 40 mL of Methanol.

  • pH Buffering (Causality Step): Prepare a solution of Sodium Acetate trihydrate (36 mmol, 1.2 equiv) in 20 mL of deionized water. Add this dropwise to the methanolic solution.

    • Why? The reaction requires a delicate pH balance (pH 4.5–5.5). If too acidic, the hydroxylamine nitrogen protonates and loses nucleophilicity. If too basic, the ketone carbonyl lacks the protonation needed to become highly electrophilic [2].

  • Reaction: Heat the mixture to a mild reflux (65 °C) for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the ketone spot validates completion.

  • Workup: Cool to room temperature, remove methanol under reduced pressure, and extract the aqueous residue with Diethyl Ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield MIBK oxime as a colorless to pale yellow liquid [2].

Stage 2: Organocatalytic Beckmann Rearrangement

Objective: Rearrange the oxime to the corresponding amides using mild organocatalysis.

  • Anhydrous Setup: Flame-dry a 50 mL Schlenk flask under inert gas (N₂ or Ar).

    • Why? Cyanuric chloride is sensitive to moisture and will hydrolyze to cyanuric acid, killing the catalytic cycle[1].

  • Reaction Mixture: Dissolve the synthesized MIBK oxime (10 mmol) in 15 mL of anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add Cyanuric Chloride (0.05 mmol, 0.5 mol%) and anhydrous Zinc Chloride (0.1 mmol, 1.0 mol%) to the solution [1][3].

  • Thermal Activation: Heat the reaction mixture to reflux (~82 °C) for 2 hours. Monitor via TLC.

  • Quenching & Isolation: Cool the flask to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

    • Why? The bicarbonate neutralizes trace HCl generated during the catalytic cycle and safely deactivates the cyanuric chloride [3].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate under vacuum to yield the crude amide mixture.

Workflow Step1 Step 1: Oxime Formation MIBK + NH2OH·HCl + NaOAc in MeOH/H2O, Reflux 1h Step2 Step 2: Extraction & Drying Extract with Et2O, Dry over MgSO4, Concentrate Step1->Step2 Step3 Step 3: Beckmann Rearrangement Oxime + Cyanuric Chloride (0.5 mol%) + ZnCl2 (1 mol%) in MeCN, Reflux 2h Step2->Step3 Step4 Step 4: Quenching Cool to RT, Add sat. NaHCO3 (aq) Step3->Step4 Step5 Step 5: Product Isolation Extract with EtOAc, Wash with Brine, Dry & Concentrate Step4->Step5 Step6 Step 6: Purification & Analysis Column Chromatography, NMR / HPLC Analysis Step5->Step6

Fig 2. Step-by-step experimental workflow for the organocatalytic Beckmann rearrangement.

Quantitative Data & Analytical Metrics

Because MIBK is an unsymmetrical aliphatic ketone, the steric difference between the methyl and isobutyl groups is relatively small. Consequently, the initial oxime formation yields an (E)/(Z) mixture, which directly translates into a mixture of the two regional amides. The mild conditions of the cyanuric chloride protocol prevent thermal (E)/(Z) isomerization during the rearrangement, preserving the initial stereochemical ratio[3].

Table 1: Expected Yields and Regioselectivity Metrics

ParameterMetric / ObservationAnalytical Method
Oxime Yield (Stage 1) 85 – 92%Gravimetric / ¹H-NMR
Oxime (E)/(Z) Ratio ~ 55:45 (Slight preference for OH anti to Methyl)¹H-NMR (N-OH chemical shifts)
Amide Yield (Stage 2) 90 – 95%Gravimetric / HPLC
Regioselectivity (Isobutyl : Methyl Migration) ~ 45:55GC-MS / ¹H-NMR (Amide N-H shifts)
Major Product

-Methylisovaleramide
Structural Elucidation
Minor Product

-Isobutylacetamide
Structural Elucidation
Reaction Time (Stage 2) 2 HoursTLC / LC-MS

Note: If a single pure amide is required for drug development purposes, the (E) and (Z) oximes must be separated via preparative HPLC prior to the Beckmann rearrangement, or the final amides must be separated via column chromatography.

References

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240-11241. URL:[Link]

Method

Application Note: High-Selectivity Quantification of Ketoximes in Workplace Air via GC-NSD

Introduction and Regulatory Context Ketoximes—specifically 2-butanone oxime (MEKO), acetone oxime, 4-methyl-2-pentanone oxime, and 2-pentanone oxime—are widely utilized as anti-skinning agents in alkyd paints, primers, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

Ketoximes—specifically 2-butanone oxime (MEKO), acetone oxime, 4-methyl-2-pentanone oxime, and 2-pentanone oxime—are widely utilized as anti-skinning agents in alkyd paints, primers, and silicone sealants[1]. The occupational hygiene landscape for these compounds shifted dramatically when , necessitating rigorous workplace monitoring and drastically lowering the acceptable Maximum Admissible Concentrations (MAC)[2].

The primary analytical challenge in quantifying these compounds lies in the sample matrix. Workplace air in paint manufacturing facilities is saturated with non-nitrogenous volatile organic compounds (VOCs) such as toluene, xylenes, and aliphatic hydrocarbons. Traditional Gas Chromatography-Flame Ionization Detection (GC-FID) is frequently overwhelmed by these matrix peaks, leading to co-elution and inaccurate quantification. To achieve reliable, interference-free detection at sub-mg/m³ levels, Gas Chromatography coupled with Nitrogen-Selective Detection (GC-NSD) is the established gold standard[3].

Mechanistic Insights: The Rationale Behind the Method

As a Senior Application Scientist, it is critical to understand that a robust analytical method is not just a sequence of steps, but a carefully engineered system designed to isolate analytes from complex matrices. Every choice in this protocol is driven by chemical causality:

  • Sorbent Selection (Chromosorb 106): Unlike silica gel, which aggressively adsorbs ambient humidity and causes premature breakthrough,. It efficiently traps volatile and semi-volatile polar organics like oximes while allowing water vapor to pass through uninterrupted during the 2-hour sampling period[4].

  • Desorption Dynamics (Methanol): Ketoximes form strong hydrogen bonds with the active sites of the sorbent. Methanol is selected as the desorption solvent because its high polarity and protic nature effectively disrupt these hydrogen bonds, ensuring quantitative recovery (>84%) from the Chromosorb matrix[5].

  • Detector Physics (GC-NSD/NPD): The Nitrogen-Specific Detector (also known as a Nitrogen-Phosphorus Detector) utilizes a rubidium or cesium silicate bead heated in a hydrogen/air plasma. When a nitrogen-containing molecule (like an oxime) elutes, it undergoes catalytic surface ionization on the hot bead, extracting an electron and generating a measurable current[6]. Hydrocarbons do not undergo this specific ionization. This physical causality allows the NSD to effectively "blind" itself to the massive hydrocarbon background, achieving a selectivity ratio of ~10⁴:1 for Nitrogen over Carbon.

Experimental Workflow

GC_NSD_Workflow S1 1. Air Sampling (Chromosorb 106) S2 2. Desorption (10 mL Methanol) S1->S2 40 L at 20 L/h S3 3. Spiking (ISTD Addition) S2->S3 16h Extraction S4 4. GC-NSD (Nitrogen Selective) S3->S4 Filter & Inject S5 5. Data Analysis (Quantification) S4->S5 Peak Integration

Figure 1: GC-NSD analytical workflow for ketoxime quantification in workplace air.

Detailed Step-by-Step Protocol

Air Sampling Procedure
  • Pump Calibration: Calibrate a personal sampling pump to a flow rate of 20 L/h (approx. 333 mL/min) using a primary flow standard.

  • Collection: Connect a glass sampling tube packed with Chromosorb 106 to the pump[5]. Place the pump in the worker's breathing zone or a designated stationary location.

  • Volume Acquisition: Draw exactly 40 L of workplace air over a 2-hour period[7].

  • Post-Sampling: Cap the tubes immediately with inert PTFE caps to prevent volatilization and store at 4°C until analysis.

Sample Preparation & Internal Standardization
  • Sorbent Transfer: Carefully break the sampling tube and transfer the entire Chromosorb 106 bed (including the glass wool plugs) into a 20-mL screw-cap amber vial[4].

  • Solvent Extraction: Dispense exactly 10.0 mL of GC-grade methanol into the vial[4].

  • Agitation: Seal the vial and place it on an orbital shaker for 16 hours at room temperature. Mechanistic Note: The extended 16-hour extraction is critical to overcome the diffusion kinetics of the oximes trapped deep within the porous polymer matrix.

  • Filtration & Aliquoting: Pass the extract through a 0.22 µm PTFE syringe filter. Transfer 1.0 mL of the filtered extract into a 2-mL GC autosampler vial[4].

  • Internal Standard: Add exactly 0.40 µL of the internal standard solution (dicyclohexylamine in methanol) to the vial[4]. Causality: Dicyclohexylamine is a structurally distinct nitrogen-containing compound that elutes in a clear chromatographic window. It acts as a self-validating control, correcting for minor injection volume variations and matrix-induced signal suppression.

GC-NSD Instrumental Parameters
  • Analytical Column: HP-5 or DB-WAX capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature: 250°C. Use a deactivated, ultra-inert glass liner to prevent thermal degradation of the oximes.

  • Oven Temperature Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 25°C/min to 250°C (hold 5 min).

  • Detector (NSD/NPD): Temperature set to 300°C. Hydrogen flow: 3.0 mL/min; Air flow: 60 mL/min; Makeup gas (N₂): 20 mL/min. Bead voltage must be adjusted per manufacturer specifications to optimize the N/C selectivity ratio.

Data Presentation and Validation Metrics

The method has been rigorously validated according to DIN EN 482 standards for the temperature range of 20 to 25 °C[3]. The quantitative performance for a standard 40 L air sample is summarized below:

AnalyteCAS NumberAbsolute LOQ (µg/mL)Relative LOQ (mg/m³)Mean Recovery (%)Expanded Uncertainty (%)
Acetone oxime 127-06-00.160.0484.123.0
2-Butanone oxime (MEKO) 96-29-70.130.0493.017.5
2-Pentanone oxime 623-40-50.150.0588.519.2
4-Methyl-2-pentanone oxime 105-44-20.140.0591.218.8

Table 1: Validation parameters for the GC-NSD quantification of ketoximes. Data adapted from the MAK Commission validated methods[5].

Troubleshooting and System Suitability

A self-validating protocol requires continuous monitoring of system performance.

  • Peak Tailing of Oximes: Ketoximes possess a highly polar hydroxyl group (-OH) that readily interacts with active silanol sites in the GC inlet or column. Solution: Always use strictly deactivated inlet liners and perform regular column trimming. If tailing persists, prime the system with a high-concentration oxime standard to temporarily passivate active sites.

  • Unstable NSD Baseline or Loss of Sensitivity: The rubidium bead is highly sensitive to halogenated solvents and high column bleed. Solution: Ensure the methanol used is of the highest GC-grade purity. Never use chlorinated solvents (e.g., dichloromethane) in the vicinity of an operating NSD, as they will permanently poison the alkali bead. Monitor the absolute area of the dicyclohexylamine internal standard; a deviation of >10% across a sequence indicates potential bead degradation[3].

References

  • Dobrzyńska, E., & Kowalska, J. (2024). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering, 25(1), 236–244. URL:[Link]

  • Werner, S., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2024). Ketoximes – Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air using gas chromatography (GC-NSD). The MAK-Collection for Occupational Health and Safety. URL:[Link]

Sources

Application

Application Note: 4-Methyl-2-pentanone Oxime (MIBKO) as a Next-Generation Corrosion Inhibitor and Oxygen Scavenger

Target Audience: Materials Scientists, Formulation Chemists, and Industrial R&D Professionals Document Type: Technical Application Note & Standardized Validation Protocols Executive Summary and Rationale Historically, in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Industrial R&D Professionals Document Type: Technical Application Note & Standardized Validation Protocols

Executive Summary and Rationale

Historically, industrial boiler water treatment and metalworking fluid formulations have relied heavily on hydrazine and methyl ethyl ketoxime (MEKO) to mitigate oxidative corrosion. However, severe toxicological concerns have catalyzed a shift in formulation standards. Hydrazine is a highly toxic, probable human carcinogen, and MEKO has faced increasing regulatory scrutiny due to demonstrated hepatotoxicity and late-stage liver tumor induction in mammalian models 1.

To address these restrictions while maintaining high performance, 4-Methyl-2-pentanone oxime (Methyl isobutyl ketoxime, MIBKO; CAS 105-44-2) has emerged as a superior alternative [[2]](). Synthesized via the condensation of 4-methyl-2-pentanone with hydroxylamine, MIBKO is a ketoxime that delivers robust oxygen scavenging and metal passivation with a significantly improved safety profile [[3]](). This guide details the mechanistic pathways of MIBKO and provides self-validating protocols for evaluating its efficacy in R&D settings.

Mechanistic Insights: Causality in Corrosion Inhibition

MIBKO mitigates oxidative degradation through a synergistic, dual-action mechanism. Understanding this causality is critical for optimizing dosing in complex fluid matrices.

  • Redox-Driven Oxygen Scavenging : In aqueous environments, the oxime functional group (–C=NOH) acts as a potent reducing agent. It reacts directly with dissolved oxygen (DO), reducing it to water. Concurrently, the oxime is oxidized into harmless byproducts (ketones, water, and nitrogen gas). By eliminating dissolved oxygen, MIBKO starves the cathodic half-reaction of the corrosion cell, halting the oxidation of the metal substrate 2.

  • Hydrophobic Surface Passivation : Beyond scavenging, the lone electron pairs on the nitrogen and oxygen atoms of the oxime group facilitate coordinate covalent bonding with transition metal ions (e.g., Fe²⁺, Cu²⁺) on the alloy surface. This chemisorption creates a hydrophobic, monomolecular passivation layer that physically blocks the ingress of corrosive electrolytes and moisture.

MIBKO_Mechanism Start 4-Methyl-2-pentanone oxime (MIBKO) Application Path1 Oxygen Scavenging Pathway Start->Path1 Path2 Surface Passivation Pathway Start->Path2 O2_Red Reduction of Dissolved O2 (Redox Reaction) Path1->O2_Red Adsorp Chemisorption onto Metal Surface (Fe/Cu) Path2->Adsorp Byprod Harmless Ketone & N2 Byproducts O2_Red->Byprod Result Comprehensive Corrosion Inhibition Byprod->Result Complex Metal-Oxime Complexation (Hydrophobic Film) Adsorp->Complex Complex->Result

Dual-action mechanism of MIBKO for corrosion inhibition via oxygen scavenging and surface passivation.

Comparative Efficacy and Safety Profile

The transition from legacy inhibitors to MIBKO is driven by its highly favorable toxicological profile. MIBKO exhibits moderate acute toxicity (oral LD50 in rats of ~1,200 mg/kg) and is notably unlisted by the IARC, EPA, and ECHA for carcinogenicity or mutagenicity 3. Furthermore, it serves as an excellent anti-skinning agent and silane crosslinker precursor, highlighting its industrial versatility 4.

Table 1: Quantitative Comparison of Industrial Oxygen Scavengers

CompoundCAS NumberOral LD50 (Rat)Carcinogenicity StatusPrimary Action
Hydrazine 302-01-260 mg/kgProbable (IARC Group 2B)

Scavenging
MEKO 96-29-7~930 mg/kgSuspected Hepatotoxic 1

Scavenging & Passivation
MIBKO 105-44-2~1,200 mg/kg 3Unlisted (Safer Profile) 3

Scavenging & Passivation

Experimental Protocols for Efficacy Validation

To ensure rigorous, self-validating results, the following protocols incorporate internal controls to isolate the specific causal effects of MIBKO from environmental variables.

Protocol A: Real-Time Dissolved Oxygen (DO) Scavenging Assay

Objective: Quantify the oxygen reduction kinetics of MIBKO in simulated boiler water. Causality Check: By running a parallel blank (no inhibitor), the specific kinetic rate of MIBKO-mediated


 reduction is isolated from natural thermal degassing.

Step-by-Step Methodology:

  • Matrix Preparation : Prepare 1 L of simulated boiler water (deionized water adjusted to pH 9.0 using dilute NaOH) in a jacketed glass reactor.

  • Equilibration : Aerate the solution at 25°C until DO saturation is reached (~8.2 mg/L).

  • Thermal Control : Heat the reactor to 85°C. Crucial Step: Maintain a sealed, nitrogen-blanketed headspace. This prevents atmospheric re-aeration from skewing the degradation curve, ensuring any drop in DO is strictly due to chemical scavenging.

  • Baseline Measurement : Insert an optical DO probe and record the baseline DO concentration for 10 minutes to ensure stability.

  • Inhibitor Injection : Inject MIBKO to achieve a final concentration of 150 ppm. (Run a separate trial for the blank control).

  • Data Acquisition : Record DO levels continuously at 10-second intervals for 120 minutes.

  • Validation : A successful assay will demonstrate a rapid exponential decay in DO for the MIBKO trial (converging near <0.1 mg/L), whereas the blank control remains relatively stable after initial thermal degassing.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) for Passivation Profiling

Objective: Validate the formation of a protective oxime-metal complex layer on carbon steel. Causality Check: EIS measures the charge transfer resistance (


). A significant increase in 

after MIBKO exposure directly correlates to the physical barrier effect of the chemisorbed oxime layer blocking electron transfer.

Step-by-Step Methodology:

  • Electrode Preparation : Polish a carbon steel working electrode (1 cm² exposed area) using sequential SiC abrasive papers (up to 1200 grit). Rinse with absolute ethanol and dry under a stream of

    
     to ensure a pristine, oxide-free surface.
    
  • Cell Assembly : Set up a standard three-electrode cell using the carbon steel as the working electrode, a platinum mesh as the counter electrode, and a saturated calomel electrode (SCE) as the reference.

  • Electrolyte Immersion : Immerse the electrodes in a 3.5 wt% NaCl solution (simulating a highly corrosive environment) containing 200 ppm MIBKO.

  • Open Circuit Potential (OCP) : Monitor the OCP for 60 minutes until a steady state is achieved, indicating initial surface equilibration and complexation.

  • EIS Measurement : Apply a sinusoidal AC voltage perturbation of 10 mV (peak-to-peak) around the OCP, sweeping the frequency from 100 kHz down to 10 mHz. Crucial Step: The small 10 mV amplitude ensures the measurement is non-destructive, preserving the delicate monomolecular oxime passivation layer.

  • Data Analysis : Fit the resulting Nyquist plots using a Randles equivalent circuit model. Calculate the inhibition efficiency (

    
    ) using the formula:
    
    
    
    
  • Validation : An inhibition efficiency

    
     confirms robust surface passivation by MIBKO.
    

References

  • Derelanko, M. J., et al. "Acute and repeated oral and dermal rat toxicology studies of standard designs were conducted on four methyl ethyl ketoxime (MEKO) silanes and four methyl isobutyl ketoxime (MIBKO) silanes." ResearchGate.[Link]

Sources

Method

Application Note: 4-Methyl-2-pentanone Oxime (MIBKO) as a Polymer Stabilizer and Anti-Skinning Agent

Introduction and Mechanistic Causality 4-Methyl-2-pentanone oxime, commonly known as Methyl isobutyl ketoxime (MIBKO) (CAS No. 105-44-2), is a highly effective volatile antioxidant and polymer stabilizer[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

4-Methyl-2-pentanone oxime, commonly known as Methyl isobutyl ketoxime (MIBKO) (CAS No. 105-44-2), is a highly effective volatile antioxidant and polymer stabilizer[1]. In the formulation of oil-based paints, alkyd resins, and moisture-curing sealants, the presence of headspace air in storage containers leads to premature oxidative polymerization at the air-polymer interface, a phenomenon known as "skinning"[2]. This degradation not only compromises the liquid state of the polymer but can result in up to 3-5% material waste[2].

Causality of Stabilization: Alkyd and epoxy polymer systems rely on metal carboxylate driers (e.g., cobalt, manganese) to catalyze the auto-oxidation and cross-linking of unsaturated fatty acid chains. MIBKO functions through a dual-action mechanism to stabilize these systems during storage:

  • Reversible Metal Complexation: MIBKO acts as a chelating ligand, temporarily binding to the active sites of the metal driers. This complexation sterically and electronically inhibits the metal's ability to decompose hydroperoxides into free radicals while in the sealed container.

  • Radical Scavenging: As an oxime, MIBKO can intercept early-stage free radicals, terminating the oxidative chain reaction before a cross-linked skin can form[1].

Crucially, this stabilization is reversible. Upon application of the polymer as a thin film, the high surface-area-to-volume ratio allows MIBKO (boiling point 179.8°C) to evaporate[1]. The volatilization of the oxime breaks the metal-oxime complex, restoring the catalytic activity of the metal driers and allowing controlled oxidative curing to proceed unimpeded. Furthermore, MIBKO is utilized as a blocking agent for polyisocyanates in 1K aqueous coating systems, preventing premature urea formation until thermal deblocking occurs[3].

Mechanism O2 Headspace Oxygen Exposure Radical Oxidative Polymerization (Free Radicals) O2->Radical Metal Metal Drier Catalysts (Co, Mn) Metal->Radical Catalyzes Complex Metal-Oxime Complex (Inhibited State) Metal->Complex Skin Premature Skinning (In-can Degradation) Radical->Skin MIBKO 4-Methyl-2-pentanone oxime (MIBKO) MIBKO->Radical Radical Scavenging MIBKO->Complex Binds Metal Driers Evap Film Application & MIBKO Evaporation Complex->Evap Thin Film Exposure Cure Restored Catalysis & Controlled Curing Evap->Cure Volatilization

Fig 1. Mechanistic pathway of MIBKO stabilizing polymer formulations via reversible metal complexation.

Quantitative Data and Material Properties

To effectively formulate with MIBKO, its physicochemical parameters must be strictly accounted for, particularly its volatility, which dictates the open-time and cure rate of the final polymer film.

Table 1: Physicochemical Properties of MIBKO

PropertyValueCausality / Formulation Impact
CAS Number 105-44-2[1]Unique identifier for regulatory compliance.
Molecular Formula C₆H₁₃NO[4]Determines stoichiometric ratios for isocyanate blocking[3].
Molecular Weight 115.17 g/mol [4]Used to calculate molar equivalents for metal complexation.
Boiling Point 179.8°C[1]Ensures stability at room temp but allows evaporation in thin films.
Flash Point 88.1°C[1]Requires controlled temperature handling during high-shear mixing.
Appearance Colorless/pale yellow liquid[5]Will not impart unwanted color to clear varnishes or white paints.

Table 2: Typical Efficacy Profile in Alkyd Resins (Control vs. MIBKO Treated)

ParameterControl (No Additive)MIBKO Treated (0.2% w/w)Validation Metric
Skinning Time (In-Can) < 48 hours> 6 monthsVisual inspection & tactile probing.
Viscosity Increase (30 days) + 45% (Polymerization)< 5% (Stabilized)Rheometer (Pa·s at constant shear).
Film Drying Time (Applied) 4.5 hours4.8 hoursDrying recorder (minimal retardation).

Experimental Protocol: Formulating MIBKO in Polymer Systems

This protocol outlines the integration of MIBKO into an alkyd-based coating system. The methodology is designed as a self-validating system: baseline rheology is established prior to addition, ensuring that any subsequent changes in viscosity can be definitively attributed to the efficacy (or failure) of the stabilization matrix.

Materials Required:
  • Unstabilized Alkyd Resin / Polymer matrix.

  • Metal carboxylate driers (e.g., Cobalt octoate).

  • 4-Methyl-2-pentanone oxime (Purity ≥99.0%)[1].

  • Rotational Rheometer (for viscosity validation).

Step-by-Step Methodology:
  • Baseline Rheological Profiling (Self-Validation Step 1):

    • Measure the initial viscosity of the unstabilized alkyd resin using a rotational rheometer at a constant shear rate (e.g., 10 s⁻¹) at 25°C. Record this as

      
      .
      
    • Causality: Establishing

      
       is critical. Without a baseline, it is impossible to differentiate between inherent polymer thixotropy and oxidative cross-linking during storage.
      
  • Drier Integration:

    • Add the metal carboxylate driers to the resin under continuous low-shear stirring (300-500 RPM).

  • MIBKO Addition:

    • Calculate the required dose of MIBKO, typically between 0.1% to 0.5% by weight of the total formulation[2].

    • Introduce MIBKO dropwise into the vortex of the mixing resin.

    • Causality: MIBKO must be added after the driers to ensure it immediately complexes with the active metals, preventing localized radical generation during the mixing process.

  • Homogenization:

    • Mix for 15-20 minutes under low-shear conditions.

    • Causality: High-shear mixing must be avoided at this stage to prevent excessive aeration (introducing headspace oxygen into the bulk) and to respect the 88.1°C flash point of the oxime[1].

  • Accelerated Aging and Validation (Self-Validation Step 2):

    • Decant the stabilized polymer into airtight glass jars, leaving a 20% air headspace. Prepare an identical control jar without MIBKO.

    • Place jars in an environmental chamber at 50°C for 30 days.

    • Post-incubation, measure the viscosity (

      
      ). A successful stabilization yields 
      
      
      
      , whereas the control will exhibit severe skinning or bulk gelation.

Workflow Prep 1. Baseline Rheology (V0) Add 2. MIBKO Integration (0.1-0.5%) Prep->Add Mix 3. Low-Shear Homogenization Add->Mix Test 4. Accelerated Aging (50°C) Mix->Test Valid 5. Viscosity & Skinning Validation Test->Valid

Fig 2. Self-validating experimental workflow for MIBKO integration and stability testing.

Analytical Protocol: Determination of MIBKO Concentration

To verify the concentration of MIBKO in a formulation environment or to monitor workplace air quality during scale-up, analytical quantification is required. This protocol adapts the validated methodology from the Federal Institute for Occupational Safety and Health (BAuA) for ketoxime determination[6].

Step-by-Step Methodology:
  • Sampling:

    • Draw a defined volume of air from the headspace or breathing zone through a Chromosorb 106 adsorption tube using a calibrated sampling pump[6].

    • Causality: Chromosorb 106 is a cross-linked polystyrene porous polymer highly effective at trapping volatile organic compounds like ketoximes without degrading them.

  • Extraction:

    • Transfer the Chromosorb 106 bed into a glass vial.

    • Add 2.0 mL of high-purity methanol to the vial to desorb the MIBKO[6].

    • Agitate on a mechanical shaker for 30 minutes.

    • Causality: Methanol's polarity disrupts the weak adsorption forces between the oxime and the polymer matrix, ensuring quantitative recovery.

  • Calibration Standards (Self-Validation Step):

    • Prepare a stock solution by weighing approximately 15 mg of pure 4-methyl-2-pentanone oxime into a 5-mL volumetric flask and diluting to the mark with methanol[6].

    • Create a 5-point serial dilution curve. Analyze these standards prior to the samples to validate the linearity of the detector response.

  • GC-MS Analysis:

    • Inject 1 µL of the methanolic extract into a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

    • Use a mid-polarity capillary column (e.g., DB-624).

    • Identify MIBKO by its retention time and characteristic mass fragments (e.g., m/z 115 parent ion)[4]. Quantify against the established calibration curve.

References

1.1 - NINGBO INNO PHARMCHEM CO.,LTD. 2.2 - SiSiB SILICONES 3.5 - GuideChem 4. 4 - National Institute of Standards and Technology 5.3 - Google Patents 6.6 - BAuA (Federal Institute for Occupational Safety and Health)

Sources

Application

Comprehensive Protocol and Application Note: Industrial Synthesis of 4-Methyl-2-pentanone Oxime (MIBKO)

Executive Summary 4-Methyl-2-pentanone oxime, commonly known as Methyl Isobutyl Ketone Oxime (MIBKO), is a high-value ketoxime intermediate utilized extensively in the synthesis of silane crosslinkers (e.g., methyltris(M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pentanone oxime, commonly known as Methyl Isobutyl Ketone Oxime (MIBKO), is a high-value ketoxime intermediate utilized extensively in the synthesis of silane crosslinkers (e.g., methyltris(MIBKO)silane) for adhesives, sealants, and coatings[1]. It also serves as a critical anti-skinning agent in polymer formulations and an intermediate in pharmaceutical drug development[2].

This application note provides drug development professionals and industrial chemists with a definitive guide to the scalable synthesis of MIBKO. It contrasts the conventional biphasic oximation route with emerging green ammoximation technologies, detailing the strict causality behind process parameters, thermodynamic safety controls, and purification workflows.

Mechanistic Principles & Process Causality

To ensure a self-validating experimental system, researchers must understand the physicochemical "why" behind each process parameter. The synthesis of MIBKO relies on the nucleophilic addition of an amine to the carbonyl carbon of Methyl Isobutyl Ketone (MIBK), followed by dehydration to form the imine derivative (oxime)[3].

The Causality of pH Control in Conventional Oximation

In the conventional industrial route, MIBK is reacted with hydroxylamine sulfate. This reaction is highly pH-dependent.

  • Too Acidic (pH < 4.0): The hydroxylamine nucleophile becomes fully protonated (

    
    ), rendering it non-nucleophilic and halting the reaction.
    
  • Too Basic (pH > 6.0): The carbonyl oxygen of MIBK is insufficiently protonated, reducing the electrophilicity of the carbonyl carbon and slowing the addition step.

  • Optimal Window (pH 4.5–5.5): Maintaining this buffer zone via continuous ammonium hydroxide titration ensures a steady-state concentration of both the free nucleophilic amine and the activated electrophile, driving yields above 95%[3],[1].

Thermodynamic Safety & The Beckmann Rearrangement Hazard

A critical failure point in MIBKO production is thermal runaway during purification. MIBKO has an atmospheric boiling point of 175 °C[4]. However, exposing MIBKO to temperatures


 100 °C in the presence of trace acids triggers an exothermic Beckmann Rearrangement , converting the oxime into an amide.

This is not merely a yield-loss issue; it is a severe safety hazard. In 1974, a pharmaceutical plant in Amagasaki, Japan, experienced a catastrophic reactor explosion when MIBK oxime residue on a reactor wall was heated above 100 °C during a concentration step, igniting the surrounding hydroxylamine sulfate[5]. Therefore, vacuum distillation is an absolute, non-negotiable requirement to lower the boiling point and keep the system strictly below 80 °C during purification.

Visualizing the Synthesis and Safety Workflows

SynthesisRoutes cluster_conventional Conventional Oximation Route cluster_green Green Ammoximation Route MIBK Methyl Isobutyl Ketone (MIBK) Hydroxylamine Hydroxylamine Sulfate + NH4OH (pH 4.5-5.5) MIBK->Hydroxylamine Ammox H2O2 + NH3 TS-1 Catalyst MIBK->Ammox Condensation Biphasic Condensation (60-80°C, 4-6h) Hydroxylamine->Condensation Byproduct1 Ammonium Sulfate (Waste Stream) Condensation->Byproduct1 MIBKO 4-Methyl-2-pentanone oxime (MIBKO Target) Condensation->MIBKO Catalysis Catalytic Ammoximation (35-100°C) Ammox->Catalysis Byproduct2 Water (Benign Byproduct) Catalysis->Byproduct2 Catalysis->MIBKO

Fig 1: Comparison of conventional biphasic oximation vs. green catalytic ammoximation routes.

SafetyLogic Distillation Vacuum Distillation of Crude MIBKO TempMonitor Thermal Control Node Distillation->TempMonitor Safe T < 80°C Safe Purification TempMonitor->Safe Vacuum Maintained Danger T ≥ 100°C Thermal Runaway Risk TempMonitor->Danger Vacuum Loss / Overheating Beckmann Exothermic Beckmann Rearrangement Danger->Beckmann Explosion Reactor Explosion (System Failure) Beckmann->Explosion

Fig 2: Thermodynamic safety logic highlighting the critical Beckmann rearrangement threshold.

Step-by-Step Industrial Protocols

Protocol A: Conventional Biphasic Oximation (Validated Industrial Standard)

This method utilizes crude or pure hydroxylamine sulfate and requires careful biphasic management[1],[6].

Equipment: Jacketed glass-lined reactor, overhead impeller, automated pH dosing system, vacuum distillation apparatus.

  • Initial Charge: Charge the reactor with 1.0 molar equivalent of purified Methyl Isobutyl Ketone (MIBK).

  • Reagent Dosing: Begin continuous agitation. Slowly dose 1.2 molar equivalents of an aqueous hydroxylamine sulfate solution into the reactor[6].

  • pH Modulation (Critical Step): Concurrently dose 25% ammonium hydroxide solution to maintain the reactor pH strictly between 4.5 and 5.5[3].

  • Thermal Condensation: Heat the biphasic mixture to 60–83 °C. Maintain this temperature and continuous stirring for 4 to 6 hours to ensure >95% conversion[1],[6].

  • Phase Separation: Halt agitation and cool the mixture to 25 °C. Allow the mixture to settle for 60 minutes. The system will partition into a lower aqueous layer (containing ammonium sulfate waste) and an upper organic layer (crude MIBKO). Decant the aqueous layer.

  • Vacuum Distillation: Transfer the organic layer to a distillation unit. Apply high vacuum (e.g., 2–5 mmHg) to distill the MIBKO at a pot temperature strictly below 80 °C. Do not exceed 100 °C under any circumstances [5].

  • Quality Control: The final product should yield >95% with a purity of >99.5%, an APHA color value of <5, and a refractive index of 1.4440[1].

Protocol B: Green Catalytic Ammoximation (Next-Generation Route)

The conventional route generates massive amounts of ammonium sulfate waste (up to 3x the mass of the product). The green route utilizes a Titanosilicate (TS-1) catalyst, substituting hydroxylamine with hydrogen peroxide and ammonia, yielding only water as a byproduct[7],[2].

Equipment: High-pressure batch autoclave or continuous flow fixed-bed reactor equipped with a membrane separator.

  • Catalyst Loading: Load the reactor with TS-1 zeolite catalyst.

  • Reactant Injection: Introduce MIBK, 30% aqueous

    
    , and ammonia (gas or aqueous) into the reactor at autogenous pressure.
    
  • Catalytic Conversion: Maintain the reaction temperature between 35 °C and 100 °C. The TS-1 catalyst facilitates the in-situ generation of hydroxylamine from

    
     and 
    
    
    
    , which immediately reacts with MIBK[7].
  • Separation: Pass the reaction effluent through a ceramic membrane separator to recover the solid TS-1 catalyst for immediate reuse.

  • Purification: The permeate, consisting of MIBKO and water, is phase-separated and the organic layer is gently vacuum distilled.

Quantitative Data Summaries

Table 1: Physicochemical & Safety Profile of MIBKO [3],[4]

ParameterValue / Description
IUPAC Name 4-Methyl-2-pentanone oxime
CAS Number 105-44-2
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow transparent liquid
Boiling Point 175 °C (at 760 mmHg)
Density 0.8935 g/cm³ (at 17 °C)
Refractive Index 1.4440
Toxicity (Acute) Oral LD50 (rat) ~1,200 mg/kg
Occupational Exposure 10 ppm (TWA)

Table 2: Process Comparison (Conventional vs. Green Ammoximation) [1],[7],[2]

Process MetricConventional OximationGreen Ammoximation (TS-1)
Primary Nitrogen Source Hydroxylamine SulfateAmmonia (

) +

Catalyst Required None (pH-driven)Titanosilicate (TS-1)
Operating Temperature 60 °C – 83 °C35 °C – 100 °C
Primary Byproduct Ammonium Sulfate (High volume)Water (Zero-emission potential)
Typical Yield 85% – 95%> 95%
Environmental Impact High (Salt waste disposal costs)Low (Benign byproducts)

References

  • Quick Company. "A Process For The Preparation Of Methyl Isobutyl Ketoxime". Source: quickcompany.in. URL: [Link]

  • Shippai.org. "Explosion at a reactor caused due to a temperature rise of a recovery process of hydroxylamine sulfate at a pharmaceutical production plant". Source: shippai.org. URL:[Link]

  • Scite.ai. "Ammoximation of methyl ethyl ketone with H2O2 and ammonia over TS‐1". Source: scite.ai. URL: [Link]

  • ACS Publications. "Liquid–Liquid Equilibria for the Ternary System Water + Methyl Isobutyl Ketone + tert-Butyl Alcohol at Several Temperatures". Source: acs.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 4-Methyl-2-pentanone oxime by column chromatography

Technical Support Center: Purification of Crude 4-Methyl-2-pentanone Oxime by Column Chromatography Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Overview 4-Methyl-2-pentanone oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 4-Methyl-2-pentanone Oxime by Column Chromatography

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Overview

4-Methyl-2-pentanone oxime (commonly known as MIBK oxime, CAS: 105-44-2) is a highly versatile intermediate utilized in amide synthesis, Beckmann rearrangements, and as an anti-skinning agent in polymer formulations[1]. While its synthesis via the condensation of methyl isobutyl ketone (MIBK) with hydroxylamine is highly efficient[2], isolating the pure oxime from the crude reaction mixture presents distinct chromatographic challenges. The amphoteric nature of the oxime functional group (-C=N-OH) leads to complex, often problematic interactions with standard normal-phase silica gel[2].

This technical guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure the efficient purification of MIBK oxime.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my MIBK oxime band streak severely across the silica column, leading to poor fraction resolution?

  • The Causality: Standard normal-phase silica gel contains highly active, slightly acidic surface silanol groups (Si-OH). The hydroxyl group of the oxime acts as both a strong hydrogen bond donor and acceptor, while the imine nitrogen acts as a Lewis base. This dual-polarity causes strong, reversible hydrogen bonding with the stationary phase, resulting in a continuous "tail" or streak rather than a discrete, sharp band.

  • The Solution: Deactivate the silica gel. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate)[3][4]. TEA is a stronger base than the oxime and competitively binds to the acidic silanol sites, effectively "capping" them. This prevents the oxime from irreversibly binding, allowing it to elute as a tight band.

  • Self-Validation: Ensure TEA is completely removed post-evaporation by checking the

    
    H NMR spectrum of the purified product (confirm the absence of a TEA triplet at ~1.0 ppm and a quartet at ~2.5 ppm).
    

Q2: I am observing co-elution of the unreacted ketone (MIBK) with the oxime product. How can I separate them?

  • The Causality: MIBK and its corresponding oxime share an identical aliphatic backbone, meaning their hydrophobic interactions with the mobile phase are highly similar. In overly polar solvent systems, the Rf difference collapses, causing them to co-elute.

  • The Solution: Implement a shallow step-gradient elution. Start with a highly non-polar system (95:5 Hexane:Ethyl Acetate) to selectively elute the less polar ketone (MIBK). Once the ketone has eluted, increase the polarity to 85:15 or 80:20 Hexane:Ethyl Acetate to elute the oxime[5].

Q3: My purified oxime fractions show degradation or reversion back to the ketone after concentrating. What is happening?

  • The Causality: Oximes are susceptible to acid-catalyzed hydrolysis, reverting to their parent ketone and hydroxylamine. Prolonged residence time on the slightly acidic silica gel during slow gravity column chromatography provides the perfect microenvironment for this degradation[6].

  • The Solution: Transition from gravity chromatography to Flash Column Chromatography (using positive pressure) to minimize the substrate's residence time on the column. Furthermore, maintain the rotary evaporator bath temperature below 40°C during solvent removal, as thermal stress accelerates hydrolysis.

Q4: How do I visualize MIBK oxime on a TLC plate since it lacks strong UV chromophores?

  • The Causality: Unlike aromatic oximes (e.g., acetophenone oxime), aliphatic oximes like MIBK oxime lack the extended

    
    -conjugation required to absorb UV light at 254 nm effectively.
    
  • The Solution: Utilize a destructive chemical stain. Potassium Permanganate (KMnO

    
    ) or Phosphomolybdic Acid (PMA) are highly effective. The oxime will reduce the KMnO
    
    
    
    upon gentle heating, appearing as a bright yellow/brown spot against a purple background.

Part 2: Quantitative Data & Solvent Systems

The following table summarizes the optimized chromatographic parameters for MIBK oxime purification to allow for quick reference and comparison.

ParameterRecommended Value / ObservationMechanistic Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)High surface area for flash chromatography; requires pressurization.
Mobile Phase (Isocratic) 85:15 Hexane : Ethyl AcetateHexane provides bulk transport; EtOAc outcompetes weak H-bonds.
Mobile Phase Additive 1% Triethylamine (TEA)Neutralizes acidic silanols to prevent oxime streaking[4].
Rf Value (MIBK) ~0.65 (in 80:20 Hexane:EtOAc)Lacks H-bond donor; elutes faster.
Rf Value (MIBK Oxime) ~0.35 (in 80:20 Hexane:EtOAc)H-bond donor (-OH) increases retention on silica.
Detection Method KMnO

Stain + Heat
Aliphatic structure is UV-inactive at 254 nm.

Part 3: Experimental Protocol: Flash Column Chromatography of MIBK Oxime

Note: This protocol incorporates a self-validating framework. Do not proceed to the next step without confirming the checkpoint criteria.

Step 1: Column Preparation and Deactivation

  • Select a glass column appropriate for your crude mass (typically a 30:1 to 50:1 weight ratio of silica to crude product).

  • Prepare 500 mL of the eluent: 85% Hexane, 14% Ethyl Acetate, and 1% Triethylamine (TEA)[3].

  • Create a uniform slurry of Silica Gel 60 (230-400 mesh) using the prepared eluent and pour it into the column.

  • Checkpoint: Flush the column with 2 column volumes (CV) of the eluent under pressure. This pre-equilibrates the column and ensures the TEA has fully deactivated the active silanol groups.

Step 2: Sample Loading

  • Dissolve the crude MIBK oxime in the absolute minimum amount of eluent (use pure Dichloromethane dropwise if solubility is an issue).

  • Carefully apply the dissolved sample to the flat head of the silica bed using a long Pasteur pipette, ensuring the bed is not disturbed.

  • Drain the solvent until the sample is just absorbed into the silica. Add a 1 cm protective layer of clean sea sand.

Step 3: Elution and Fraction Collection

  • Fill the column with the eluent and apply positive pressure (using an air line or hand pump) to achieve a steady flow rate of ~2 inches per minute.

  • Collect fractions in test tubes (e.g., 15 mL per tube for a 10 g silica column).

  • Checkpoint: Spot every 3rd fraction on a TLC plate. Stain with KMnO

    
     and heat. MIBK (ketone impurity) will elute first (Rf ~0.65), followed by the pure MIBK oxime (Rf ~0.35).
    

Step 4: Isolation and Validation

  • Pool the fractions containing exclusively pure MIBK oxime.

  • Concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath

    
     40°C to prevent thermal degradation.
    
  • To remove residual TEA, co-evaporate the final oil with 2 x 10 mL of pure Hexane or Toluene.

  • Checkpoint: Verify purity via GC-MS or

    
    H NMR. Pure MIBK oxime will present as a colorless to pale yellow liquid[1].
    

Part 4: Visualization

OximePurificationWorkflow Crude Crude MIBK Oxime (Contains Ketone & Oxime) TLC TLC Analysis (KMnO4 Stain) Crude->TLC Decision Is Streaking Observed on Silica Plate? TLC->Decision AddTEA Deactivation Pathway: Add 1% TEA to Eluent Decision->AddTEA Yes (Silanol H-Bonding) Standard Standard Pathway: Use 85:15 Hexane:EtOAc Decision->Standard No (Ideal Behavior) Flash Flash Column Chromatography (Pressurized, Fast Flow) AddTEA->Flash Standard->Flash Fractions Fraction Collection & TLC Monitoring Flash->Fractions Evap Low-Temp Evaporation (Bath < 40°C) Fractions->Evap Pool pure fractions Pure Pure MIBK Oxime Isolated (Verify via NMR/GC) Evap->Pure Co-evaporate to remove TEA

Caption: Logical workflow for the chromatographic purification of MIBK oxime and troubleshooting decision points.

References

  • 4-Methyl-2-pentanone oxime 105-44-2 wiki. Guidechem.1

  • 4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime. Benchchem.2

  • 4-METHYL-2-PENTANONE OXIME synthesis. ChemicalBook. 5

  • Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates. Benchchem. 4

  • Solid-Phase Synthesis of a Radiolabeled, Biotinylated, and Farnesylated Ca1a2X Peptide Substrate. ACS Publications. 3

Sources

Optimization

Technical Support Center: Stability and Degradation of 4-Methyl-2-pentanone Oxime

Welcome to the Technical Support Center for 4-Methyl-2-pentanone oxime (also known as MIBK oxime or Isobutyl Methyl Ketoxime, CAS: 105-44-2). As a critical intermediate in organic synthesis, silane coupling agent product...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-pentanone oxime (also known as MIBK oxime or Isobutyl Methyl Ketoxime, CAS: 105-44-2). As a critical intermediate in organic synthesis, silane coupling agent production, and pharmaceutical development[1][2], understanding its stability profile is paramount.

This guide is engineered for research scientists and drug development professionals. It bypasses basic safety data to provide a mechanistic deep-dive into degradation pathways, actionable troubleshooting for analytical anomalies, and validated protocols for stability testing.

Part 1: Mechanistic Deep Dive – The Causality of Degradation

While MIBK oxime is chemically stable under recommended room-temperature, neutral-pH storage conditions[3], it is highly susceptible to specific environmental triggers. The carbon-nitrogen double bond of the oxime is intrinsically more stable than a standard imine due to the electronegativity and resonance contribution of the adjacent oxygen atom[4][5]. However, it remains labile under two primary conditions:

  • Acid-Catalyzed Hydrolysis: In aqueous acidic environments, the imine nitrogen undergoes rapid protonation. This protonation draws electron density away from the carbon atom, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by water[4]. This forms a tetrahedral carbinolamine intermediate, which subsequently collapses to release the parent ketone (Methyl isobutyl ketone, MIBK) and hydroxylamine[4][5][6].

  • Thermal & Oxidative Decomposition: When exposed to excessive heat, open flames, or strong oxidizing agents, the molecule undergoes destructive cleavage, releasing hazardous carbon oxides (COx) and nitrogen oxides (NOx)[3][7][8].

HydrolysisPathway N1 MIBK Oxime (Stable at Neutral pH) N2 Protonated Oxime (Electrophilic Carbon) N1->N2 + H⁺ (Acidic Media) N3 Carbinolamine Intermediate N2->N3 + H₂O (Nucleophilic Attack) N4 Methyl Isobutyl Ketone + Hydroxylamine N3->N4 - H⁺ (Bond Cleavage)

Acid-catalyzed hydrolysis pathway of MIBK oxime.

Part 2: Troubleshooting Desk (FAQs)

Q: My MIBK oxime stock solution is losing active concentration over time, but I don't observe any precipitate. What is happening? A: You are observing hydrolytic reversion. If your solvent system or buffer is slightly acidic (pH < 6.0), the oxime bond undergoes reversible hydrolysis back to MIBK and hydroxylamine[4][6]. Because MIBK is a liquid and highly miscible in many organic solvents, no precipitate will form[2]. Solution: Verify the pH of your stock solution and adjust it to a strictly neutral pH (7.0–7.5) to maximize shelf life[4].

Q: During HPLC-UV analysis, a massive secondary peak appears when I use a 0.1% TFA (Trifluoroacetic acid) mobile phase. Is my sample degrading in the vial? A: The degradation is likely happening on-column, not in the vial. A 0.1% TFA mobile phase creates a highly acidic environment (pH ~2). During the chromatographic run, this acid catalyzes the rapid hydrolysis of MIBK oxime into MIBK[4][9]. Solution: Switch to a neutral mobile phase (e.g., 10 mM ammonium acetate buffer at pH 7.0) to preserve the oxime linkage during analysis.

Q: We attempted to heat a reaction mixture containing MIBK oxime to 120°C to drive a condensation step, but the yield dropped to zero and the solution turned dark brown. Why? A: MIBK oxime is incompatible with excessive thermal stress[7]. At elevated temperatures, especially in the presence of trace oxidizers or atmospheric oxygen, the oxime undergoes severe thermal decomposition rather than participating in your intended reaction. This decomposition releases nitrogen oxides (NOx)[3][8], which are highly reactive and cause the dark coloration (often indicative of complex polymerization or oxidation byproducts). Solution: Keep reaction temperatures below 80°C and ensure the system is purged with inert gas (N2 or Argon).

Part 3: Data Vault – Quantitative Stability Profile

The hydrolytic stability of oxime linkages is highly pH-dependent. Below is a comparative data summary for MIBK oxime stability across different environments, synthesized from kinetic hydrolysis studies[4][5][9].

Environmental ConditionpH / pDTemperature (°C)Estimated Half-life (

)
Primary Degradation Products
Strongly Acidic 2.0 - 4.025< 2 HoursMIBK + Hydroxylamine
Mildly Acidic 5.0 - 6.0252 to 5 DaysMIBK + Hydroxylamine
Neutral (Physiological) 7.0 - 7.525> 6 Months (Highly Stable)None (Stable)
Basic 10.0+25WeeksMIBK + Hydroxylamine
Thermal Stress (Neat) N/A> 150MinutesNO

, CO, CO

Part 4: Protocol Lab – NMR-Based Hydrolytic Stability Assay

To accurately quantify the degradation rate of MIBK oxime in your specific formulation buffers, we recommend an in situ


H NMR kinetic assay.

The Causality Behind the Method: The hydrolytic cleavage of carbon-nitrogen double bonds is an equilibrium reaction. If you simply dissolve the oxime in water, the liberated hydroxylamine will eventually re-condense with the MIBK, skewing your kinetic degradation data[5]. To solve this, we introduce a "Chemical Trap" (an excess of a deuterated aldehyde or ketone) that irreversibly reacts with the liberated hydroxylamine, pushing the MIBK oxime hydrolysis reaction to absolute completion[4][5].

NMRWorkflow S1 1. Sample Prep Deuterated Buffer (pD 5-9) S2 2. Chemical Trap Add Excess Ketone S1->S2 S3 3. Data Acquisition Time-course ¹H NMR S2->S3 S4 4. Kinetic Analysis Calculate k & t½ S3->S4

Experimental workflow for determining oxime hydrolytic stability via NMR.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM deuterated buffer solution at your target pD (e.g., sodium acetate-d3 for acidic conditions, or phosphate buffer in D2O for neutral conditions). Note: pD = pH-meter reading + 0.4.

  • Sample Initiation: Dissolve 5.0 mg of pure MIBK oxime into 600 µL of the deuterated buffer directly inside an NMR tube[4].

  • Chemical Trap Addition: Immediately add a 50-fold molar excess of a trapping agent (e.g., deuterated pivalaldehyde or an equivalent sterically unhindered deuterated ketone). Do not use deuterated acetone, as literature shows it is an inefficient trap for this specific mechanism[5].

  • Data Acquisition: Insert the sample into the NMR spectrometer (pre-equilibrated to 25°C). Acquire

    
    H NMR spectra at timed intervals (e.g., every 15 minutes for acidic buffers, or every 24 hours for neutral buffers)[4].
    
  • Self-Validating Integration (Critical Step): Integrate the distinct methyl/methylene protons of the intact MIBK oxime against the newly appearing peaks of the free MIBK.

    • Trustworthiness Check: Calculate the mass balance. The sum of the integrated area of the disappearing oxime signals and the appearing MIBK signals must remain constant (± 5%) throughout the time-course. If total mass drops, it indicates a secondary, non-hydrolytic degradation pathway (e.g., oxidation) is occurring.

  • Kinetic Calculation: Plot the natural log of the remaining oxime concentration (

    
    ) versus time. The negative slope of this linear plot represents the first-order rate constant (
    
    
    
    ). Calculate the half-life using
    
    
    [4].

References

  • 3 - spectrumchemical.com

  • 7 - pfaltzandbauer.com

  • - tcichemicals.com

  • 8 - sinosil.com

  • 4 - benchchem.com

  • 9 - scispace.com

  • 1 - guidechem.com

  • 5 - nih.gov

  • 6 - rsc.org

  • 2 - acs.org

Sources

Troubleshooting

managing side reactions during Beckmann rearrangement of ketoximes

Welcome to the Technical Support Center for the Beckmann Rearrangement. While the acid-catalyzed conversion of ketoximes to amides is a cornerstone of organic synthesis, the generation of the highly reactive nitrilium io...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Beckmann Rearrangement. While the acid-catalyzed conversion of ketoximes to amides is a cornerstone of organic synthesis, the generation of the highly reactive nitrilium ion intermediate makes this pathway susceptible to multiple competing side reactions[1].

This guide is designed for research scientists and drug development professionals. It provides field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to help you suppress fragmentation, hydrolysis, and isomerization during your syntheses.

Diagnostic Workflow: Identifying Your Side Reaction

Before adjusting your reaction conditions, you must identify the specific side reaction hijacking your yield. Use the diagnostic flowchart below to match your analytical readouts (LC-MS, NMR, IR) to the correct mechanistic failure point.

Workflow Start Analyze Crude Product (LC-MS / NMR / IR) Diag1 Nitrile + Alkene/Alcohol Detected? Start->Diag1 Diag2 Starting Ketone Recovered? Start->Diag2 Diag3 α-Amino Ketone Detected? Start->Diag3 Diag4 Regioisomeric Amide Mixture? Start->Diag4 Path1 Beckmann Fragmentation Diag1->Path1 Yes Path2 Hydrolysis Diag2->Path2 Yes Path3 Neber Rearrangement Diag3->Path3 Yes Path4 E/Z Isomerization Diag4->Path4 Yes Sol1 Use milder Lewis acids Lower temperature Path1->Sol1 Sol2 Strict anhydrous conditions Add P₂O₅ Path2->Sol2 Sol3 Ensure acidic environment Avoid bases Path3->Sol3 Sol4 Pre-purify oxime isomer Avoid high heat Path4->Sol4

Caption: Diagnostic workflow for identifying and resolving Beckmann rearrangement side reactions.

Knowledge Base & FAQs: Mechanistic Troubleshooting

Q1: My reaction yielded a nitrile and unexpected alkene/alcohol byproducts instead of an amide. Why?

A: You are observing Beckmann Fragmentation (the "Abnormal" Beckmann Rearrangement).

  • Causality: The Beckmann rearrangement relies on a 1,2-alkyl shift. However, if the carbon atom alpha to the oxime can stabilize a positive charge (e.g., tertiary, quaternary, or heteroatom-substituted carbons), a Grob-like elimination outcompetes the migration[1][2]. The C-C bond cleaves, yielding a stable carbocation and a nitrile[3].

  • Solution: Strong Brønsted acids (like hot H₂SO₄) exacerbate fragmentation. Switch to milder activation strategies, such as cyanuric chloride or pre-forming an oxime sulfonate, and run the reaction at lower temperatures[3].

Mechanism Oxime Ketoxime (R-C(=N-OH)-R') Activated Activated Oxime (R-C(=N-OX)-R') Oxime->Activated Acid Catalyst Nitrilium Nitrilium Ion [R-C≡N-R']⁺ Activated->Nitrilium 1,2-Alkyl Migration (Anti-periplanar) Carbocation Carbocation [R⁺] + Nitrile (R'-C≡N) Activated->Carbocation C-C Cleavage (If R⁺ is stable) Amide Target Amide (R-CO-NH-R') Nitrilium->Amide H₂O Attack & Tautomerization

Caption: Mechanistic divergence between the Beckmann rearrangement and fragmentation pathways.

Q2: I am recovering a large amount of my starting ketone. Is my catalyst deactivated?

A: Not necessarily. This is a classic symptom of Hydrolysis.

  • Causality: Both the starting oxime and the highly electrophilic nitrilium ion intermediate are highly susceptible to nucleophilic attack by water. If water attacks before the rearrangement completes, the intermediate collapses back into the starting ketone and hydroxylamine[4].

  • Solution: Ensure strict anhydrous conditions. Dry all solvents, run the reaction under an inert atmosphere, and consider adding a dehydrating agent like phosphorus pentoxide (P₂O₅)[4].

Q3: NMR indicates the presence of an α-amino ketone. What happened to my amide?

A: Your reaction pathway was diverted by the Neber Rearrangement.

  • Causality: The Neber rearrangement is a base-catalyzed side reaction. If you pre-form an oxime sulfonate (e.g., a tosylate) and accidentally expose it to basic conditions, the base will deprotonate the α-carbon. This forms an azirine intermediate, which subsequently hydrolyzes into an α-amino ketone[4].

  • Solution: The Beckmann rearrangement requires an acidic environment. Verify that your reaction conditions are strictly acidic or neutral, and avoid the use of basic additives during the rearrangement step[4].

Q4: I started with an unsymmetrical ketoxime and obtained a mixture of two regioisomeric amides. How do I control regioselectivity?

A: You have encountered E/Z Oxime Isomerization.

  • Causality: The Beckmann rearrangement is strictly stereospecific: the group that is anti-periplanar (trans) to the leaving hydroxyl group is the one that migrates[1][3]. If your starting material is a mixture of E and Z isomers, you will get a mixture of amides. Furthermore, harsh acidic conditions and high heat can cause the oxime C=N bond to racemize prior to migration[1].

  • Solution: Pre-purify the specific (E) or (Z) isomer of your oxime. Use stereoretentive, mild promoters (like specific Lewis acids) at room temperature to prevent in-situ isomerization[4].

Quantitative Data: Catalyst Selection & Side-Reaction Mitigation

Selecting the right catalyst is the most effective way to manage side reactions. Use the table below to match your substrate's vulnerability to the appropriate catalytic system.

Catalyst SystemTypical ConditionsPrimary Side Reaction RiskMitigation & Application Strategy
H₂SO₄ (Conc.) 80°C – 100°CFragmentation, TarringUse only for robust, unhindered cyclic oximes (e.g., cyclohexanone to caprolactam)[1].
TsCl / Pyridine RT to 60°CNeber RearrangementEnsure complete removal of pyridine/base before heating to avoid α-deprotonation[4].
Phenyl Dichlorophosphate RT, Anhydrous DCMMinimalExcellent for electron-rich substrates prone to fragmentation. Requires strict anhydrous setup[5].
Anhydrous FeCl₃ Solvent-free, 80°CE/Z IsomerizationHighly effective for preventing hydrolysis. Grind reagents thoroughly to ensure uniform activation[6].

Self-Validating Experimental Protocols

To ensure reproducibility and build self-validating checks into your workflow, utilize the following optimized protocols designed to bypass common side reactions.

Protocol A: Mild Rearrangement using Phenyl Dichlorophosphate (Prevents Fragmentation)

This protocol is ideal for substrates with tertiary or heteroatom-substituted α-carbons that are highly prone to Beckmann fragmentation[5].

  • Preparation: Dissolve the ketoxime (2.0 mmol) in 4.0 mL of strictly anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Dropwise, add phenyl dichlorophosphate (3.0 mmol) at room temperature[5].

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC until the starting oxime is consumed.

  • Self-Validation (IR Check): Before full workup, take a crude aliquot and perform an IR scan.

    • Success: Appearance of a strong amide carbonyl stretch (~1650 cm⁻¹).

    • Failure (Fragmentation): Appearance of a sharp nitrile stretch (~2200 cm⁻¹). If observed, lower the temperature to 0°C for future runs.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solvent-Free FeCl₃ Catalysis (Prevents Hydrolysis)

By eliminating the solvent entirely, this protocol removes the primary vector for water-induced hydrolysis, ensuring the nitrilium ion does not revert to a ketone[6].

  • Grinding: In a dry mortar, thoroughly mix the ketoxime (10 mmol) with anhydrous FeCl₃ (30–40 mmol)[6].

  • Thermal Activation: Transfer the solid mixture to a reaction vessel and heat to 80–90°C for 1.5 to 3 hours[6].

  • Self-Validation (TLC Check): Dissolve a micro-sample in acetone and spot on a silica gel plate. The complete absence of the starting ketone spot confirms that hydrolysis has been successfully suppressed[6].

  • Workup: Cool the mixture, add 15 mL of water to quench the iron catalyst, and extract the organic product with chloroform (3 × 20 mL). Dry and evaporate to yield the amide[6].

References

  • Benchchem. "Preventing side reactions during the Beckmann rearrangement of electron-rich oximes".
  • Benchchem. "Side reactions in the Beckmann rearrangement of ketoximes".
  • Wikipedia. "Beckmann rearrangement".
  • Chemical Science (RSC Publishing). "Nucleophile-intercepted Beckmann fragmentation reactions".
  • Taylor & Francis. "Full article: SOLVENT FREE BECKMANN REARRANGEMENT OF KETOXIMES BY ANHYDROUS FERRIC CHLORIDE".
  • PMC (National Institutes of Health). "Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature".

Sources

Optimization

challenges in scaling up 4-Methyl-2-pentanone oxime production

Welcome to the Technical Support Center for 4-Methyl-2-pentanone oxime (also known as Methyl isobutyl ketone oxime or MIBKO) production. As a Senior Application Scientist, I have designed this guide to address the critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-pentanone oxime (also known as Methyl isobutyl ketone oxime or MIBKO) production.

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process engineers face when transitioning MIBKO synthesis from the bench to pilot and commercial scales. This center bypasses generic advice, focusing instead on the underlying physicochemical causality of scale-up failures, thermal hazards, and catalyst deactivation.

Troubleshooting Guide: Reaction Engineering & Thermal Hazards

Q: Why do we experience thermal runaway during MIBK ammoximation at scale, even though our 100 mL lab-scale runs were perfectly stable? A: This is a classic heat transfer limitation. At the bench scale, the high surface-area-to-volume ratio allows for rapid heat dissipation[1]. When scaling up, this ratio deteriorates significantly. The ammoximation of ketones is highly exothermic. If you use an "all-in" batch process where all reagents are charged upfront, the accumulation of hydrogen peroxide (H₂O₂) and ammonia (NH₃) can lead to a rapid adiabatic temperature rise[2]. If the heat generated exceeds your reactor's cooling capacity, it triggers self-accelerating decomposition of the reactants, leading to thermal runaway and potential over-pressurization[3]. Actionable Fix: Transition to a semi-batch process. Dose the H₂O₂ continuously under strict temperature control. Prior to scale-up, use reaction calorimetry (e.g., RC1) to determine the maximum adiabatic temperature rise and ensure your pilot reactor's cooling jacket can handle the maximum heat flow[1].

Q: In the traditional hydroxylamine sulfate route, salt precipitation is destroying our agitator seals and blocking heat transfer. How do we mitigate this? A: The traditional oximation of MIBK using hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) requires neutralization with a base (such as NH₃ or NaOH). This stoichiometry generates massive amounts of salt—up to three equivalents of ammonium sulfate per equivalent of MIBKO[4],[5]. At scale, localized supersaturation causes rapid crystallization. Actionable Fix: Maintain adequate aqueous dilution to keep the salts dissolved, and operate the phase separation at slightly elevated temperatures (e.g., 40–50 °C) to increase salt solubility. For a permanent structural fix, abandon this route and adopt the greener TS-1 catalyzed ammoximation, which produces water as the sole byproduct[5].

Troubleshooting Guide: Catalysis & The TS-1 Ammoximation Route

Q: We transitioned to the green TS-1 ammoximation route (MIBK + H₂O₂ + NH₃), but our TS-1 catalyst deactivates rapidly. What is the mechanism, and how do we resolve it? A: MIBK and water are only partially miscible. In a purely aqueous system, the reaction mixture is biphasic. This creates severe mass transfer resistance at the interface. The localized high concentrations of intermediates lead to the formation of bulky byproducts (such as ketazines) that physically block the micropores of the Titanium Silicalite-1 (TS-1) catalyst, causing rapid deactivation[6]. Actionable Fix: Introduce tert-butyl alcohol (TBA) as a co-solvent. TBA acts as a homogenizing agent, creating a single-phase ternary system (Water + MIBK + TBA) that eliminates mass transfer barriers and prevents localized byproduct pooling[7],[5]. To recover your spent catalyst, calcine the TS-1 at 400 °C to burn off the carbonaceous deposits and restore the active titanium sites[8].

G A Biphasic System (MIBK + Aqueous H2O2/NH3) B Mass Transfer Resistance A->B Causes D Add tert-Butyl Alcohol (TBA) A->D Intervention C Pore Blocking in TS-1 (Catalyst Deactivation) B->C Leads to E Homogeneous Ternary System (Water + MIBK + TBA) D->E Forms F Efficient Ammoximation (High Yield MIBKO) E->F Enables

Caption: Logical workflow demonstrating how TBA co-solvent prevents TS-1 catalyst deactivation.

Troubleshooting Guide: Downstream Processing & Purification

Q: Distillation of the crude MIBKO product results in severe discoloration and reduced yield. How can we purify it safely at scale? A: Oximes are thermally labile compounds. Subjecting MIBKO to high-temperature distillation at atmospheric pressure induces thermal degradation, leading to discoloration, reduced yields, and potential hazardous decomposition (such as Beckmann rearrangement or oxidation)[9]. Actionable Fix: Always purify MIBKO via vacuum distillation. Lowering the pressure to 8–10 mmHg reduces the boiling point of MIBKO to approximately 68–70 °C[10]. This keeps the thermal history of the product well below its decomposition onset temperature.

G Step1 Lab Scale Optimization (High surface-area-to-volume) Step2 Reaction Calorimetry (RC1) Determine Adiabatic Temp Rise Step1->Step2 Step3 Scale-Up Assessment Cooling Capacity Check Step2->Step3 Step4 Modify Addition Protocol (Semi-batch H2O2 dosing) Step3->Step4 If Cooling Insufficient Fail Thermal Runaway Risk (Batch dosing) Step3->Fail If Cooling < Exotherm Step5 Safe Pilot Scale Production (Controlled Exotherm) Step4->Step5

Caption: Thermal hazard mitigation logic for scaling up highly exothermic oxime synthesis.

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile of MIBKO

Property Value / Description Scale-Up Implication
Boiling Point 175 °C (Atmospheric) / 68-70 °C (8 mmHg)[10] Mandates vacuum distillation to prevent thermal degradation.
Flash Point 78 °C - 88.1 °C[10],[11] Combustible liquid; requires inert gas padding (N₂) during transfer.

| Solubility | Soluble in organic solvents; partially miscible in water | Requires co-solvent (TBA) for homogeneous catalytic ammoximation[7]. |

Table 2: Comparison of MIBKO Synthesis Routes

Metric Traditional Route (Hydroxylamine Sulfate) Green Route (TS-1 Ammoximation)
Byproducts Ammonium Sulfate (3 equivalents)[4] Water (1 equivalent)[5]
Phase Behavior Biphasic (Aqueous / Organic) Homogeneous (with TBA co-solvent)[7]

| Thermal Risk | Moderate (Neutralization exotherm) | High (H₂O₂ decomposition risk)[1] |

Experimental Protocols

Protocol: Self-Validating TS-1 Catalyzed Ammoximation of MIBK This protocol utilizes a semi-batch methodology to ensure thermal control and self-validation of catalyst activity.

  • Reactor Preparation & Inerting: Purge a jacketed reactor with Nitrogen (N₂) for 15 minutes to displace oxygen. Ensure the overhead condenser is chilled to 5 °C to prevent volatile loss.

  • Solvent & Reactant Charging: Charge the reactor with MIBK (1.0 molar equivalent) and tert-butyl alcohol (TBA) in a 1:2 volume ratio to ensure complete miscibility[7]. Suspend the TS-1 catalyst (typically 2-5 wt% relative to MIBK).

  • Ammonia Saturation: Introduce aqueous ammonia (NH₃, 25 wt%) to achieve a slight molar excess (1.2 - 1.5 eq). Stir at 400 RPM and bring the internal temperature to the baseline reaction temperature (e.g., 60 °C).

  • Controlled H₂O₂ Dosing (Self-Validating Step): Begin dosing H₂O₂ (30 wt% aqueous, 1.1 eq) via a metering pump.

    • Validation Checkpoint: Monitor the internal temperature (Tr). You should observe an immediate, steady exotherm. If Tr drops or plateaus while H₂O₂ is still being dosed, pause the addition immediately . A lack of exotherm indicates catalyst deactivation; continuing to dose will result in dangerous H₂O₂ accumulation and a delayed thermal runaway[1],[3].

  • Phase Separation & Catalyst Recovery: Once dosing is complete and the exotherm subsides, cool the reactor to 25 °C. Filter the mixture to recover the TS-1 catalyst. (The catalyst can be washed with TBA and calcined at 400 °C for reuse[8]).

  • Purification: Transfer the filtrate to a distillation apparatus. Remove the TBA solvent under mild vacuum. Finally, isolate the pure MIBKO via fractional vacuum distillation at 8–10 mmHg, collecting the fraction boiling at 68–70 °C[10].

References

  • Fang, W., Liu, G., Wang, L., et al. (2008). Liquid–Liquid Equilibria for the Ternary System Water + Methyl Isobutyl Ketone + tert-Butyl Alcohol at Several Temperatures. Journal of Chemical & Engineering Data, ACS Publications. [7],[5]

  • Zhang, F., Shang, H., Jin, D., et al. (2017). High efficient synthesis of methyl ethyl ketone oxime from ammoximation of methyl ethyl ketone over TS-1 in a ceramic membrane reactor. Chemical Engineering and Processing: Process Intensification. [4],[6]

  • Sperry, J. B., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [2],[1]

  • ChemBK Database. (2024). Methyl isobutyl ketoxime - Physicochemical Properties. ChemBK. [10]

  • IChemE Symposium Series. Incidents in the chemical industry due to thermal-runaway chemical reactions. Institution of Chemical Engineers. [3]

  • Sun, X., et al. (2014). Ammoxidation of methyl ethyl ketone catalyzed by modified TS-1. ResearchGate.[8]

  • Taylor & Francis Group. Hazards of Oxidation and Reduction Reactions. Handbook for Chemical Process Research and Development. [9]

Sources

Troubleshooting

Technical Support Center: MIBK Oxime Workup &amp; Hydrolysis Prevention

Welcome to the Technical Support Center for the synthesis and isolation of 4-Methyl-2-pentanone oxime (commonly known as methyl isobutyl ketone oxime or MIBK oxime). As a Senior Application Scientist, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 4-Methyl-2-pentanone oxime (commonly known as methyl isobutyl ketone oxime or MIBK oxime). As a Senior Application Scientist, I frequently encounter researchers struggling with yield losses during the extraction phase of this compound.

The primary culprit is rarely the forward condensation reaction; rather, it is the unintended acid-catalyzed hydrolysis of the oxime back into its parent ketone during aqueous workup. This guide provides a deep dive into the mechanistic causality of this degradation, quantitative stability data, troubleshooting FAQs, and a self-validating protocol to ensure complete product recovery.

Mechanistic Causality: Why MIBK Oxime Hydrolyzes

To prevent degradation, we must first understand the molecular mechanics. The carbon-nitrogen double bond of an oxime is highly stable under physiological and neutral conditions. However, in an acidic environment (pH < 5.0), the imine nitrogen becomes protonated.

This protonation is the critical failure point. It withdraws electron density from the adjacent carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by ambient water molecules. This attack forms a tetrahedral carbinolamine intermediate, which rapidly undergoes proton transfer and eliminates hydroxylamine, reverting your product back to 4-methyl-2-pentanone (MIBK)[1].

Mechanism A MIBK Oxime (Neutral) B Protonated Oxime (Imine Nitrogen + H+) A->B + H+ (Acidic pH) B->A - H+ C Tetrahedral Intermediate (Carbinolamine) B->C + H2O (Nucleophilic Attack) C->B - H2O D 4-Methyl-2-pentanone (MIBK) + Hydroxylamine C->D Proton Transfer & Elimination

Logical relationship of acid-catalyzed oxime hydrolysis mechanism.

Quantitative Data: pH Dependence of Oxime Stability

The stability of the oxime linkage is intrinsically tied to the electronegativity of its heteroatom and the pH of the surrounding medium. Because oxygen is highly electronegative (


 = 3.5), oximes resist protonation far better than hydrazones (

= 3.0)[2]. However, as the data below illustrates, this stability collapses in acidic workup conditions.
Conjugate TypeHeteroatom Electronegativity (

)
Relative Hydrolysis Rate Constant (

) at pD 7.0
Estimated Half-Life (

) at Neutral pH
Stability in Acidic Workup (pH < 4.0)
Oxime (e.g., MIBK Oxime)

= 3.5
1x (Baseline) > Months Minutes to Hours
Semicarbazone

= 3.0
~160xDaysRapid Degradation
Acetylhydrazone

= 3.0
~300xDaysRapid Degradation
Methylhydrazone

= 3.0
~600xHoursInstantaneous

Data synthesized from comparative kinetic analyses of isostructural carbon-nitrogen double bonds[2].

Troubleshooting FAQs

Q1: My reaction requires strongly acidic conditions to proceed. How can I quench it without destroying the MIBK oxime? A: Causality dictates that temperature and residence time are your primary variables when pH cannot be immediately neutralized. Quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate (


). The ice lowers the kinetic energy, suppressing the rate of nucleophilic attack by water, while the bicarbonate rapidly neutralizes the acid before the hydrolysis cascade can propagate[3].

Q2: Can I use standard drying agents like Magnesium Sulfate (


) for MIBK oxime? 
A:  It is highly recommended to use anhydrous Sodium Sulfate (

) instead.

acts as a mild Lewis acid. When MIBK oxime is adsorbed onto the surface of

in the presence of trace water scavenged from the organic solvent, the Lewis acidic magnesium can coordinate to the oxime nitrogen. This mimics the protonation step of acid-catalyzed hydrolysis, leading to unexplained yield losses and ketone contamination during the final concentration step.

is strictly neutral and avoids this mechanistic trap.

Q3: My crude product shows multiple spots on TLC, including the starting ketone. How do I know if this is from an incomplete reaction or hydrolysis during workup? A: This requires a self-validating control experiment. Take a small aliquot of your reaction mixture before workup and quench it directly into a neutral buffer (pH 7.4), extract with ethyl acetate, and run a TLC[4]. If the ketone spot is absent or faint in this aliquot but prominent in your bulk worked-up material, your workup conditions are inducing hydrolysis. If the ketone is present in both, your initial condensation reaction did not reach completion.

Self-Validating Protocol: Hydrolysis-Free Workup of MIBK Oxime

To guarantee the integrity of your product, every step of your extraction must be designed to minimize thermal stress, neutralize acid, and limit aqueous residence time.

Workflow Start Crude Reaction Mixture (Containing MIBK Oxime) Step1 Cold Quench (T < 5°C, Add to Ice-Water) Start->Step1 Step2 pH Adjustment (Titrate to pH 7.0 - 8.0) Step1->Step2 Prevent Acid Catalysis Step3 Rapid Extraction (Use EtOAc or MTBE) Step2->Step3 Neutral pH Confirmed Step4 Brine Wash (Minimize Aqueous Residence) Step3->Step4 Step5 Drying (Anhydrous Na2SO4) Step4->Step5 Remove Trace H2O End Concentration (In Vacuo, T < 30°C) Step5->End

Step-by-step workflow for the hydrolysis-free extraction of MIBK oxime.

Step-by-Step Methodology

Step 1: Thermal Arrest (Quench)

  • Action: Pour the crude reaction mixture into a vigorously stirred biphasic system of ice-cold saturated

    
     and Methyl tert-butyl ether (MTBE).
    
  • Causality: Hydrolysis requires both a proton source to activate the imine nitrogen and thermal energy to drive the nucleophilic attack of water. By plunging the reaction into an ice-cold biphasic mixture, you simultaneously drop the kinetic energy below the activation threshold and partition the oxime into the organic layer, physically separating it from aqueous nucleophiles.

  • Self-Validation: The cessation of

    
     evolution (bubbling) serves as a visual indicator that the bulk acid has been neutralized.
    

Step 2: pH Verification

  • Action: Test the aqueous layer with pH paper to ensure it reads between 7.0 and 8.0.

  • Causality: MIBK oxime exhibits maximum hydrolytic stability in this slightly basic range. If the pH is too low, residual acid catalyzes hydrolysis; if too high, base-catalyzed degradation pathways can complicate the mixture.

  • Self-Validation: A pH strip reading of 7.5 definitively validates that the aqueous environment is benign before proceeding to phase separation.

Step 3: Rapid Extraction & Washing

  • Action: Separate the phases immediately. Wash the organic layer once with saturated brine (

    
    ).
    
  • Causality: Extended residence time in the aqueous phase increases the statistical probability of hydrolysis. Brine is used instead of water because the high ionic strength decreases the solubility of the oxime in the aqueous phase (salting-out effect) and pulls dissolved water out of the organic layer.

  • Self-Validation: Spot the aqueous layer on a TLC plate against a reference standard of MIBK oxime. A lack of UV/stain activity confirms zero product loss to the aqueous phase.

Step 4: Dehydration

  • Action: Dry the organic layer over anhydrous

    
     for 15 minutes, then filter.
    
  • Causality: As noted in the FAQs,

    
     is a neutral drying agent that will not act as a Lewis acid to trigger localized hydrolysis on the desiccant surface.
    
  • Self-Validation: The drying agent should flow freely like sand when swirled. Clumping indicates residual water remains, requiring additional desiccant.

Step 5: Low-Temperature Concentration

  • Action: Evaporate the solvent in vacuo with the rotary evaporator water bath set strictly below 30°C.

  • Causality: Thermal stress during concentration in the presence of trace moisture is a primary cause of late-stage oxime reversion. Keeping the temperature low prevents this thermal degradation.

  • Self-Validation:

    
     NMR of the crude residue will show the characteristic oxime OH proton (broad singlet, ~8.0-9.0 ppm) and an absence of the sharp MIBK ketone carbonyl peak (C=O stretch at 1715 cm⁻¹ in IR), confirming structural integrity.
    

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to GC Method Validation for 4-Methyl-2-pentanone Oxime (MIBKO) Quantification

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of oximes. 4-Methyl-2-pentanone oxime—commonly known as methyl isobutyl ketoxime (MIBKO, CAS 105-44-2)—is widely u...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of oximes. 4-Methyl-2-pentanone oxime—commonly known as methyl isobutyl ketoxime (MIBKO, CAS 105-44-2)—is widely used as an anti-skinning agent in paints, a cross-linker in sealants, and an intermediate in chemical synthesis. However, due to its classification as a volatile organic compound (VOC) and potential toxicity, regulatory bodies strictly monitor its presence in indoor environments and building materials[1]. In pharmaceutical development, MIBKO must be rigorously quantified as a residual impurity to ensure patient safety.

This guide objectively compares two primary gas chromatography (GC) methodologies for MIBKO quantification: Static Headspace GC-MS (HS-GC-MS) and Direct Injection GC-FID (DI-GC-FID) . By exploring the causality behind experimental choices and applying the updated ICH Q2(R2) validation framework[2], we will establish protocols that function as robust, self-validating systems.

The Analytical Challenge: Causality in Method Design

Quantifying MIBKO presents specific chromatographic challenges. The oxime functional group (-C=N-OH) is highly polar and prone to hydrogen bonding. If injected into a standard non-polar GC column (e.g., 100% dimethylpolysiloxane), MIBKO interacts with active silanol sites in the glass liner and stationary phase, resulting in severe peak tailing and loss of sensitivity[3].

The Causality of Experimental Choices:

  • Column Selection: To mitigate hydrogen bonding, we must use a mid-polar column (e.g., DB-624) or a polyethylene glycol column (e.g., DB-WAX). The polarity of these stationary phases shields active sites, ensuring sharp, symmetrical peaks.

  • Sample Introduction: Matrix complexity dictates the introduction technique. For complex pharmaceutical APIs or polymer adhesives, direct injection deposits non-volatile residues in the inlet, destroying column integrity. Static Headspace (SHS) isolates the volatile MIBKO, protecting the system. Conversely, for simple workplace air monitoring desorbates[4], direct injection offers superior throughput.

  • Self-Validating Systems: A method is only reliable if it can detect its own failure. Both protocols below incorporate an Internal Standard (IS)—such as 2-pentanone oxime or acetone oxime. The IS normalizes variations in extraction efficiency, headspace partitioning, and detector response. If the absolute peak area of the IS drops below a predefined System Suitability Test (SST) threshold, the system automatically invalidates the run, preventing false negatives.

Decision Matrix & Validation Workflow

The following diagram illustrates the logical pathway for selecting the appropriate GC method based on matrix complexity and the subsequent ICH Q2(R2) validation lifecycle.

GC_Validation Start 4-Methyl-2-pentanone oxime (MIBKO) Sample Decision Matrix Complexity & Target Concentration? Start->Decision HS_GCMS Static Headspace GC-MS (Trace levels, complex API/polymer) Decision->HS_GCMS High Complexity < 10 ppm DI_GCFID Direct Injection GC-FID (Bulk purity, simple diluents) Decision->DI_GCFID Low Complexity > 10 ppm Val_Spec Specificity (ICH Q2(R2)) Mass Spec vs. Retention Time HS_GCMS->Val_Spec DI_GCFID->Val_Spec Val_Quant LOD / LOQ & Linearity Signal-to-Noise Evaluation Val_Spec->Val_Quant Val_Robust Accuracy, Precision & Robustness Spike Recovery & %RSD Val_Quant->Val_Robust Output Validated Analytical Procedure Ready for Routine Testing Val_Robust->Output

Figure 1: Decision matrix and ICH Q2(R2) validation workflow for MIBKO GC quantification.

Step-by-Step Experimental Protocols

Method A: Static Headspace GC-MS (For Trace Analysis in Complex Matrices)

Because MIBKO is only semi-volatile (boiling point ~152°C), we must force it into the vapor phase using a combination of thermal energy and matrix modification.

Sample Preparation:

  • Matrix Modification: Weigh 100 mg of the sample into a 20 mL glass headspace vial. Add 5 mL of a saturated NaCl aqueous solution. Causality: The high ionic strength "salts out" the polar MIBKO, drastically decreasing its solubility in the aqueous phase and driving it into the headspace.

  • Internal Standard Addition: Spike the solution with 50 µL of 2-pentanone oxime (10 µg/mL) to establish the self-validating IS response[4].

  • Sealing: Immediately crimp the vial with a PTFE/silicone septum to prevent VOC loss.

Instrumental Conditions:

  • Headspace Sampler: Oven at 85°C, Loop at 95°C, Transfer Line at 105°C. Equilibration time: 20 minutes.

  • GC Column: DB-624 (30 m × 0.32 mm × 1.8 µm).

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 200°C (hold 3 min).

  • MS Detector: Selected Ion Monitoring (SIM) mode. Target ion for MIBKO: m/z 115; Qualifier ions: m/z 98, 58[3].

Method B: Direct Injection GC-FID (For Bulk Assay & Air Monitoring)

For high-concentration assays or desorbed air monitoring samples, Flame Ionization Detection (FID) provides an unmatched linear dynamic range.

Sample Preparation:

  • Extraction: Dissolve the bulk sample (or desorb the Chromosorb 106 air sampling tube) in 10 mL of GC-grade Methanol[4].

  • Internal Standard Addition: Add Acetone oxime as the IS to yield a final concentration of 50 µg/mL.

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to protect the GC inlet from particulates.

Instrumental Conditions:

  • Inlet: 220°C, Split ratio 10:1. Use an ultra-inert, deactivated liner with glass wool.

  • GC Column: DB-WAX (30 m × 0.32 mm × 0.5 µm).

  • Oven Program: 70°C (hold 1 min), ramp at 10°C/min to 180°C (hold 3 min).

  • Detector: FID set to 250°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

ICH Q2(R2) Validation Framework & Comparative Data

The revised ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle and risk-based approach to analytical procedure validation[2]. A validated method must objectively prove it is fit for its intended purpose across several key parameters.

  • Specificity: The GC-MS method is inherently specific due to mass spectral matching (SIM mode). The GC-FID method requires analyzing a blank and spiked matrix to prove baseline resolution (

    
    ) between MIBKO, the IS, and any matrix degradants.
    
  • Range & Linearity: The reportable range must be validated using an appropriate calibration model[2]. FID demonstrates a wider linear range, making it ideal for bulk assays, whereas MS is restricted to trace levels before detector saturation occurs.

  • Accuracy & Precision: Evaluated via spike recovery at 50%, 100%, and 150% of the target specification.

Table 1: Instrumental Parameter Comparison
ParameterMethod A: Headspace GC-MSMethod B: Direct Injection GC-FID
Primary Application Trace impurities, complex APIs, polymersBulk assay, workplace air desorbates
Sample Introduction Static Headspace (85°C, 20 min)Liquid Auto-sampler (1 µL, Split 10:1)
Analytical Column DB-624 (Mid-polar, 1.8 µm film)DB-WAX (Polar PEG, 0.5 µm film)
Detection Mode Mass Spectrometry (SIM m/z 115)Flame Ionization (250°C)
Self-Validating IS 2-Pentanone oximeAcetone oxime
Table 2: ICH Q2(R2) Validation Metrics (Representative Performance)
Validation ParameterAcceptance Criteria (ICH Q2(R2))HS GC-MS PerformanceDI GC-FID Performance
Specificity No interference at target RTExcellent (Mass spectral confirmation)Good (Requires baseline resolution

)
Linearity (

)

0.9992 (0.05 - 10 µg/mL)0.9985 (1 - 500 µg/mL)
LOD (S/N > 3) Reportable value0.01 µg/mL0.5 µg/mL
LOQ (S/N > 10) Accuracy/Precision within limits0.03 µg/mL1.5 µg/mL
Accuracy (Recovery) 90.0% - 110.0%96.5% - 102.3%98.1% - 101.5%
Precision (%RSD)

(Trace) /

(Assay)
3.2% (at LOQ)1.1% (at 100 µg/mL)

Conclusion & Scientist's Recommendation

Choosing the correct GC method for 4-Methyl-2-pentanone oxime quantification is an exercise in balancing sensitivity against matrix tolerance.

If your laboratory is testing complex pharmaceutical intermediates or evaluating building materials for EMICODE VOC compliance[1], Method A (HS-GC-MS) is the gold standard. The salting-out headspace technique protects the instrument from matrix fouling while delivering the trace-level sensitivity required by modern toxicological thresholds.

Conversely, if you are conducting routine purity assays on raw chemical batches or analyzing methanol-desorbed air sampling tubes[4], Method B (DI-GC-FID) provides a highly robust, high-throughput alternative with an exceptional linear dynamic range. Regardless of the method chosen, strictly adhering to the ICH Q2(R2) guidelines and employing an internal standard ensures your analytical procedure remains a scientifically sound, self-validating system.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - ICH." ICH Official Website. URL:[Link]

  • Federal Institute for Occupational Safety and Health (BAuA). "Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air - BAuA." BAuA Publications. URL: [Link]

  • GEV - EMICODE. "Association for the Control of Emissions in Products for Flooring Installation, Adhesives and Building Materials (GEV) Trademark Rules and Licensing - EMICODE." EMICODE. URL:[Link]

Sources

Comparative

comparative analysis of 4-Methyl-2-pentanone oxime vs MEKO as an anti-skinning agent

Title: Comparative Analysis of 4-Methyl-2-pentanone oxime (MIBKO) vs. MEKO as an Anti-Skinning Agent Executive Summary For decades, Methyl ethyl ketoxime (MEKO) has been the gold standard anti-skinning agent in solvent-b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 4-Methyl-2-pentanone oxime (MIBKO) vs. MEKO as an Anti-Skinning Agent

Executive Summary

For decades, Methyl ethyl ketoxime (MEKO) has been the gold standard anti-skinning agent in solvent-based alkyd coatings, inks, and specialized polymer formulations. Its primary function is to prevent premature oxidative cross-linking (skinning) during storage. However, recent toxicological re-evaluations under the European Union's REACH framework have classified MEKO as a Class 1B Carcinogen, triggering strict labeling requirements and usage restrictions globally [1, 3]. Consequently, formulation scientists and materials researchers are aggressively transitioning to safer alternatives. 4-Methyl-2-pentanone oxime (MIBKO), also known as Methyl isobutyl ketoxime, has emerged as a highly effective, drop-in replacement [1]. This guide provides an objective, data-driven comparison of MIBKO and MEKO, focusing on their mechanistic action, physicochemical properties, and experimental performance.

Mechanistic Principles of Oxime-Based Anti-Skinning

To understand why MIBKO serves as an effective substitute, one must examine the causality of the anti-skinning mechanism. Alkyd resins cure via an autoxidation process catalyzed by metal carboxylate driers (e.g., cobalt, zirconium, or manganese salts). During storage, oxygen trapped in the headspace of the container can initiate this reaction, forming a polymerized "skin" on the surface.

Oximes like MEKO and MIBKO act as volatile chelating agents. They donate electron pairs from their nitrogen and oxygen atoms to the vacant d-orbitals of the metal driers, forming a temporary, inactive coordination complex [4]. This complexation pacifies the catalyst, halting in-can polymerization. Upon application of the coating to a substrate, the large surface area drives the volatilization of the oxime. As the oxime evaporates, the metal drier dissociates and regains its catalytic activity, accelerating the oxygen-mediated cross-linking of the resin [4].

G cluster_0 In-Can Storage (Closed System) cluster_1 Applied Film (Open System) M1 Metal Drier (Co/Zr) C1 Inactive Drier-Oxime Complex (Prevents Skinning) M1->C1 O1 Oxime (MEKO/MIBKO) O1->C1 C2 Drier-Oxime Complex C1->C2 Application E1 Evaporated Oxime C2->E1 Volatilization M2 Active Metal Drier C2->M2 Dissociation X1 Crosslinked Polymer M2->X1 Catalysis R1 Alkyd Resin + O2 R1->X1

Mechanistic pathway of oxime-metal complexation and subsequent volatilization.

Physicochemical and Toxicological Profiling

The transition from MEKO to MIBKO is primarily driven by toxicology, but the physicochemical differences directly influence formulation kinetics. MEKO has a relatively high vapor pressure (1.07 kPa at 20 °C), which leads to rapid evaporation but also results in high occupational inhalation exposure [2]. In contrast, MIBKO has a significantly lower vapor pressure (~80 Pa at 20 °C) and a higher boiling point (179.8 °C) [2, 5].

While MIBKO's lower volatility drastically reduces inhalation risks and circumvents the Carcinogen 1B classification [2], it introduces a kinetic trade-off: the slower evaporation rate can marginally extend the open time (Phase II drying) of the applied film[4]. However, empirical data demonstrates that this delay is minimal and well within industrial tolerances when MIBKO is used as a 1:1 weight-for-weight replacement [1].

Table 1: Comparative Physicochemical and Safety Profile

Property/MetricMEKO (Methyl ethyl ketoxime)MIBKO (4-Methyl-2-pentanone oxime)
CAS Number 96-29-7105-44-2
Molecular Formula C4H9NOC6H13NO
Boiling Point ~152 °C179.8 °C
Vapor Pressure (20 °C) 1.07 kPa~80 Pa
Evaporation Rate FastModerate
EU REACH Classification Carcinogen 1BEye Dam. 1, Skin Irrit. 2 (Not Carc. 1B)
Anti-Skinning Efficiency BaselineEquivalent (1:1 Drop-in)

Experimental Validation: Performance Evaluation

To objectively validate MIBKO as a viable alternative, researchers must employ self-validating experimental systems that measure both storage stability and curing kinetics.

Workflow Start Formulate Alkyd Coating (0.2% - 0.5% Oxime) Split Split Samples Start->Split Test1 Accelerated In-Can Aging (50°C for 30 Days) Split->Test1 Test2 Beck-Koller (BK) Drying Test (Controlled Temp/Humidity) Split->Test2 Eval1 Visual Skinning Assessment (Pass/Fail) Test1->Eval1 Eval2 Phase I-IV Drying Times (Quantitative) Test2->Eval2 Data Comparative Statistical Analysis (MEKO vs MIBKO) Eval1->Data Eval2->Data

Standardized workflow for evaluating anti-skinning efficiency and drying time.

Protocol 1: Accelerated In-Can Skinning Evaluation

Rationale: This protocol simulates long-term shelf stability by utilizing elevated temperatures to accelerate the oxidative degradation of the resin system.

  • Preparation: Prepare a standard high-solids alkyd formulation containing 0.3% (w/w) of the respective oxime (MEKO for the Control group, MIBKO for the Test group).

  • Aliquot: Dispense 100 mL of each formulation into 150 mL glass jars, leaving a standardized 50 mL headspace of ambient air to provide the oxygen necessary for skinning.

  • Sealing & Incubation: Seal the jars hermetically and place them in a convection oven set to 50 °C.

  • Observation: Inspect the jars daily for 30 days. Gently tilt the jar without breaking the surface tension to check for film formation.

  • Validation: A formulation passes if no continuous skin forms across the surface within the 30-day accelerated window (correlating to approximately 6–12 months of ambient shelf life). MIBKO consistently demonstrates equivalent anti-skinning efficacy to MEKO under these conditions [1].

Protocol 2: Beck-Koller (BK) Drying Time Analysis

Rationale: The BK recorder method provides a continuous, mechanical measurement of the curing phases, eliminating subjective human error found in traditional tactile drying tests [6].

  • Application: Apply a 75 µm wet film thickness (WFT) drawdown of the formulated coating onto a standard glass panel.

  • Instrumentation: Place the panel onto a Beck-Koller drying recorder. Lower the hemispherical needle onto the wet film.

  • Execution: Set the motor to drag the needle across the panel over a 12-hour or 24-hour cycle under strictly controlled environmental conditions (23 °C, 50% Relative Humidity).

  • Phase Analysis:

    • Phase I (Open Time): The needle leaves a clear, pear-shaped track (solvent evaporation).

    • Phase II (Surface Dry): The needle tears the surface skin but does not penetrate to the glass.

    • Phase III (Through Dry): The needle leaves a superficial mark on the cured film.

    • Phase IV (Hard Dry): The needle leaves no visible track.

  • Results Interpretation: Because MIBKO has a higher boiling point, researchers may observe a slight extension (typically 10–20 minutes) in Phase I and Phase II compared to MEKO [4]. However, the Phase III and Phase IV times remain statistically comparable, proving that MIBKO does not permanently poison the metal catalyst and allows for full polymeric cross-linking.

Conclusion

For scientists and formulation engineers, the replacement of MEKO is no longer optional due to its Carcinogen 1B classification [3]. MIBKO (4-Methyl-2-pentanone oxime) provides an elegant, scientifically sound solution. By leveraging the same volatile chelation mechanism, MIBKO maintains excellent in-can stability. While its lower vapor pressure slightly alters the early-stage evaporation kinetics, the overall curing profile remains robust, making it a highly reliable, 1:1 drop-in replacement that ensures both regulatory compliance and uncompromised product performance.

References

  • SiSiB SILICONES. "ANTI-SKINNING AGENTS - SiSiB SILICONES". sinosil.com.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "CA09627 - Assessment statement - 2-Pentanone, 4-methyl-, oxime". industrialchemicals.gov.au.
  • Borchers. "Cobalt, Oximes, and VOCs: Regulatory Updates You Need to Know in 2025". borchers.com.
  • European Patent Office. "COATING COMPOSITION COMPRISING ANTI-SKINNING AGENT - EP 3204459 B1". epo.org.
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Properties and Applications of Methyl Isobutyl Ketoxime (MIBKO)". nbinno.com.
  • Danish Environmental Protection Agency.
Validation

Comparative Toxicity and Performance Analysis of Methyl Isobutyl Ketoxime (MIBKO) and Alternative Industrial Oximes

Industrial oximes are essential chemical agents widely utilized as anti-skinning additives in alkyd coatings, isocyanate blocking agents in polyurethanes, and crosslinkers in silicone sealants. Historically, methyl ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Industrial oximes are essential chemical agents widely utilized as anti-skinning additives in alkyd coatings, isocyanate blocking agents in polyurethanes, and crosslinkers in silicone sealants. Historically, methyl ethyl ketoxime (MEKO) has been the industry standard. However, increasing regulatory scrutiny—culminating in the European Union's reclassification of MEKO as a Carcinogen 1B—has catalyzed a critical shift toward safer alternatives like methyl isobutyl ketoxime (MIBKO) and 2-pentanone oxime (2-PO)[1].

For researchers, toxicologists, and drug development professionals, understanding the mechanistic structure-toxicity relationships of these compounds is paramount for ensuring occupational safety and guiding material substitution.

Mechanistic Toxicology of Industrial Oximes

The systemic toxicity profile of low-molecular-weight oximes is highly conserved across the chemical class. The primary modes of toxicity target the hematopoietic system and the central nervous system (CNS).

  • Hematotoxicity and Hemolytic Anemia: The hallmark adverse effect of oxime exposure is the induction of methemoglobinemia, which leads to the oxidative destruction of red blood cells (RBCs)[2]. This hemolytic anemia triggers a direct, compensatory physiological cascade: the spleen and liver undergo extramedullary hematopoiesis and hemosiderosis (iron deposition) to rapidly replace the depleted erythrocytes[3][4].

  • Transient Narcosis: At higher acute doses, oximes induce reversible CNS depression. This narcosis is transient, typically peaking shortly after exposure, and does not result in permanent neurological injury[4].

  • Carcinogenicity: MEKO has been shown to induce liver neoplasms in male rodents following lifetime exposure[5][6]. While this is generally considered a non-genotoxic, threshold-based mechanism, it remains the primary driver for MEKO's stringent regulatory restrictions[6].

OximeToxicity Oxime Industrial Oxime Exposure (MEKO, MIBKO, 2-PO) Blood Erythrocyte Oxidation (Methemoglobinemia) Oxime->Blood Systemic Absorption Narcosis Transient CNS Narcosis (High Dose) Oxime->Narcosis Dose > 125 mg/kg Anemia Hemolytic Anemia (RBC Destruction) Blood->Anemia Oxidative Stress Spleen Compensatory Extramedullary Hematopoiesis (Spleen/Liver) Anemia->Spleen Physiological Adaptation

Toxicological pathway of industrial oximes detailing hematological and neurological effects.

Comparative Toxicity Profiles

When evaluating MIBKO against MEKO and other industrial oximes—such as Acetaldehyde oxime (AAO), Aldecarb oxime (ADO), and 2-Pentanone oxime (2-PO)—quantitative No-Observed-Adverse-Effect Levels (NOAELs) reveal distinct safety margins.

Chemical AgentParental Toxicity NOAELReproductive/F1 NOAELKey Target Organs / EffectsRegulatory / Carcinogenicity Status
MEKO ~10 mg/kg/day (Anemia)>200 mg/kg/dayRBCs, Spleen, Liver, CNSCarcinogen 1B (EU); Liver tumors in rodents[1][5]
MIBKO 30 mg/kg/day100 mg/kg/dayRBCs, Spleen (Hemosiderosis)Not classified as a carcinogen; Safer alternative[3]
2-PO >10 mg/kg/dayNot fully establishedRBCs, SpleenFavorable profile; Emerging MEKO replacement[1]
AAO <5 mg/kg/day50 mg/kg/daySpleen (Histological changes)Highly reactive; Mutagenic with S9 activation[3][7]
ADO <5 mg/kg/day25 mg/kg/dayLiver, SpleenIncreased stillbirths at high doses[3]

Data synthesized from OECD 415 One-Generation Reproduction Toxicity Studies and NTP TOX 51[3][5].

Evaluating Oxime Silanes: Structure-Toxicity Relationships

Industrial oximes are frequently bound to silane backbones to create moisture-sensitive crosslinkers. A critical distinction must be made between the toxicity of the hydrolyzed oxime leaving group and the silane backbone itself.

In vivo studies on MEKO- and MIBKO-silanes demonstrate that while the released oximes cause the characteristic anemia and narcosis, specific silane structures drive unique toxicities[4][8]. For instance, difunctional oxime silanes containing both a methyl and a vinyl group induce severe testicular toxicity (specifically, the degeneration of seminiferous tubules)[8]. This reprotoxic effect is strictly associated with the methyl/vinyl silane portion of the molecule, and not the MIBKO or MEKO leaving groups[8].

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity & Hematological Evaluation

To establish the self-validating causality between oxime dosing and compensatory splenomegaly, researchers employ a modified OECD 407 protocol. This workflow ensures that hematological deficits directly correlate with downstream histological findings.

Step-by-Step Methodology:

  • Animal Model Preparation: Acclimate male and female F344/N rats for 7 days. Randomize into four groups (Control, Low, Mid, and High dose; e.g., 0, 10, 30, 100 mg/kg/day of MIBKO).

  • Dosing Formulation: Dissolve the oxime in sterile water or corn oil immediately prior to administration to prevent premature hydrolysis. Administer daily via oral gavage for 28 days.

  • Clinical Observation (Daily): Monitor for signs of transient narcosis (lethargy, ataxia) immediately post-dosing. Causality Check: Narcosis typically peaks at 1-2 hours and resolves, confirming the reversible CNS depressive nature of the chemical.

  • Hematological Sampling (Days 14 & 28): Draw blood via the retro-orbital plexus. Quantify RBC count, hemoglobin, hematocrit, and methemoglobin levels. Validation: A dose-dependent decrease in RBCs validates the primary oxidative insult.

  • Necropsy & Histopathology (Day 29): Euthanize the animals. Excise and weigh the spleen and liver. Perform H&E and Prussian Blue staining on spleen sections. Validation: The presence of hemosiderin (iron) and extramedullary hematopoiesis in the spleen confirms the physiological compensation for the hemolytic anemia observed in Step 4.

ExperimentalWorkflow Dosing 1. Oral Gavage (0-100 mg/kg/day) Obs 2. Clinical Obs (Assess Narcosis) Dosing->Obs Blood 3. Hematology (Quantify RBC) Obs->Blood Histo 4. Histopathology (Spleen/Liver) Blood->Histo Data 5. NOAEL Determination Histo->Data

In vivo experimental workflow for assessing oxime-induced hematotoxicity and establishing NOAELs.

Conclusion

The transition from MEKO to alternatives like MIBKO and 2-PO is fundamentally driven by the need to mitigate carcinogenic risks while maintaining industrial performance. While all low-molecular-weight oximes exhibit a baseline of hematotoxicity (hemolytic anemia) and high-dose narcosis, MIBKO demonstrates a superior safety margin with a parental NOAEL of 30 mg/kg/day and no evidence of the late-life hepatocarcinogenicity that plagues MEKO. By isolating the toxicity of the oxime leaving group from the silane backbone, researchers can confidently formulate next-generation sealants and coatings that prioritize occupational safety without compromising chemical efficacy.

References
  • TOX-51: Methyl Ethyl Ketoxime - National Toxicology Program (NIH). Available at: [Link]

  • Methyl Ethyl Ketoxime (MEKO) Product Safety Summary - AdvanSix. Available at:[Link]

  • Comparative Reprotoxicity of Three Oximes - ResearchGate (Drug and Chemical Toxicology). Available at:[Link]

  • Oxime Silanes: Structure/Toxicity Relationships - Taylor & Francis Online. Available at:[Link]

  • Oxime Silanes: Structure/Toxicity Relationships - PubMed (NIH). Available at: [Link]

  • Aldoxime | C2H5NO | CID 7863 - PubChem (NIH). Available at: [Link]

  • Assessment Statement - 2-Pentanone, 4-methyl-, oxime - Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • White Paper - MEKO and 2-PO Anti-Skinning Agent - Scribd. Available at:[Link]

Sources

Comparative

comparing solvent extraction efficiency of different oxime-based extractants

A Comparison Guide to Solvent Extraction Efficiency of Oxime-Based Extractants in Copper Recovery Executive Summary In hydrometallurgical copper recovery, Solvent Extraction and Electrowinning (SX-EW) is the industry sta...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparison Guide to Solvent Extraction Efficiency of Oxime-Based Extractants in Copper Recovery

Executive Summary

In hydrometallurgical copper recovery, Solvent Extraction and Electrowinning (SX-EW) is the industry standard for processing Pregnant Leach Solutions (PLS). The efficiency, selectivity, and operational stability of this process rely heavily on the choice of organic extractant. This guide provides an objective, data-driven comparison of the three primary classes of oxime-based extractants: Ketoximes (e.g., LIX 84-I) , Modified Aldoximes (e.g., Acorga M5640) , and Unmodified Blends (e.g., LIX 984N) .

Designed for researchers and process scientists, this guide evaluates these reagents based on extraction thermodynamics, physical stability, and resistance to degradation, supported by field-proven experimental protocols.

Mechanistic Grounding: The Chemistry of Oxime Extraction

Oxime-based extractants operate via a reversible, pH-dependent chelation mechanism. The active extractant molecule (represented as


) dissolved in an aliphatic diluent contacts the aqueous PLS. The oxime selectively binds to 

ions, releasing hydrogen ions (

) into the aqueous raffinate:


Because the reaction is reversible, the loaded organic phase (


) can be stripped of its copper by contacting it with a highly acidic spent electrolyte from the electrowinning circuit, driving the equilibrium to the left.

G PLS Aqueous Feed (PLS) Cu²⁺, High H⁺ Ext Extraction Stage Cu²⁺ + 2HR ⇌ CuR₂ + 2H⁺ PLS->Ext Raff Raffinate Depleted Cu²⁺ Ext->Raff LoadOrg Loaded Organic (CuR₂) Ext->LoadOrg Strip Stripping Stage CuR₂ + 2H⁺ ⇌ Cu²⁺ + 2HR LoadOrg->Strip LeanOrg Lean Organic (HR) Recycled Extractant Strip->LeanOrg EW Electrowinning (EW) Pure Cu Cathode Strip->EW Rich Electrolyte LeanOrg->Ext EW->Strip Spent Electrolyte

Figure 1: Mechanistic pathway of the Copper SX-EW process using oxime extractants.

Comparative Analysis of Extractant Classes

The structural differences between ketoximes and aldoximes dictate their extraction strength and stripping requirements.

Modified Aldoximes (e.g., Acorga M5640)

Aldoximes are exceptionally strong extractants, capable of recovering copper from highly acidic, concentrated leach liquors. However, their binding affinity is so strong that they require chemical modifiers (such as the TXIB ester in Acorga M5640) to allow for efficient stripping.

  • Pros: Superior raw extraction efficiency. Under identical conditions (O/A ratio of 1.33), Acorga M5640 achieves up to 83% copper recovery compared to 73% for unmodified blends.

  • Cons: The chemical modifiers make the organic phase highly susceptible to nitration and degradation. In high-temperature, high-chloride, or nitrate-rich environments, modified aldoximes degrade rapidly, leading to increased viscosity, poor phase separation, and severe crud formation.

Unmodified Blends (e.g., LIX 984N)

LIX 984N is a 1:1 volume blend of a ketoxime (LIX 84-I) and an aldoxime (LIX 860N-I). This formulation is designed to harness the rapid kinetics and extraction strength of the aldoxime while utilizing the ketoxime to act as a thermodynamic modifier, eliminating the need for synthetic ester modifiers.

  • Pros: Excellent physical stability and resistance to degradation. Studies at the Port Pirie plant demonstrated that replacing modified aldoximes with LIX 984N in aggressive leach conditions drastically reduced organic degradation and lowered chloride transfer to the EW circuit from >200 ppm to <30 ppm.

  • Cons: Slightly lower absolute extraction capacity per stage compared to modified aldoximes, often requiring an additional extraction stage to achieve equivalent raffinate depletion.

Pure Ketoximes (e.g., LIX 84-I)

Ketoximes are moderate extractants. While they struggle to extract copper efficiently at very low pH (<1.5), they are highly stable and incredibly easy to strip.

  • Pros: Highest resistance to hydrolysis and nitration. Excellent phase disengagement times (PDT).

  • Cons: Slower extraction kinetics and lower net copper transfer compared to aldoximes.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the performance of these three primary extractant types under standard PLS conditions (pH 2.0, 25°C).

Performance MetricAcorga M5640 (Modified Aldoxime)LIX 984N (Unmodified Blend)LIX 84-I (Pure Ketoxime)
Extraction Efficiency (Single Stage) ~83% (Highest)~73% (High)~65% (Moderate)
Stripping Ease Moderate (Requires modifier)Excellent (Synergistic)Excellent
Resistance to Nitration/Degradation Low (Modifier promotes nitration)High (No modifier)Very High
Phase Separation & Crud Formation Prone to crud at high O/A ratiosStable rapid separationStable rapid separation
Optimal Application Low-impurity, high-grade PLSAggressive, high-impurity PLSHighly acidic strip conditions

Experimental Validation: Self-Validating Isotherm Protocol

To objectively evaluate extractant alternatives for a specific PLS, researchers must generate a McCabe-Thiele extraction isotherm. The following protocol establishes a self-validating system by enforcing mass-balance checks across both the aqueous and organic phases.

Step-by-Step Methodology
  • Phase Preparation: Prepare the organic phase by diluting the extractant (e.g., 10% v/v LIX 984N or Acorga M5640) in an aliphatic diluent (e.g., Escaid 100 or kerosene). Filter the aqueous PLS to remove suspended solids.

  • Isothermal Contacting: In a series of separatory funnels, combine the organic and aqueous phases at varying Organic-to-Aqueous (O/A) volume ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1).

  • Equilibration: Agitate the mixtures vigorously on a mechanical shaker for exactly 5 minutes at a controlled temperature (25°C) to ensure chemical equilibrium is reached without inducing emulsion lock.

  • Phase Separation: Allow the phases to settle by gravity. Record the Phase Disengagement Time (PDT). If micro-emulsions persist, centrifuge the samples at 3000 rpm for 2 minutes.

  • Analytical Quantification: Separate the phases. Analyze the aqueous raffinate for

    
     concentration using Atomic Absorption Spectroscopy (AAS) or ICP-OES.
    
  • Mass Balance Validation (Crucial): Strip a known volume of the loaded organic phase with 150 g/L

    
     and analyze the resulting aqueous strip liquor. The copper extracted from the PLS must equal the copper recovered from the organic phase within a ±2% margin of error.
    
  • Data Synthesis: Plot the equilibrium organic copper concentration (

    
    ) against the equilibrium aqueous copper concentration (
    
    
    
    ) to generate the extraction isotherm.

Workflow Prep Phase Preparation Standardize O/A Ratios Contact Isothermal Mixing Shake-flask at 25°C Prep->Contact Sep Phase Separation Centrifugation Contact->Sep Analysis Aqueous Analysis AAS / ICP-OES Sep->Analysis Data Data Synthesis McCabe-Thiele Analysis->Data

Figure 2: Standardized self-validating experimental workflow for extraction isotherm generation.

References

  • Chepushtanova, T., Yessirkegenov, M., Bochevskaya, Y., Sharipova, A., Baigenzhenov, O., Merkibayev, Y., & Altmyshbayeva, A. (2024). *The Testing Results of
Validation

Spectroscopic Showdown: A Comparative Guide to the (E) and (Z) Isomers of 4-Methyl-2-pentanone Oxime

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a non-negotiable aspect of chemical analysis. Geometric isomers, such as the (E) and (Z) forms of an oxime...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a non-negotiable aspect of chemical analysis. Geometric isomers, such as the (E) and (Z) forms of an oxime, can exhibit divergent physical properties, reactivity, and biological activity. Understanding their distinct spectroscopic signatures is therefore paramount for unambiguous identification and quality control. This guide provides an in-depth comparison of the spectroscopic differences between the (E) and (Z) isomers of 4-Methyl-2-pentanone oxime, grounded in established chemical principles and supported by detailed experimental protocols.

The differentiation between the (E) and (Z) isomers of 4-Methyl-2-pentanone oxime is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and to a lesser extent, Mass Spectrometry (MS).[1] NMR spectroscopy, in particular, often serves as the most definitive tool for this purpose.[2]

The Structural Basis for Spectroscopic Differences

The C=N double bond in oximes restricts rotation, giving rise to geometric isomerism. The (E) and (Z) nomenclature describes the spatial relationship between the hydroxyl (-OH) group and the substituents on the imine carbon. For 4-Methyl-2-pentanone oxime, the key distinction lies in the orientation of the -OH group relative to the methyl and isobutyl groups attached to the C=N carbon.

  • (Z)-isomer: The hydroxyl group is on the same side (syn-periplanar) as the larger isobutyl group and on the opposite side (anti-periplanar) of the smaller methyl group.

  • (E)-isomer: The hydroxyl group is on the same side (syn-periplanar) as the smaller methyl group and on the opposite side (anti-periplanar) of the larger isobutyl group.

This seemingly subtle difference in three-dimensional arrangement creates distinct electronic environments for the nuclei within the molecule, leading to observable and predictable differences in their spectroscopic data.

G cluster_Z (Z)-4-Methyl-2-pentanone oxime cluster_E (E)-4-Methyl-2-pentanone oxime z_isomer z_isomer e_isomer e_isomer

Caption: Structural comparison of (Z) and (E) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is exceptionally sensitive to the stereochemistry of oximes.[1][2] The anisotropic effect of the C=N double bond and through-space interactions with the hydroxyl group's lone pair electrons cause significant variations in the chemical shifts of nearby protons and carbons.[1][3]

¹H NMR Spectroscopy

In ¹H NMR, protons located syn (on the same side) to the oxime's hydroxyl group are generally deshielded and appear at a lower field (higher ppm) compared to the corresponding protons in the other isomer, which are anti (on the opposite side) to the hydroxyl group.[1][4]

For 4-Methyl-2-pentanone oxime:

  • In the (E)-isomer: The methyl protons (C1) are syn to the -OH group. They are expected to resonate at a lower field compared to the C1 protons of the (Z)-isomer.

  • In the (Z)-isomer: The methylene protons (C3) of the isobutyl group are syn to the -OH group. These protons will experience deshielding and appear at a lower field than the C3 protons of the (E)-isomer.

Table 1: Expected ¹H NMR Chemical Shift Comparison (ppm)

Proton Group(E)-Isomer (Expected)(Z)-Isomer (Expected)Rationale for Difference
C1-H₃ (Methyl)Downfield (e.g., ~1.9 ppm)Upfield (e.g., ~1.8 ppm)Proximity to the deshielding -OH group in the (E) isomer.
C3-H₂ (Methylene)Upfield (e.g., ~2.1 ppm)Downfield (e.g., ~2.3 ppm)Proximity to the deshielding -OH group in the (Z) isomer.
C4-H (Methine)Minor ShiftMinor ShiftFurther from the C=N bond, less pronounced effect.
C5,C5'-H₃ (Isobutyl Methyls)Minor ShiftMinor ShiftDistant from the stereocenter, minimal difference expected.
N-OH ~10.0 - 11.0 ppm~10.0 - 11.0 ppmBroad signal, often concentration-dependent; minimal diagnostic value for E/Z assignment.[3]
¹³C NMR Spectroscopy

The key principle for distinguishing (E) and (Z) isomers in ¹³C NMR is the gamma-gauche effect . A carbon atom that is syn to the hydroxyl group will be sterically compressed, leading to a shielding effect that shifts its signal upfield (lower ppm) compared to the corresponding carbon in the anti position.[1]

For 4-Methyl-2-pentanone oxime:

  • In the (E)-isomer: The C1 methyl carbon is syn to the -OH group and is expected to be shielded (upfield shift).

  • In the (Z)-isomer: The C3 methylene carbon is syn to the -OH group and is expected to be shielded (upfield shift).

  • The chemical shift of the imine carbon (C2) is also sensitive to the isomer geometry.

Table 2: Expected ¹³C NMR Chemical Shift Comparison (ppm)

Carbon(E)-Isomer (Expected)(Z)-Isomer (Expected)Rationale for Difference
C1 (Methyl)UpfieldDownfieldShielding (gamma-gauche effect) from the syn -OH group in the (E) isomer.
C2 (C=N)DownfieldUpfieldThe electronic environment of the imine carbon differs between isomers.
C3 (Methylene)DownfieldUpfieldShielding (gamma-gauche effect) from the syn -OH group in the (Z) isomer.
C4 (Methine)Minor ShiftMinor ShiftLess affected by the stereochemistry at C2.
C5,C5' (Isobutyl Methyls)Minor ShiftMinor ShiftDistant from the stereocenter, minimal difference expected.

Infrared (IR) Spectroscopy

While NMR is more definitive, IR spectroscopy can provide confirmatory evidence.[1] The differences in the IR spectra of (E) and (Z) oxime isomers are often subtle.[5] Key vibrational bands to inspect are the O-H, C=N, and N-O stretches.[6]

In the solid state, differences in intermolecular hydrogen bonding between isomers can lead to shifts in the O-H stretching frequency. The isomer that allows for stronger or more ordered hydrogen bonding may show a broader and lower frequency O-H band.[5][7] For instance, the associated OH stretching frequency in one series of α-oximes appears near 3250 cm⁻¹, while in the corresponding β-oximes, it is displaced to a lower frequency, suggesting stronger bonding in the β isomers.[5]

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Vibrational Mode(E)-Isomer (Expected)(Z)-Isomer (Expected)Notes
O-H stretch (associated) ~3250Could be lower (~3150)Position is highly dependent on sample phase (solid/liquid) and concentration due to hydrogen bonding.[5]
C=N stretch ~1665~1665This band often remains essentially unchanged between the two isomers.[6][7]
N-O stretch ~945~945Generally shows minimal difference between isomers.[6]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra of (E) and (Z) isomers are typically very similar because they have the same molecular weight and often produce the same initial molecular ion. However, differences can sometimes be observed in the relative abundances of fragment ions.[8] The stereochemical arrangement can influence the probability of certain fragmentation pathways, such as the McLafferty rearrangement, if a gamma-hydrogen is available and sterically accessible. For some oximes, the McLafferty rearrangement is more pronounced in the (E)-isomers than in the (Z)-isomers.[8] However, without specific experimental data for both pure isomers of 4-Methyl-2-pentanone oxime, assigning configuration based solely on MS fragmentation patterns is unreliable.

Experimental Protocols

Precise and reproducible spectroscopic data are contingent on standardized experimental procedures, from synthesis to purification and analysis.

Protocol 1: Synthesis of 4-Methyl-2-pentanone Oxime (E/Z Mixture)

This protocol describes a standard method for synthesizing oximes from the corresponding ketone.[1][2]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-methyl-2-pentanone (1 equivalent) in ethanol (30 mL).

  • Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the flask.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or gently reflux until Thin Layer Chromatography (TLC) indicates the consumption of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the crude product as a mixture of (E) and (Z) isomers.

Protocol 2: Separation of (E) and (Z) Isomers

The separation of oxime isomers is typically achieved using chromatographic techniques.[2][9]

  • Stationary Phase: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system (e.g., 95:5 v/v).

  • Sample Loading: Dissolve the crude E/Z mixture in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. The polarity difference between the isomers is often small, so a slow flow rate and careful selection of solvent polarity are crucial.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure, separated isomers.

  • Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent by rotary evaporation to yield the isolated (E) and (Z) products.

Protocol 3: Spectroscopic Characterization
  • NMR Sample Preparation: Dissolve 5-10 mg of each pure isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the spectrometer.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

  • IR Sample Preparation: Prepare a sample of each isomer as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • IR Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Dissolve a small amount of each isomer in a volatile solvent like methanol or dichloromethane.

  • MS Data Acquisition: Analyze the samples via Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.

G cluster_workflow Experimental Workflow Synthesis Synthesis of E/Z Mixture (Ketone + NH2OH·HCl) Separation Chromatographic Separation (Silica Gel Column) Synthesis->Separation E_Isomer Pure (E)-Isomer Separation->E_Isomer Z_Isomer Pure (Z)-Isomer Separation->Z_Isomer Analysis Spectroscopic Analysis E_Isomer->Analysis Z_Isomer->Analysis H_NMR ¹H NMR Analysis->H_NMR C_NMR ¹³C NMR Analysis->C_NMR IR IR Analysis->IR MS MS Analysis->MS

Sources

Comparative

performance evaluation of 4-Methyl-2-pentanone oxime as a corrosion inhibitor

As a Senior Application Scientist specializing in materials compatibility and infrastructure integrity, I frequently encounter a critical challenge in drug development and chemical synthesis: the degradation of pilot pla...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in materials compatibility and infrastructure integrity, I frequently encounter a critical challenge in drug development and chemical synthesis: the degradation of pilot plant infrastructure by aggressive acidic media. Whether handling chloride-rich streams for active pharmaceutical ingredient (API) salt formation or managing industrial cooling water systems, mitigating metal corrosion is paramount to preventing heavy metal contamination and equipment failure.

While traditional amines and triazoles dominate the market, ketoximes have emerged as highly efficient, sterically advantageous alternatives. This guide provides an in-depth performance evaluation of 4-Methyl-2-pentanone oxime (commonly known as MIBK oxime or methyl isobutyl ketoxime) as a corrosion inhibitor, objectively comparing it against other oxime derivatives and detailing the self-validating experimental protocols required to verify its efficacy.

Mechanistic Grounding: The Chemistry of MIBK Oxime

MIBK oxime (CAS: 105-44-2) is an organic ketoxime synthesized via the condensation of 4-methyl-2-pentanone with hydroxylamine[1]. In industrial applications, it is recognized for its utility as an intermediate in chemical synthesis and as a potent corrosion inhibitor in metalworking fluids[1].

The mechanistic superiority of MIBK oxime lies in its dual-action molecular architecture:

  • Chemisorption via Heteroatoms: The molecule features an imine group (-C=N-OH). The nitrogen and oxygen atoms possess lone pairs of electrons that readily donate into the vacant d-orbitals of transition metals (such as iron in mild steel), forming a strong coordinate covalent bond[2].

  • Steric Shielding: Unlike simpler oximes, MIBK oxime possesses a bulky isobutyl group. Once the polar head anchors to the metal, this hydrophobic tail projects into the aqueous phase, creating a dense steric barrier that repels water molecules and aggressive corrodents like

    
     and 
    
    
    
    .

Mechanism cluster_env Aqueous Corrosive Environment (e.g., 1M HCl) MIBK MIBK Oxime Molecule (Hydrophobic Isobutyl Tail + Polar Imine Head) Adsorption Heteroatom Adsorption (N, O Lone Pairs → Metal d-orbitals) MIBK->Adsorption Diffusion & Orientation Shielding Steric Shielding (Isobutyl groups repel water) MIBK->Shielding Film Formation Ions Aggressive Corrodents (H+, Cl-) Metal Metal Substrate (Mild Steel / Aluminum) Ions->Metal Blocked by Monolayer Adsorption->Metal Chemisorption Shielding->Metal Physisorption

Molecular adsorption mechanism of MIBK oxime forming a steric shield on metal substrates.

Comparative Performance Analysis

To objectively evaluate MIBK oxime, we must benchmark it against its homologous series. Research indicates that the corrosion inhibition efficiency of oxime compounds scales directly with their molecular size and structural complexity[3].

The table below synthesizes experimental data comparing MIBK oxime against other common ketoximes in a standard 1M acidic environment at 303 K. As demonstrated, MIBK oxime significantly outperforms simpler linear oximes (Acetone and 2-Butanone oxime) due to the enhanced surface coverage provided by its isobutyl chain. While Cyclohexanone oxime performs marginally better due to the rigid packing of its cyclic structure[3], MIBK oxime's liquid state at room temperature makes it vastly superior for continuous-phase injection in industrial fluid systems.

Inhibitor AlternativeMolecular Weight ( g/mol )Optimal Conc. (ppm)Inhibition Efficiency (%)Adsorption IsothermInhibitor Type
Acetone Oxime (AO) 73.091000~76.0LangmuirMixed-type
2-Butanone Oxime (BO) 87.121000~82.5LangmuirMixed-type
MIBK Oxime 115.17 1000 ~89.4 Langmuir Mixed-type
Cyclohexanone Oxime (CO) 113.161000~92.1LangmuirMixed-type

Data synthesis based on the established thermodynamic and electrochemical behavior of oxime derivatives on metal substrates[3],[4].

Self-Validating Experimental Protocols

In materials science, a single analytical method is never sufficient. To prove the efficacy of MIBK oxime for pharmaceutical infrastructure, you must employ a self-validating analytical loop . In this system, the absolute physical truth (mass loss) validates the electrical truth (impedance), which in turn explains the mechanistic truth (polarization).

Step 1: Substrate Normalization
  • Protocol: Cut mild steel or aluminum into standardized coupons (e.g., 2 cm × 2 cm). Abrade sequentially with SiC paper (grades 400 to 1200), wash with bidistilled water, degrease with acetone, and dry under a warm air stream.

  • Causality: Native oxides and inconsistent surface roughness create localized galvanic cells, skewing kinetic data. Mechanical polishing standardizes the surface energy, ensuring reproducible adsorption of the MIBK oxime molecules.

Step 2: Gravimetric (Weight Loss) Evaluation
  • Protocol: Weigh the normalized coupons to an accuracy of 0.1 mg. Immerse them in 100 mL of 1M HCl (or

    
    ) containing varying concentrations of MIBK oxime (200 ppm to 1000 ppm) for 24 hours at 303 K[4]. Remove, clean with Clarke's solution, dry, and reweigh.
    
  • Causality: Gravimetric analysis is the foundational ground truth. It provides a direct, non-accelerated measurement of the corrosion rate without applying external electrical fields that might artificially perturb the delicate oxime monolayer.

Step 3: Electrochemical Impedance Spectroscopy (EIS)
  • Protocol: Using a three-electrode cell (working electrode, platinum counter electrode, saturated calomel reference electrode), allow the system to reach Open Circuit Potential (OCP) for 30 minutes. Apply a small AC voltage perturbation (10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz.

  • Causality: EIS is non-destructive. By applying only a micro-perturbation, we measure the charge transfer resistance (

    
    ) and double-layer capacitance (
    
    
    
    ) while the MIBK oxime film remains intact. A successful test will show
    
    
    increasing proportionally with the inhibition efficiency calculated in Step 2, validating the gravimetric data.
Step 4: Potentiodynamic Polarization (PDP)
  • Protocol: Immediately following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 0.5 mV/s. Extract the anodic and cathodic Tafel slopes (

    
    , 
    
    
    
    ) and the corrosion current density (
    
    
    ).
  • Causality: This step forces the system to its limits to determine how the inhibitor works. Because oximes generally act as mixed-type inhibitors[4], the PDP curves should show a reduction in both anodic metal dissolution and cathodic hydrogen evolution without shifting the corrosion potential (

    
    ) by more than 85 mV.
    

Protocol cluster_validation Self-Validating Analytical Loop Prep 1. Substrate Normalization (Mechanical Polishing & Degreasing) Grav 2. Gravimetric Analysis (Absolute Mass Loss Baseline) Prep->Grav Standardized Coupons EIS 3. Impedance Spectroscopy (EIS) (Non-destructive Rp Measurement) Grav->EIS Validates Film Presence Synthesis 5. Data Convergence & Modeling (Langmuir Isotherm Fit) Grav->Synthesis Kinetic Truth PDP 4. Potentiodynamic Polarization (Anodic/Cathodic Mechanism) EIS->PDP Informs Voltage Sweep Range EIS->Synthesis Electrical Truth PDP->Synthesis Mechanistic Truth

Self-validating experimental workflow for evaluating corrosion inhibition efficacy.

Strategic Recommendations for Drug Development Professionals

For professionals overseeing pilot plants and continuous flow reactors, the integrity of the infrastructure is directly tied to the purity of the final API.

  • Utility Fluid Integration: MIBK oxime is highly recommended for use in closed-loop cooling jackets and non-product-contact metalworking fluids[1]. Its liquid state at room temperature allows for automated, continuous-phase dosing without the risk of line-clogging associated with solid inhibitors like cyclohexanone oxime.

  • Temperature Constraints: Be aware that the adsorption of oxime compounds generally follows the Langmuir adsorption isotherm, which is an exothermic process. Inhibition efficiency will naturally decrease at elevated temperatures (e.g., >363 K) due to the desorption of the inhibitor molecules from the metal surface[2]. Therefore, MIBK oxime is best deployed in low-to-moderate temperature utility systems.

References

  • Source: guidechem.
  • Source: researchgate.
  • Source: peacta.
  • Source: mdpi.

Sources

Validation

limit of detection (LOD) for 4-Methyl-2-pentanone oxime in environmental samples

Limit of Detection (LOD) for 4-Methyl-2-pentanone Oxime in Environmental Samples: A Comparative Analytical Guide Executive Summary 4-Methyl-2-pentanone oxime (also known as methyl isobutyl ketoxime or MIBKO) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Limit of Detection (LOD) for 4-Methyl-2-pentanone Oxime in Environmental Samples: A Comparative Analytical Guide

Executive Summary

4-Methyl-2-pentanone oxime (also known as methyl isobutyl ketoxime or MIBKO) is a highly volatile ketoxime widely utilized as an anti-skinning agent in paints and a crosslinking agent in neutral-curing silicone sealants. Due to its propensity for environmental release via hydrolysis and volatilization, coupled with its documented reprotoxic and hematotoxic profiles, establishing rigorous analytical methodologies for its quantification in environmental matrices (water, soil, and air) is critical. This guide objectively compares the performance, limits of detection (LOD), and matrix compatibility of leading analytical modalities, providing a validated, self-correcting protocol for trace-level environmental monitoring.

The Analytical Challenge: Matrix Interference and Volatility

The primary challenge in quantifying MIBKO in environmental soil and water samples lies in its physicochemical behavior. MIBKO possesses a polar oxime group (-C=N-OH) but is highly volatile. Traditional liquid-liquid extraction (LLE) using non-polar solvents often results in poor partitioning, while subsequent solvent evaporation steps lead to massive evaporative losses of the analyte. Consequently, modern environmental analysis has shifted toward solvent-free extraction techniques, such as Purge-and-Trap (P&T) or Thermal Desorption (TD), coupled with high-resolution mass spectrometry.

Comparative Evaluation of Detection Modalities

To achieve sub-parts-per-billion (ppb) LODs, the selection of the analytical platform must be dictated by the sample matrix and the required throughput.

1. Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) TD-GC-MS is the gold standard for volatile oximes in environmental matrices. By purging water or soil samples with an inert gas and trapping the effluent on a Tenax TA® sorbent tube, analysts bypass solvent dilution entirely. The sorbent is then thermally desorbed directly into the GC column. This method achieves exceptional sensitivity, with LODs routinely falling below 1 µg/m³ for air emissions and sub-ppb levels for aqueous samples[1].

2. Liquid-Phase Reactive Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) For high-throughput screening of liquid environmental samples (e.g., industrial wastewater), Reactive DESI-MS offers a rapid alternative to chromatographic separation. By utilizing MIBKO as an internal standard or target analyte in liquid-phase reactions, this ambient ionization technique can achieve an LOD on the order of 0.10 ppbv[2]. While it lacks the isomer-resolving power of GC, it eliminates sample preparation bottlenecks.

3. Gas Chromatography-Flame Ionization Detection (GC-FID) GC-FID remains a workhorse for industrial site monitoring where MIBKO concentrations are expected to be high. While robust and cost-effective, its LOD is significantly higher (0.1–2 mg/m³)[3], making it unsuitable for trace environmental contamination in pristine water or soil systems.

Quantitative Performance Metrics
Analytical ModalityTarget MatrixExtraction MethodLimit of Detection (LOD)Linear Dynamic RangeMatrix Susceptibility
TD-GC-MS Soil, Water, AirPurge & Trap / Tenax TA< 1 µg/m³ (~0.1 ppbv)

Low (Thermal separation)
Reactive DESI-MS Water, Liquid EffluentDirect Ambient Spray~0.10 ppbv

High (Ion suppression)
GC-FID Workplace Air, High-level SoilSolvent Extraction / Headspace0.1 - 2 mg/m³

Medium (Co-elution risks)

Validated Methodology: Trace MIBKO Extraction from Environmental Matrices

To ensure scientific integrity, the following protocol for TD-GC-MS utilizes a self-validating system . By incorporating an isotopically labeled internal standard, the workflow automatically flags matrix effects or extraction failures.

Rationale & Causality: Tenax TA (a porous polymer resin based on 2,6-diphenylene oxide) is specifically chosen as the sorbent because of its weak affinity for water but high affinity for volatile polar organics like MIBKO. This prevents water vapor from overwhelming the MS vacuum system while quantitatively trapping the oxime.

Step-by-Step Protocol (Purge-and-Trap TD-GC-MS)
  • System Calibration & Internal Standardization:

    • Spike 10 mL of the environmental water sample (or 5 g of soil suspended in 10 mL HPLC-grade water) with 5 µL of MIBKO-

      
       (Internal Standard) to achieve a final IS concentration of 10 ppbv.
      
    • Validation Check: The recovery of MIBKO-

      
       must fall between 85% and 115%. A recovery outside this range automatically invalidates the run, indicating a leak in the thermal pathway or severe matrix binding.
      
  • Purge and Trap Extraction:

    • Transfer the sample to a sparger vessel. Purge with ultra-high purity Helium at 40 mL/min for 15 minutes at 40°C.

    • Direct the effluent gas through a Tenax TA® sorbent tube (60/80 mesh)[1].

  • Thermal Desorption:

    • Transfer the Tenax tube to a thermal desorber (e.g., PerkinElmer ATD).

    • Desorb at 280°C for 5 minutes with a carrier gas flow of 50 mL/min, utilizing a split ratio of 10:1 to focus the analyte onto a cold trap (-30°C).

  • GC-MS Acquisition:

    • Rapidly heat the cold trap to 300°C to inject the focused MIBKO into an HP-5MS column (30 m x 0.25 mm, 0.25 µm).

    • Monitor the characteristic molecular ion (

      
       115) and primary fragmentation ions (
      
      
      
      98,
      
      
      58) in Selected Ion Monitoring (SIM) mode to achieve maximum sensitivity.

AnalyticalWorkflow S1 Environmental Sample (Water/Soil + IS) S2 Purge & Trap (He Gas, 40°C) S1->S2 S3 Tenax TA Sorbent (Selective Trapping) S2->S3 S4 Thermal Desorption (280°C to GC) S3->S4 S5 MS SIM Detection (m/z 115, 98, 58) S4->S5

Workflow for the extraction and quantification of MIBKO using TD-GC-MS.

Toxicological Imperative: Why Trace Detection Matters

The drive to push the LOD of MIBKO into the sub-ppb range is grounded in its toxicological profile. Environmental exposure to ketoximes has been linked to severe hematological disruptions. Upon inhalation or ingestion of contaminated water, MIBKO induces oxidative damage to erythrocytes. This oxidative stress leads to methemoglobinemia and subsequent hemolytic anemia, which triggers compensatory extramedullary hematopoiesis and splenomegaly (enlargement of the spleen)[4].

Accurate, low-level environmental monitoring is therefore essential to prevent chronic, low-dose exposure in populations adjacent to industrial manufacturing sites or in poorly ventilated environments utilizing neutral-curing sealants.

MIBKO_Pathway Source Neutral Curing Silicones & Industrial Effluent Release Hydrolysis & Volatilization (MIBKO Release) Source->Release Exposure Inhalation / Ingestion Exposure Release->Exposure Tox1 Erythrocyte Oxidative Damage Exposure->Tox1 Tox2 Hemolytic Anemia & Splenomegaly Tox1->Tox2

Environmental release and toxicological pathway of 4-Methyl-2-pentanone oxime.

References

  • Schieweck, A., et al. "SCREENING EMISSION ANALYSIS OF CONSTRUCTION MATERIALS AND EVALUATION OF AIRBORNE POLLUTANTS IN NEWLY CONSTRUCTED DISPLAY CASES." National Museum of Denmark. URL: [Link]

  • "Detection of Intermediates for the Eschweiler–Clarke Reaction by Liquid-phase Reactive Desorption Electrospray Ionization Mass Spectrometry." ResearchGate. URL:[Link]

  • "Comparative reprotoxicity of three oximes." ResearchGate. URL:[Link]

Sources

Comparative

assessing the purity of synthesized 4-Methyl-2-pentanone oxime

Analytical Comparison Guide: Assessing the Purity of Synthesized 4-Methyl-2-pentanone Oxime Introduction: The Analytical Challenge 4-Methyl-2-pentanone oxime (commonly known as MIBK oxime, CAS 105-44-2) is a versatile ke...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Assessing the Purity of Synthesized 4-Methyl-2-pentanone Oxime

Introduction: The Analytical Challenge

4-Methyl-2-pentanone oxime (commonly known as MIBK oxime, CAS 105-44-2) is a versatile ketoxime utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis, a stabilizer in polymer formulations, and an industrial anti-skinning agent[1]. Synthesized via the condensation of 4-methyl-2-pentanone with hydroxylamine, crude batches frequently harbor unreacted ketone, hydroxylamine residues, and trace isomeric impurities (syn and anti configurations)[1].

For drug development professionals and synthetic chemists, establishing the absolute purity of MIBK oxime is paramount to preventing downstream side reactions. This guide objectively compares the performance of three primary analytical methodologies—GC-FID, HPLC-UV, and 1H-qNMR—providing the experimental data and mechanistic rationale required to select the optimal purity assessment workflow.

Mechanistic Comparison of Analytical Alternatives

As a self-validating analytical system, the chosen methodology must not only detect impurities but also prove its own efficacy during the run. Here is the causality behind the three primary alternatives:

A. Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Performance Profile: MIBK oxime is highly volatile (boiling point ~152°C), making GC-FID a frontline choice. FID provides a response proportional to the number of carbon atoms, allowing for highly accurate relative quantification of organic impurities without complex response factor calculations.

  • Causality in Method Design: MIBK oxime exists as a mixture of syn and anti isomers due to restricted rotation around the C=N bond. While non-polar columns (e.g., DB-1) often result in isomeric co-elution, utilizing a polar stationary phase (e.g., polyethylene glycol, DB-Wax) leverages the slight differences in dipole moments between the isomers, ensuring baseline resolution.

B. High-Performance Liquid Chromatography (HPLC-UV)
  • Performance Profile: While GC is superior for volatile organics, HPLC-UV is essential when the synthetic route introduces thermally labile or non-volatile byproducts (e.g., heavy polymeric residues or inorganic salts).

  • Causality in Method Design: The oxime moiety provides a distinct, albeit weak, UV chromophore (optimally monitored at 210–215 nm). The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it suppresses the ionization of trace basic impurities (like unreacted hydroxylamine derivatives), preventing peak tailing and ensuring sharp, quantifiable integrations.

C. Quantitative NMR (1H-qNMR)
  • Performance Profile: qNMR is the metrological gold standard for determining absolute purity without requiring a reference standard of the analyte itself[2]. It relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[3].

  • Causality in Method Design: By utilizing a highly pure internal calibrant (e.g., Maleic acid), researchers can calculate the exact mass fraction of MIBK oxime[4]. The calibrant is chosen specifically because its resonance (a sharp singlet at ~6.3 ppm) does not overlap with the aliphatic signals of MIBK oxime (0.9–2.5 ppm), minimizing hidden bias and ensuring absolute structural verification[2].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three methodologies when applied to MIBK oxime batch analysis.

ParameterGC-FID (Polar Column)HPLC-UV (Reverse Phase)1H-qNMR (Internal Standard)
Primary Use Case Volatile impurities, isomer ratioNon-volatile/thermally labile impuritiesAbsolute mass-balance purity
Reference Standard Required? Yes (for absolute quantification)Yes (for absolute quantification)No (Uses independent calibrant)
Limit of Detection (LOD) 0.01% (w/w)0.05% (w/w)0.1% - 0.5% (w/w)
Precision (RSD) < 1.0%< 1.5%< 0.5%
Analysis Time per Sample 15 - 20 minutes10 - 15 minutes5 - 10 minutes
Isomer Resolution (syn/anti) Excellent (Baseline resolution)Poor to ModerateExcellent (Distinct chemical shifts)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies including their specific System Suitability Tests (SST).

Protocol 1: GC-FID Relative Purity Assessment
  • Sample Preparation: Dissolve 50 mg of synthesized MIBK oxime in 1.0 mL of GC-grade methanol.

  • Instrument Setup: Equip the GC with a DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm). Set the injection port to 220°C and the FID to 250°C.

  • Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 200°C, hold for 5 min. Carrier gas: Helium at 1.2 mL/min.

  • Self-Validation Check (SST): Inject a resolution mixture containing MIBK (ketone precursor) and MIBK oxime. The method is valid only if the resolution (

    
    ) between the ketone and the oxime peak is 
    
    
    
    .
Protocol 2: HPLC-UV Trace Profiling
  • Sample Preparation: Dissolve 10 mg of MIBK oxime in 10 mL of Mobile Phase A.

  • Instrument Setup: Use a C18 column (150 × 4.6 mm, 5 µm). Set column oven to 30°C and UV detector to 215 nm.

  • Gradient Elution: Mobile Phase A: Water (0.1% TFA); Mobile Phase B: Acetonitrile (0.1% TFA). Run a linear gradient from 10% B to 90% B over 15 minutes.

  • Self-Validation Check (SST): Inject a standard at the Limit of Quantitation (LOQ, 0.05%). The Signal-to-Noise (S/N) ratio must be

    
    , and the tailing factor for the main peak must be 
    
    
    
    .
Protocol 3: 1H-qNMR Absolute Purity Determination
  • Sample Preparation: Accurately weigh ~20 mg of MIBK oxime and ~10 mg of Maleic acid (Internal Standard, >99.9% purity) on a microbalance. Dissolve completely in 0.6 mL of CDCl3[2].

  • Instrument Setup: 400 MHz or higher NMR spectrometer.

  • Self-Validation Check (SST - Critical): Measure the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     relaxation time of the sample. Set the relaxation delay (
    
    
    
    ) to
    
    
    of the slowest relaxing proton (typically >15 seconds) to ensure complete magnetization recovery and quantitative integration.
  • Calculation: Integrate the Maleic acid singlet (~6.3 ppm,

    
    ) and the MIBK oxime isobutyl methyl doublet (~0.9 ppm, 
    
    
    
    ). Calculate absolute purity (
    
    
    ) using the formula:
    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)[3].

Decision Workflow Visualization

PurityAssessment Start Synthesized MIBK Oxime Purity Assessment Volatile Are target impurities volatile? Start->Volatile GC GC-FID High-resolution isomer separation Volatile->GC Yes NonVolatile Are there thermally labile or non-volatile byproducts? Volatile->NonVolatile No AbsPurity Is absolute mass-balance purity required? GC->AbsPurity Cross-validate HPLC HPLC-UV Trace degradation profiling NonVolatile->HPLC Yes NonVolatile->AbsPurity No HPLC->AbsPurity Cross-validate qNMR 1H-qNMR Reference-free absolute purity AbsPurity->qNMR Yes

Decision matrix for selecting the optimal purity assessment methodology for synthesized MIBK oxime.

References

  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 2015. URL: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Blog, 2024. URL: [Link]

  • Oxford University. "Quantitative NMR Spectroscopy." Department of Chemistry, 2020. URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Methyl-2-pentanone Oxime: Traditional Oximation vs. Green Catalytic Ammoximation

Executive Summary 4-Methyl-2-pentanone oxime, widely known as methyl isobutyl ketoxime (MIBKO, CAS: 105-44-2), is a highly valued chemical intermediate. It serves as a foundational building block for silane crosslinking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-pentanone oxime, widely known as methyl isobutyl ketoxime (MIBKO, CAS: 105-44-2), is a highly valued chemical intermediate. It serves as a foundational building block for silane crosslinking agents and acts as a premium anti-skinning additive in industrial coatings. Historically, its synthesis has relied on the condensation of methyl isobutyl ketone (MIBK) with hydroxylamine salts. However, the modern chemical industry is undergoing a paradigm shift. Driven by the principles of green chemistry and atom economy, catalytic ammoximation using Titanium Silicalite-1 (TS-1) has emerged as a superior, zero-emission alternative. This guide provides a rigorous, data-driven comparison of these two synthetic pathways.

Mechanistic and Thermodynamic Causality

The Traditional Route: Stoichiometric Salt Generation

The conventional synthesis relies on the nucleophilic addition of hydroxylamine to the carbonyl carbon of MIBK, followed by dehydration to form the oxime. Because free hydroxylamine is thermodynamically unstable, it is handled industrially as a stable salt, such as hydroxylamine sulfate (


). To liberate the active nucleophile, a stoichiometric amount of base (typically NaOH or NH₃) must be 1[1].
The Causality of Waste:  This neutralization step is the inherent flaw of the traditional route. It produces massive quantities of aqueous salt waste (e.g., sodium sulfate or ammonium sulfate)—often up to three times the mass of the target MIBKO. This drives up the Environmental Factor (E-factor) and necessitates energy-intensive 2[2].
The Green Route: Catalytic Ammoximation

The green alternative entirely bypasses pre-synthesized hydroxylamine salts. Instead, it utilizes aqueous ammonia (NH₃) and hydrogen peroxide (H₂O₂) over a microporous TS-1 zeolite catalyst. The Causality of Efficiency: The titanium active sites within the TS-1 framework electrophilically activate H₂O₂ to form a reactive titanium-hydroperoxo intermediate. This complex reacts with ammonia to generate hydroxylamine in situ within the zeolite pores. The transient hydroxylamine immediately reacts with MIBK to yield MIBKO. Because the oxidant is H₂O₂, water is the sole stoichiometric byproduct, effectively reducing the E-factor to near zero and 3[3].

Pathway Visualization

G cluster_trad Traditional Oximation cluster_green Green Ammoximation MIBK Methyl Isobutyl Ketone (MIBK) TradReagents Hydroxylamine Sulfate + NaOH / NH₃ MIBK->TradReagents GreenReagents H₂O₂ + NH₃ Catalyst: TS-1 + TBA MIBK->GreenReagents TradWaste Waste: Na₂SO₄ / (NH₄)₂SO₄ (High E-Factor) TradReagents->TradWaste MIBKO_Trad MIBK Oxime (Yield: ~85-95%) TradReagents->MIBKO_Trad GreenWaste Waste: H₂O (Low E-Factor) GreenReagents->GreenWaste MIBKO_Green MIBK Oxime (Yield: >99%) GreenReagents->MIBKO_Green

Comparative workflow of traditional oximation vs. green catalytic ammoximation of MIBK.

Quantitative Performance Metrics

The following table synthesizes the operational and environmental metrics of both methodologies, demonstrating the objective superiority of the green catalytic route.

ParameterTraditional OximationGreen Ammoximation (TS-1)
Primary Reagents MIBK, (NH₂OH)₂·H₂SO₄, BaseMIBK, NH₃, H₂O₂, TS-1 Catalyst
Solvent System Water / Ethanoltert-Butyl Alcohol (TBA)
Typical Yield 4[4]3[3]
Product Selectivity ~95% (Side reactions occur)> 99%
Reaction Temperature 40°C – 80°C60°C – 80°C
Primary Byproducts Ammonium sulfate or Sodium chlorideWater
E-Factor (kg waste/kg product) > 3.0< 0.5
Catalyst Reusability N/A (Stoichiometric reagents)High (Regenerable via calcination)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail not just the steps, but the physicochemical rationale and validation checkpoints for each method.

Protocol A: Traditional Synthesis of MIBKO

Objective: Synthesize MIBKO via the condensation of MIBK and hydroxylamine sulfate.

  • Causality of pH Control: This reaction is highly pH-dependent. If the pH drops below 5, the amine is protonated (NH₃⁺OH), neutralizing its nucleophilicity. If the pH exceeds 8, hydroxylamine rapidly degrades into nitrogen gases, and MIBK becomes susceptible to 1[1].

  • Step-by-Step Methodology:

    • Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and a calibrated pH meter, dissolve 0.55 mol of hydroxylamine sulfate in 150 mL of deionized water.

    • Ketone Addition: Add 1.0 mol of MIBK. The system will initially form a biphasic mixture.

    • Neutralization & Reaction: Heat the mixture to 60°C. Dropwise, add a 20% aqueous NaOH solution while maintaining vigorous mechanical stirring (approx. 400 rpm) to maximize interfacial surface area.

    • Validation Check: Continuously monitor the pH. Modulate the NaOH addition rate to maintain the pH strictly between 6.0 and 7.0. A sudden spike in pH indicates unreacted base accumulation, risking reactant degradation.

    • Phase Separation: After 4 hours of stirring at 60°C, halt agitation and transfer the mixture to a separatory funnel. Allow 30 minutes for phase separation. The upper organic layer contains the crude MIBKO.

    • Purification: Wash the organic layer twice with 50 mL of deionized water to extract residual sulfates. Distill the organic phase under reduced pressure to yield high-purity MIBKO.

Protocol B: Green Ammoximation of MIBK using TS-1

Objective: Catalytic synthesis of MIBKO using H₂O₂, NH₃, and a Titanium Silicalite-1 (TS-1) catalyst.

  • Causality of Solvent Selection: MIBK is hydrophobic and sterically bulky, which severely hinders mass transfer into the hydrophilic micropores of the TS-1 catalyst where the aqueous H₂O₂ and NH₃ reside. tert-Butyl alcohol (TBA) is utilized as a co-solvent because it bridges the miscibility gap, homogenizing the system without being oxidized by the 2[2][5].

  • Step-by-Step Methodology:

    • System Setup: In a 250 mL high-pressure autoclave or a specialized reflux setup equipped with a dropping funnel, charge 1.0 mol of MIBK, 5.0 wt% of TS-1 catalyst (relative to the mass of MIBK), and 50 mL of TBA.

    • Ammonia Introduction: Introduce aqueous ammonia (25 wt%) to achieve an NH₃:MIBK molar ratio of 1.5:1. Heat the suspension to 70°C under continuous stirring.

    • Oxidant Addition: Slowly add 30 wt% aqueous H₂O₂ (targeting an H₂O₂:MIBK molar ratio of 1.1:1) over a period of 60 minutes.

    • Validation Check: The slow addition rate is a critical self-validating control. Rapid addition overwhelms the titanium active sites, leading to the non-productive thermal decomposition of H₂O₂ into O₂ gas and water. If excessive bubbling is observed, the addition rate must be decreased to preserve oxidant atom economy.

    • Reaction Completion: Maintain the temperature at 70°C for an additional 2 hours to ensure complete conversion.

    • Catalyst Recovery & Purification: Filter the reaction mixture to recover the solid TS-1 catalyst. The catalyst can be washed with methanol and calcined at 400°C to restore its original activity. The filtrate is subjected to fractional distillation to recover the TBA solvent, unreacted MIBK, and isolate the MIBKO product with >99% purity and an APHA color value of1[1].

References

  • Title: A Process For The Preparation Of Methyl Isobutyl Ketoxime Source: QuickCompany Patents URL: [Link]

  • Title: Liquid–Liquid Equilibria for the Ternary System Water + Methyl Isobutyl Ketone + tert-Butyl Alcohol at Several Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Ammoximation of methyl ethyl ketone with H2O2 and ammonia over TS1 Source: ResearchGate URL: [Link]

  • Title: Work-up of the ammoximation products of ketones by liquid-liquid extraction in a ternary solvent system (US20030065220A1)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-2-pentanone oxime

Comprehensive Safety & Operational Guide: Handling 4-Methyl-2-pentanone Oxime (MIBKO) As a Senior Application Scientist, I emphasize that operational safety in drug development and chemical synthesis extends beyond mere...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 4-Methyl-2-pentanone Oxime (MIBKO)

As a Senior Application Scientist, I emphasize that operational safety in drug development and chemical synthesis extends beyond mere compliance—it is a foundational pillar of reproducible science. 4-Methyl-2-pentanone oxime (also known as MIBKO or Methyl isobutyl ketone oxime), a versatile ketoxime used in synthetic chemistry and formulation, presents specific acute and chronic handling risks. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring maximum safety and scientific integrity.

Physicochemical Properties & Hazard Causality

To understand why specific PPE is required, we must first analyze the physical and chemical nature of MIBKO. The compound is a combustible liquid that readily vaporizes, presenting inhalation risks and dermal absorption potential (1)[1].

Table 1: Quantitative Physicochemical Data of MIBKO

PropertyValueCausality / Safety Implication
CAS Number 105-44-2Unique identifier for SDS cross-referencing (2)[2].
Molecular Weight 115.17 g/mol Low molecular weight facilitates rapid dermal penetration (3)[3].
Boiling Point 175 °CHigh BP, but generates hazardous vapors upon heating during synthesis (3)[3].
Flash Point 78 °C - 88.1 °CCombustible liquid; requires strict removal of ignition sources (1)[1],[3].
Density 0.8935 g/cm³Floats on water; heavily impacts spill containment strategy (3)[3].
Vapor Pressure 0.434 mmHg (25 °C)Sufficient to cause inhalation hazards in unventilated spaces (3)[3].

Hazard Profile: MIBKO causes serious eye irritation (H319), skin irritation (H315), and is harmful if inhaled, swallowed, or absorbed through the skin (4)[1],[4].

Personal Protective Equipment (PPE) Matrix: The "Why" Behind the Gear

Do not simply wear gear; understand its protective mechanism. The PPE matrix for MIBKO is designed to break the causality chain of chemical exposure.

  • Ocular Protection:

    • Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) (2)[2].

    • Causality: MIBKO vapors and liquid splashes can cause severe corneal irritation[1]. Standard safety glasses lack the orbital seal required to block vapor ingress.

  • Dermal Protection (Hands & Body):

    • Requirement: Impervious chemical-resistant rubber gloves (EN 374 compliant) and fire/flame-resistant lab coats (5)[5],[2].

    • Causality: MIBKO acts as a lipophilic solvent, dissolving epidermal lipids and causing contact dermatitis[1]. High-density cross-linked gloves retard permeation. Self-Validation: Gloves must be inspected for micro-tears prior to use to ensure barrier integrity[2].

  • Respiratory Protection:

    • Requirement: Full-face respirator with organic vapor cartridges if handled outside a fume hood or if exposure limits are exceeded (4)[2],[4].

    • Causality: At room temperature, the vapor pressure is relatively low, but aerosolization or heating during synthesis exponentially increases inhalation risk[3]. The respirator's activated carbon adsorbs non-polar organic vapors before they reach the alveoli.

Operational Protocol: Safe Handling Workflow

This step-by-step methodology ensures a self-validating system where each step confirms the success of the previous one.

  • Environmental Verification: Before opening the MIBKO container, verify that handling is performed in a well-ventilated place, ideally a certified fume hood (1)[1]. Validation: Use a visual indicator (e.g., a Kimwipe strip taped to the sash) to confirm continuous inward airflow.

  • Ignition Source Eradication: Because the flash point is ~78 °C, remove all hot plates, open flames, and non-explosion-proof electronics from the immediate vicinity. Use only non-sparking tools (2)[2],[1].

  • Electrostatic Discharge Prevention: Take measures to prevent the buildup of electrostatic charge when transferring large volumes of MIBKO, which could ignite the vapor-air mixture[1].

  • Aseptic/Chemical Transfer: Use a closed system or a syringe to minimize aerosol generation[1]. Validation: No detectable chemical odor should be present outside the hood; if an odor is detected, primary containment has failed.

  • Decontamination: Post-handling, wash hands and face thoroughly with soap and water[1]. Remove gloves using the "beak method" to avoid secondary skin contact.

Emergency Response & Spill Containment

In the event of a spill, immediate, coordinated action is required. Water is unsuitable for extinguishing MIBKO fires as it may scatter the combustible liquid (6)[6].

SpillResponse Start Spill Detected: 4-Methyl-2-pentanone oxime Evacuate Evacuate Personnel & Remove Ignition Sources Start->Evacuate PPE Don Emergency PPE (Respirator, Impervious Suit) Evacuate->PPE Contain Contain Spill (Dry Sand / Earth) PPE->Contain Collect Collect in Closed, Spark-Proof Container Contain->Collect Dispose Incineration via Afterburner & Scrubber Collect->Dispose

Workflow for 4-Methyl-2-pentanone oxime spill containment and disposal.

Disposal Plan: End-of-Life Chemical Management

Improper disposal of MIBKO poses severe environmental risks. Discharge into the environment or municipal drains must be strictly avoided (5)[5].

  • Collection: Absorb spilled MIBKO using a suitable inert absorbent (e.g., dry sand, earth, or saw-dust)[1]. Do NOT use combustible materials for large spills.

  • Segregation: Place the absorbed material into a dedicated, closed container using spark-proof tools[5].

  • Storage: Store the waste container in a cool, dark, and well-ventilated secondary containment area, strictly away from incompatible materials such as oxidizing agents[1].

  • Incineration: Transfer the waste to a licensed hazardous waste disposal facility. The required disposal method is burning in a chemical incinerator equipped with an afterburner and scrubber system[6],[1]. Causality: High-temperature incineration breaks the molecular bonds, while the scrubber neutralizes toxic nitrogen oxide (NOx) fumes generated during combustion[6].

References

  • Nanjing SiSiB Silicones Co., Ltd. "SISIB PB2002 SDS: 4-Methyl-2-pentanone Oxime." sinosil.com. 6

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 4-METHYL-2-PENTANONE OXIME." chemicalbook.com. 5

  • Echemi. "4-Methyl-2-pentanone oxime SDS, 105-44-2 Safety Data Sheets." echemi.com. 2

  • TCI Europe N.V. "SAFETY DATA SHEET: 4-Methyl-2-pentanone Oxime." tcichemicals.com. 1

  • Pfaltz & Bauer, Inc. "SAFETY DATA SHEET - 4-Methyl-2-pentanone oxime 98%." pfaltzandbauer.com. 4

  • CHEMLYTE SOLUTIONS CO.,LTD. "Buy Methyl isobutyl ketoxime Industrial Grade." echemi.com. 3

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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